molecular formula C12H24NO4+ B1624400 Valerylcarnitine CAS No. 40225-14-7

Valerylcarnitine

货号: B1624400
CAS 编号: 40225-14-7
分子量: 246.32 g/mol
InChI 键: VSNFQQXVMPSASB-SNVBAGLBSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-valeroyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group specified is valeroyl. It is an O-valeroylcarnitine, a saturated fatty acyl-L-carnitine and a short-chain fatty acyl-L-carnitine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

40225-14-7

分子式

C12H24NO4+

分子量

246.32 g/mol

IUPAC 名称

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium

InChI

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1

InChI 键

VSNFQQXVMPSASB-SNVBAGLBSA-O

SMILES

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

手性 SMILES

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

规范 SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

物理描述

Solid

产品来源

United States

Foundational & Exploratory

The Role of Valerylcarnitine in Mitochondrial Fatty Acid Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Valerylcarnitine, a short-chain acylcarnitine, has emerged as a significant biomarker in the diagnosis of specific inborn errors of metabolism. Beyond its diagnostic utility, this compound plays a crucial role in mitochondrial homeostasis, particularly in the context of fatty acid and branched-chain amino acid metabolism. This technical guide provides a comprehensive overview of the function of this compound in mitochondrial fatty acid oxidation (FAO). It delves into the underlying biochemical pathways, presents quantitative data on its physiological and pathological concentrations, details experimental protocols for its analysis and functional assessment, and provides visual representations of the key metabolic and diagnostic workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of metabolic disease, mitochondrial biology, and drug development.

Introduction: The Carnitine Shuttle and Acylcarnitines

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of long-chain fatty acids across the inner mitochondrial membrane is a rate-limiting step and is facilitated by the carnitine shuttle. This shuttle system involves three key enzymes: carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II).[1]

Short- and medium-chain fatty acids can cross the inner mitochondrial membrane without the need for the carnitine shuttle.[2] Once inside the mitochondrial matrix, fatty acids are activated to their coenzyme A (CoA) thioesters (acyl-CoAs) and undergo β-oxidation.

Acylcarnitines are formed through the esterification of carnitine with an acyl-CoA.[3] While the primary role of the carnitine shuttle is the import of long-chain fatty acids into the mitochondria, the formation of short-chain acylcarnitines, such as this compound, serves a distinct but equally important function: the buffering of the intramitochondrial acyl-CoA to free CoA ratio.[4]

The Biochemical Role of this compound

This compound (C5-acylcarnitine) is the carnitine ester of valeric acid (pentanoic acid). Its formation is intrinsically linked to the metabolism of substrates that generate valeryl-CoA.

Sources of Valeryl-CoA

Valeryl-CoA is not a direct intermediate of the β-oxidation of common even-chain fatty acids. Its primary sources include:

  • Metabolism of odd-chain fatty acids: The final round of β-oxidation of an odd-chain fatty acid yields propionyl-CoA and acetyl-CoA. Propionyl-CoA can be a precursor for the synthesis of five-carbon units.

  • Degradation of branched-chain amino acids: The catabolism of isoleucine can produce intermediates that lead to the formation of C5-acyl-CoAs.

  • Gut microbiota metabolism: Valeric acid is produced by the gut microbiota and can be absorbed and activated to valeryl-CoA in the host's cells.

The Buffering Hypothesis: A Detoxification Pathway

Under conditions of metabolic stress or in certain inborn errors of metabolism, the concentration of short-chain acyl-CoAs, including valeryl-CoA and its isomers like isovaleryl-CoA, can increase significantly.[5] This accumulation can have several detrimental effects:

  • Sequestration of free Coenzyme A: The depletion of the free CoA pool can inhibit crucial metabolic pathways that require CoA, such as the Krebs cycle and the pyruvate dehydrogenase complex.

  • Enzyme inhibition: High levels of certain acyl-CoAs can directly inhibit enzymes involved in fatty acid and glucose metabolism.[6]

The formation of this compound from valeryl-CoA is a reversible reaction catalyzed by carnitine acetyltransferase (CrAT), an enzyme with broad specificity for short-chain acyl-CoAs.[7] This reaction serves to:

  • Release free CoA: By transferring the valeryl group to carnitine, free CoA is regenerated, thus maintaining metabolic flexibility.[4]

  • Export excess acyl groups: this compound can then be transported out of the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[4][8] This allows for the removal of excess and potentially toxic acyl groups from the mitochondria, which can then be excreted in the urine.[4]

Therefore, the primary role of this compound in mitochondrial fatty acid oxidation is not as a direct fuel source but as a key component of a mitochondrial buffering and detoxification system.

This compound in Disease

The clinical significance of this compound is most evident in its use as a biomarker for newborn screening of organic acidemias. Elevated levels of C5-acylcarnitine (which includes this compound and its isomers) are indicative of several metabolic disorders, most notably Isovaleric Acidemia (IVA).[9][10] IVA is caused by a deficiency of isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA and consequently isothis compound.[11]

Quantitative Data

The concentration of this compound (as part of the C5-acylcarnitine pool) is a critical parameter in the diagnosis and monitoring of metabolic disorders. The following tables summarize the reference ranges in healthy individuals and the reported levels in a disease state.

Table 1: Plasma C5-Acylcarnitine Reference Ranges in a Healthy Population

Age GroupC5-Acylcarnitine (µmol/L)
≤ 7 days< 0.38
8 days - 7 years< 0.63
≥ 8 years< 0.51

Data compiled from Mayo Clinic Laboratories.

Table 2: C5-Acylcarnitine Concentrations in Isovaleric Acidemia (IVA) Patients

Patient GroupC5-Acylcarnitine (µmol/L)Predominant Isomer
Healthy Newborns (control)< 0.70Not specified
IVA Patients (newborn screening)1.8 - 20.3Isothis compound

Data adapted from studies on isovaleric acidemia. It is important to note that C5-acylcarnitine is a composite measurement of several isomers, and confirmatory testing is required for a definitive diagnosis.[12]

Experimental Protocols

Protocol for Quantification of this compound (C5-Acylcarnitine) in Dried Blood Spots by LC-MS/MS

This protocol describes a common method for the analysis of acylcarnitines for newborn screening and metabolic diagnostics.

4.1.1. Materials and Reagents

  • Dried blood spot (DBS) cards

  • Manual or automated DBS puncher (3.0 mm)

  • 96-well microtiter plates

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Stable isotope-labeled internal standards for acylcarnitines (including for C5)

  • LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer)

  • HILIC column

4.1.2. Sample Preparation

  • Punch a 3.0 mm disk from the DBS into a well of a 96-well plate.[12]

  • To each well, add 200 µL of an extraction solution consisting of 85:15 (v/v) acetonitrile:water containing the stable isotope-labeled internal standards at known concentrations.[12]

  • Seal the plate and incubate for 20 minutes at room temperature on a microplate shaker.[12]

  • Centrifuge the plate for 10 minutes at 4000 rpm to pellet the filter paper.

  • Transfer 150 µL of the supernatant to a new 96-well plate or filter vial.[12]

  • The extracted sample is now ready for injection into the LC-MS/MS system.

4.1.3. LC-MS/MS Analysis

  • Chromatography: Employ a HILIC column for the separation of acylcarnitine isomers. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use the Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion for all acylcarnitines is the protonated molecule [M+H]+, and a common product ion at m/z 85 is monitored for quantification. Specific MRM transitions for this compound and its internal standard should be optimized.

  • Quantification: Calculate the concentration of C5-acylcarnitine by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Protocol for Assessing the Effect of Valeric Acid on Mitochondrial Fatty Acid Oxidation Using a Seahorse XF Analyzer

This protocol provides a framework for investigating how valeric acid, the precursor to this compound, influences mitochondrial respiration fueled by long-chain fatty acids.

4.2.1. Materials and Reagents

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF cell culture microplates

  • Seahorse XF Palmitate-BSA FAO Substrate

  • L-Carnitine

  • Valeric acid

  • Etomoxir (CPT I inhibitor)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (protonophore, uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine as required for the specific experimental design.

  • Adherent cells with active fatty acid oxidation (e.g., C2C12 myotubes, HepG2 hepatocytes)

4.2.2. Experimental Procedure

  • Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow.

  • Assay Preparation:

    • On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least one hour.

    • Prepare the assay medium. For a fatty acid oxidation assay, use Seahorse XF Base Medium supplemented with L-carnitine and the Palmitate-BSA substrate.

    • Wash the cells with the assay medium and add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 30-60 minutes.

  • Drug Preparation: Prepare stock solutions of valeric acid, etomoxir, oligomycin, FCCP, and rotenone/antimycin A for injection.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the prepared drugs into the appropriate ports. A typical injection strategy would be:

      • Port A: Valeric acid (to assess its immediate effect) or vehicle control.

      • Port B: Oligomycin (to measure ATP-linked respiration).

      • Port C: FCCP (to determine maximal respiratory capacity).

      • Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).

    • Calibrate the instrument and run the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate the parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration, spare respiratory capacity).

    • Compare these parameters between cells treated with valeric acid and the vehicle control to determine the effect of valeric acid on fatty acid oxidation. The inclusion of etomoxir as a control is crucial to confirm that the observed OCR is due to long-chain fatty acid oxidation.

Mandatory Visualizations

Signaling Pathways and Metabolic Workflows

Caption: Valeryl-CoA metabolism and this compound formation.

Diagnostic_Workflow Diagnostic Workflow for Elevated C5-Acylcarnitine Start Newborn Screening (Dried Blood Spot) Analysis LC-MS/MS Analysis of Acylcarnitines Start->Analysis Result Elevated C5-Acylcarnitine? Analysis->Result Normal Normal Result (No further action) Result->Normal No Confirmatory Confirmatory Testing Result->Confirmatory Yes Urine_OA Urine Organic Acid Analysis Confirmatory->Urine_OA Plasma_AC Plasma Acylcarnitine Profile (confirmatory) Confirmatory->Plasma_AC Genetic Genetic Testing (e.g., IVD gene) Confirmatory->Genetic Diagnosis Definitive Diagnosis Urine_OA->Diagnosis Plasma_AC->Diagnosis Genetic->Diagnosis IVA Isovaleric Acidemia Diagnosis->IVA Other Other Metabolic Disorders Diagnosis->Other

Caption: Diagnostic workflow for elevated C5-acylcarnitine.

Conclusion

This compound's role in mitochondrial fatty acid oxidation is primarily one of metabolic regulation and detoxification rather than direct energy provision. Its formation allows for the buffering of intramitochondrial acyl-CoA pools, thereby maintaining the availability of free coenzyme A and preventing the inhibition of key metabolic pathways. The measurement of this compound and its isomers is a cornerstone of newborn screening for inborn errors of metabolism, particularly isovaleric acidemia. A thorough understanding of its biochemical function, coupled with robust analytical and functional assay methodologies, is essential for researchers and clinicians working to diagnose and develop therapies for these debilitating metabolic disorders. Further research into the specific kinetics of carnitine acyltransferases with various short-chain acyl-CoAs and the precise transport dynamics of short-chain acylcarnitines will continue to refine our understanding of mitochondrial homeostasis.

References

Valerylcarnitine as a Biomarker for Inborn Errors of Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerylcarnitine (C5-carnitine) and its isomers are critical biomarkers in newborn screening for a group of inherited metabolic disorders collectively known as inborn errors of metabolism (IEMs). These disorders result from defects in specific enzymes involved in the catabolism of amino acids, leading to the accumulation of toxic metabolites. The timely and accurate measurement of this compound in dried blood spots (DBS) by tandem mass spectrometry (MS/MS) is a cornerstone of early diagnosis and intervention, which can significantly improve clinical outcomes for affected individuals.[1][2] This technical guide provides a comprehensive overview of the role of this compound as a biomarker, including detailed methodologies for its analysis and a summary of its quantitative levels in various IEMs.

Inborn Errors of Metabolism Associated with Elevated this compound

Elevated levels of C5-carnitine are primarily associated with the following autosomal recessive disorders:

  • Isovaleric Acidemia (IVA): Caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is involved in the metabolism of the amino acid leucine.[3][4] This leads to the accumulation of isovaleryl-CoA, which is then conjugated to carnitine to form isothis compound.[5]

  • Glutaric Acidemia Type I (GA-I): Results from a deficiency of glutaryl-CoA dehydrogenase, an enzyme in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[6][7] The enzymatic block leads to the accumulation of glutaryl-CoA, which is subsequently converted to glutarylcarnitine (C5DC), a dicarboxylic acylcarnitine.[8][9]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: Also known as 2-methylbutyryl-CoA dehydrogenase deficiency, this disorder affects the metabolism of the amino acid isoleucine.[10][11] A deficiency in SBCAD leads to the accumulation of 2-methylbutyryl-CoA and its corresponding acylcarnitine, 2-methylbutyrylcarnitine.[12][13]

It is crucial to note that standard MS/MS analysis does not differentiate between the isomers of C5-carnitine (isothis compound, 2-methylbutyrylcarnitine, and pivaloylcarnitine, the latter from antibiotics).[4][14] Therefore, elevated total C5-carnitine is a screening marker that requires further confirmatory testing to establish a definitive diagnosis.[15]

Quantitative Data Presentation

The following tables summarize the quantitative levels of C5-carnitine and related markers in newborn screening for the discussed inborn errors of metabolism. These values are typically measured in dried blood spots and are subject to variation based on the specific laboratory and analytical methodology.

BiomarkerConditionTypical Concentration Range (µmol/L)Reference Range (Healthy Newborns) (µmol/L)
C5-Carnitine (Total) Isovaleric Acidemia (IVA)1.8 - >70[16]0.05 - 1.53[17]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency0.44 - 3.56[14]
Glutarylcarnitine (C5DC) Glutaric Acidemia Type I (GA-I)> 0.6 (cutoff)[18]0.01 - 0.11[17]

Note: The reported ranges can vary significantly between different screening programs and methodologies.

Experimental Protocols

The analysis of this compound and other acylcarnitines from dried blood spots is a multi-step process. The following provides a detailed methodology based on common practices in newborn screening laboratories.

Dried Blood Spot (DBS) Sample Preparation
  • Punching: A 3.2 mm or 3.5 mm disc is punched from the dried blood spot on a Guthrie card and placed into a well of a 96-well microplate.[5][19]

  • Extraction: 100-200 µL of an extraction solution, typically methanol containing isotopically labeled internal standards, is added to each well.[19] The plate is then agitated for 30-45 minutes at room temperature or slightly elevated temperature (e.g., 45°C) to facilitate the extraction of acylcarnitines.[20][21]

  • Eluate Transfer and Evaporation: The supernatant (eluate) is transferred to a new 96-well plate and dried under a stream of nitrogen or warm air.[5][22]

  • Derivatization (Butylation): To enhance sensitivity and specificity, the dried residue is derivatized. 50-100 µL of 3N HCl in n-butanol is added to each well, and the plate is incubated at 60-65°C for 20-30 minutes.[19][22] This process converts the acylcarnitines to their butyl esters.

  • Final Evaporation and Reconstitution: The derivatization reagent is evaporated under nitrogen. The dried residue is then reconstituted in 100-200 µL of the mobile phase used for the MS/MS analysis.[5][19]

Tandem Mass Spectrometry (MS/MS) Analysis

Flow injection analysis (FIA) or liquid chromatography (LC) coupled with tandem mass spectrometry is used for the quantitative analysis of acylcarnitines.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[1]

  • Ionization Mode: Positive ion mode is used for the detection of acylcarnitines.

  • Scan Mode:

    • Precursor Ion Scan of m/z 85: This is a characteristic scan for all acylcarnitines, as they produce a common fragment ion at m/z 85, which corresponds to the carnitine moiety.[19]

    • Multiple Reaction Monitoring (MRM): For more specific and sensitive quantification, MRM is employed. This involves monitoring specific precursor-to-product ion transitions for each acylcarnitine and their corresponding internal standards. For C5-carnitine, a common transition is m/z 246.2 > m/z 85.[23]

  • Internal Standards: A mixture of stable isotope-labeled carnitine and acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) is used for accurate quantification.[21]

Second-Tier Testing for Isomer Differentiation

Given the isobaric nature of C5-carnitines, a second-tier test is often necessary for confirmatory diagnosis.[4] This typically involves:

  • Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): This method can identify specific organic acids that are characteristic of each disorder, such as isovalerylglycine in IVA and 2-methylbutyrylglycine in SBCAD deficiency.[15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): By incorporating a chromatographic separation step before MS/MS analysis, it is possible to separate the different C5-carnitine isomers based on their retention times.[24][25]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways affected in the relevant IEMs and a typical experimental workflow for this compound analysis.

Metabolic Pathways

Leucine_Catabolism cluster_IVA Isovaleric Acidemia (IVA) Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase Isovaleryl_CoA->IVD Isothis compound Isothis compound (Elevated in IVA) Isovaleryl_CoA->Isothis compound Carnitine Acyltransferase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Block X Isoleucine_Catabolism cluster_SBCADD SBCAD Deficiency Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Methylbutyryl_CoA SBCAD Short/Branched-Chain Acyl-CoA Dehydrogenase Methylbutyryl_CoA->SBCAD Methylbutyrylcarnitine 2-Methylbutyrylcarnitine (Elevated in SBCADD) Methylbutyryl_CoA->Methylbutyrylcarnitine Carnitine Acyltransferase Tiglyl_CoA Tiglyl-CoA SBCAD->Tiglyl_CoA Block X Lysine_Catabolism cluster_GAI Glutaric Acidemia Type I (GA-I) Lysine Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Multiple Steps GCDH Glutaryl-CoA Dehydrogenase Glutaryl_CoA->GCDH Glutarylcarnitine Glutarylcarnitine (C5DC) (Elevated in GA-I) Glutaryl_CoA->Glutarylcarnitine Carnitine Acyltransferase Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Block X Experimental_Workflow DBS Dried Blood Spot (DBS) Punch Punch 3.2 mm Disc DBS->Punch Extraction Extraction with Methanol + Internal Standards Punch->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Derivatization with 3N HCl in n-Butanol Evaporation1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution MSMS Tandem Mass Spectrometry (MS/MS) Analysis Reconstitution->MSMS Data Data Analysis and Quantification MSMS->Data

References

An In-depth Technical Guide on the Biochemical Pathway of Valerylcarnitine Synthesis and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerylcarnitine, a short-chain acylcarnitine, plays a crucial role in cellular energy metabolism. It is an ester of carnitine and valeric acid, a five-carbon fatty acid. The primary function of acylcarnitines is the transport of acyl groups from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1] This technical guide provides a comprehensive overview of the synthesis and degradation pathways of this compound, including detailed experimental protocols and quantitative data to support researchers and professionals in drug development and metabolic studies.

This compound Synthesis

The synthesis of this compound is a reversible reaction catalyzed by carnitine acetyltransferase (CrAT), an enzyme primarily located in the mitochondrial matrix.[2][3][4][5] CrAT facilitates the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to L-carnitine. In the case of this compound, the substrate is valeryl-CoA.

Biochemical Reaction:

Valeryl-CoA + L-carnitine ⇌ this compound + Coenzyme A

This reaction is crucial for buffering the intramitochondrial acetyl-CoA/CoASH ratio and for the transport of short-chain and branched-chain acyl groups out of the mitochondria when they accumulate.

Valerylcarnitine_Synthesis Valeryl_CoA Valeryl-CoA CrAT Carnitine Acetyltransferase (CrAT) Valeryl_CoA->CrAT L_Carnitine L-Carnitine L_Carnitine->CrAT This compound This compound CoA Coenzyme A CrAT->this compound CrAT->CoA

Figure 1: Synthesis of this compound.

This compound Degradation

The degradation of this compound is intrinsically linked to the catabolism of odd-chain fatty acids. This compound is first converted back to valeryl-CoA by CrAT. Valeryl-CoA then enters the mitochondrial β-oxidation pathway. This process involves a series of four enzymatic reactions that are repeated, ultimately yielding acetyl-CoA and propionyl-CoA.

The β-oxidation spiral for valeryl-CoA involves the following key enzymes:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme catalyzes the initial dehydrogenation of valeryl-CoA.[6][7]

  • Enoyl-CoA Hydratase: This enzyme hydrates the resulting trans-Δ2-enoyl-CoA.[8][9]

  • L-3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the second dehydrogenation.

  • β-Ketothiolase: This enzyme cleaves the 3-ketoacyl-CoA to produce acetyl-CoA and propionyl-CoA.

The end products, acetyl-CoA and propionyl-CoA, can then enter the citric acid cycle for further energy production.[10][11]

Valerylcarnitine_Degradation cluster_beta_oxidation Mitochondrial β-Oxidation This compound This compound Valeryl_CoA Valeryl-CoA This compound->Valeryl_CoA CrAT Pentenoyl_CoA Pentenoyl-CoA Valeryl_CoA->Pentenoyl_CoA MCAD Hydroxyvaleryl_CoA 3-Hydroxyvaleryl-CoA Pentenoyl_CoA->Hydroxyvaleryl_CoA Enoyl-CoA Hydratase Ketovaleryl_CoA 3-Ketovaleryl-CoA Hydroxyvaleryl_CoA->Ketovaleryl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketovaleryl_CoA->Acetyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA Ketovaleryl_CoA->Propionyl_CoA β-Ketothiolase TCA_Cycle Citric Acid Cycle (TCA Cycle) Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Figure 2: Degradation of this compound via β-Oxidation.

Quantitative Data

While specific kinetic data for this compound-related substrates are not extensively available, the following table summarizes known kinetic parameters for the key enzymes with analogous short and medium-chain acyl-CoA substrates. This data provides a valuable reference for understanding the enzymatic efficiency of the pathway.

EnzymeSubstrateKm (µM)Vmax (U/mg)OrganismReference
Carnitine Acetyltransferase (CrAT)Acetyl-CoA33-Pigeon Breast Muscle(Chase & Tubbs, 1966)
Carnitine Acetyltransferase (CrAT)Butyryl-CoA10-Pigeon Breast Muscle(Chase & Tubbs, 1966)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2.511.2Human(Ghisla & Thorpe, 2004)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)3-Phenylpropionyl-CoA50-Human[12]
Enoyl-CoA HydrataseCrotonyl-CoA207500Bovine Liver(Steinman & Hill, 1975)

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation: 1.1. To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., [d3]-valerylcarnitine). 1.2. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. 1.3. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. 1.4. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. 1.5. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: 2.1. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 8 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL. 2.2. Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for both this compound and the internal standard. For this compound, this is typically m/z 246.2 -> m/z 85.1.
  • Optimize cone voltage and collision energy for maximum signal intensity.

3. Data Analysis: 3.1. Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

LCMS_Workflow Start Plasma Sample Step1 Add Internal Standard ([d3]-Valerylcarnitine) Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Evaporation Step3->Step4 Step5 Reconstitution Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 End Quantification Step6->End

Figure 3: LC-MS/MS Workflow for this compound Quantification.
Protocol 2: Spectrophotometric Assay of Carnitine Acetyltransferase (CrAT) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of CrAT by monitoring the release of Coenzyme A (CoA).

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.
  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 10 mM in assay buffer.
  • Valeryl-CoA solution: 10 mM in water.
  • L-carnitine solution: 100 mM in water.
  • Enzyme solution: Purified CrAT or mitochondrial extract.

2. Assay Procedure: 2.1. In a 96-well microplate, add the following to each well:

  • 150 µL Assay Buffer
  • 10 µL DTNB solution
  • 10 µL Valeryl-CoA solution
  • 10 µL of enzyme solution 2.2. Incubate the plate at 37°C for 5 minutes. 2.3. Initiate the reaction by adding 20 µL of L-carnitine solution. 2.4. Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.

3. Calculation of Activity: 3.1. Determine the rate of change in absorbance per minute (ΔA412/min). 3.2. Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.

CrAT_Assay_Workflow Start Prepare Reaction Mixture (Buffer, DTNB, Valeryl-CoA, Enzyme) Step1 Pre-incubate at 37°C Start->Step1 Step2 Initiate Reaction with L-Carnitine Step1->Step2 Step3 Measure Absorbance at 412 nm Step2->Step3 End Calculate Enzyme Activity Step3->End

Figure 4: Workflow for CrAT Activity Assay.

Conclusion

This technical guide provides a detailed overview of the biochemical pathways involved in the synthesis and degradation of this compound. The provided diagrams, quantitative data, and experimental protocols offer a valuable resource for researchers and professionals working in the fields of metabolism, drug development, and diagnostics. Further research is warranted to elucidate the specific kinetic parameters of the involved enzymes with this compound-related substrates to gain a more precise understanding of this metabolic pathway.

References

The Clinical Significance of Elevated Valerylcarnitine in Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerylcarnitine (C5), a short-chain acylcarnitine, has emerged as a critical biomarker in the diagnosis and monitoring of several inborn errors of metabolism. Its elevation in plasma is a key indicator of disruptions in the catabolic pathways of branched-chain amino acids, primarily leucine and isoleucine. This technical guide provides a comprehensive overview of the clinical significance of elevated this compound levels, detailing the associated metabolic disorders, analytical methodologies for its quantification, and the underlying biochemical pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in metabolic disease research and therapeutic development.

Introduction

Acylcarnitines are essential molecules that facilitate the transport of fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process. They are formed through the esterification of carnitine with acyl-CoA molecules. The profile of acylcarnitines in plasma provides a valuable snapshot of mitochondrial metabolic function. This compound, also known as pentanoylcarnitine, is an ester of carnitine and valeric acid. While present at low levels in healthy individuals, its significant elevation is a hallmark of specific metabolic disorders, most notably Isovaleric Acidemia (IVA) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency.[1] This guide will delve into the clinical implications of these findings, the methodologies for accurate detection, and the biochemical context of this compound accumulation.

Clinical Significance of Elevated this compound

Elevated plasma concentrations of this compound are primarily associated with two autosomal recessive inborn errors of metabolism:

  • Isovaleric Acidemia (IVA): This disorder is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD), a key enzyme in the catabolism of the amino acid leucine.[2][3] The enzymatic block leads to the accumulation of isovaleryl-CoA, which is then conjugated with carnitine to form isothis compound (an isomer of this compound) and with glycine to form isovalerylglycine.[2] Patients with IVA can present with a range of symptoms, from severe neonatal-onset metabolic acidosis and a characteristic "sweaty feet" odor to a milder, chronic intermittent form.[1]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: This condition results from a deficiency of the enzyme short/branched-chain acyl-CoA dehydrogenase, which is involved in the catabolism of the amino acid isoleucine.[4][5] The deficiency leads to the accumulation of 2-methylbutyryl-CoA, which is subsequently converted to 2-methylbutyrylcarnitine (another isomer of this compound).[5][6] The clinical presentation of SBCAD deficiency is often less severe than IVA, with many individuals remaining asymptomatic.[4]

It is important to note that tandem mass spectrometry, the standard analytical technique, does not typically differentiate between the isomers of C5 carnitine (isothis compound, 2-methylbutyrylcarnitine, and this compound).[7] Therefore, elevated C5 carnitine in newborn screening necessitates further diagnostic workup to distinguish between these conditions.[7]

Other Conditions and False Positives

Elevated this compound levels can also be observed in other contexts:

  • Pivalic Acid Exposure: The administration of pivalate-containing antibiotics or the use of cosmetics with pivalate derivatives (neopentanoate) can lead to the formation of pivaloylcarnitine, an isomer of this compound.[8][9] This can result in false-positive newborn screening results for IVA.[8]

  • Other Metabolic Disorders: Mild elevations of C5 carnitine may be seen in other organic acidemias and fatty acid oxidation disorders, though not as the primary biochemical marker.

Quantitative Data on this compound Levels

Accurate quantification of this compound is crucial for diagnosis and monitoring. The following tables summarize typical concentration ranges in different populations.

Table 1: Reference Ranges for Plasma this compound (C5) in Healthy Individuals

PopulationMethodReference Range (µmol/L)
Newborns (Dried Blood Spot) Tandem Mass Spectrometry< 0.44 - 0.7[6][10]
Adults (Plasma) LC-MS/MSTypically < 0.5

Table 2: Elevated this compound (C5) Levels in Metabolic Disorders

DisorderPopulationMethodTypical Range (µmol/L)
Isovaleric Acidemia (IVA) Newborns (DBS)Tandem Mass Spectrometry> 1.0 (often significantly higher)[11]
SBCAD Deficiency Newborns (DBS)Tandem Mass Spectrometry0.44 - 2.05 (initial screen)[12]
SBCAD Deficiency Newborns (DBS)Tandem Mass Spectrometry0.52 - 3.56 (repeat screen)[12]

Experimental Protocols for this compound Analysis

The gold standard for the analysis of plasma acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Sample Preparation from Plasma
  • Protein Precipitation: To 100 µL of heparinized plasma, add 300 µL of cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-valerylcarnitine).

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation from Dried Blood Spots (DBS)
  • Punching: Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.[15]

  • Extraction: Add 100 µL of methanol containing the deuterated internal standards to each well.[15]

  • Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[15]

  • Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new plate.

  • Drying and Derivatization (Butylation):

    • Evaporate the supernatant to dryness under nitrogen.

    • Add 50 µL of 3N HCl in n-butanol.[16]

    • Incubate at 65°C for 15 minutes.[11]

    • Evaporate to dryness again under nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized extract in the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13][14]

  • Chromatography: A C18 reversed-phase column is typically used for separation.

  • Ionization: ESI in positive ion mode is used to generate protonated molecular ions [M+H]+.[15]

  • Mass Spectrometry:

    • MS1 (First Mass Analyzer): Selects the precursor ions of the different acylcarnitines based on their mass-to-charge (m/z) ratio.

    • Collision Cell: The selected ions are fragmented through collision-induced dissociation (CID). A common fragmentation for all acylcarnitines is the neutral loss of the carnitine moiety, resulting in a product ion at m/z 85.

    • MS2 (Second Mass Analyzer): The resulting fragment ions are separated and detected. For quantification, a precursor ion scan for m/z 85 is often employed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and the experimental workflow for this compound analysis.

Leucine_Catabolism cluster_enzymes Enzymes Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Deficient in IVA Isothis compound Isothis compound (Elevated in IVA) Isovaleryl_CoA->Isothis compound Detoxification Pathway Further_Metabolism Further Metabolism Methylcrotonyl_CoA->Further_Metabolism IVD Isovaleryl-CoA Dehydrogenase (IVD) CPT Carnitine Acyltransferase

Caption: Leucine Catabolism and Isovaleric Acidemia.

Isoleucine_Catabolism cluster_enzymes Enzymes Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Deficient in SBCADD Methylbutyrylcarnitine 2-Methylbutyrylcarnitine (Elevated in SBCADD) Methylbutyryl_CoA->Methylbutyrylcarnitine Detoxification Pathway Further_Metabolism Further Metabolism Tiglyl_CoA->Further_Metabolism SBCAD Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) CPT Carnitine Acyltransferase

Caption: Isoleucine Catabolism and SBCAD Deficiency.

Experimental_Workflow Sample Plasma or Dried Blood Spot Extraction Extraction with Internal Standards Sample->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan (e.g., for m/z 85) CID->MS2 Data_Analysis Data Analysis and Quantification MS2->Data_Analysis

Caption: LC-MS/MS Workflow for Acylcarnitine Analysis.

Conclusion

The measurement of plasma this compound is a cornerstone in the diagnosis of inborn errors of metabolism, particularly Isovaleric Acidemia and SBCAD deficiency. Its inclusion in newborn screening programs has significantly improved the early detection and management of these conditions. For researchers and drug development professionals, understanding the clinical significance, analytical methodologies, and underlying biochemistry of elevated this compound is paramount for the development of novel diagnostic tools and therapeutic interventions for these metabolic disorders. This guide provides a foundational knowledge base to support these endeavors.

References

Valerylcarnitine's Critical Role in the Diagnosis of Organic Acidurias: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerylcarnitine, also known as C5 carnitine, has emerged as a pivotal biomarker in the early detection and diagnosis of specific organic acidurias, most notably isovaleric acidemia (IVA). This technical guide provides a comprehensive overview of the involvement of this compound in the diagnostic process, detailing its biochemical basis, analytical methodologies, and clinical interpretation. The integration of this compound analysis into expanded newborn screening programs has significantly improved the prognosis for affected individuals through early intervention.

Biochemical Basis of this compound Accumulation

Organic acidurias are a group of inherited metabolic disorders characterized by the accumulation of organic acids in bodily fluids. Isovaleric acidemia is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme catalyzes the third step in the catabolism of the branched-chain amino acid leucine, the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3][4]

In individuals with IVD deficiency, the buildup of isovaleryl-CoA leads to its alternative metabolism. One of the primary detoxification pathways is the conjugation of isovaleryl-CoA with carnitine by carnitine acyltransferases to form isothis compound (this compound).[1] This water-soluble compound is then excreted in the urine. Consequently, elevated levels of this compound in blood and urine serve as a key diagnostic marker for isovaleric acidemia.[5] Another significant metabolite formed is isovalerylglycine, which is found in high concentrations in the urine of affected patients.[5][6]

Quantitative Data on this compound Levels

The concentration of this compound is a critical parameter in the screening and diagnosis of isovaleric acidemia. The following tables summarize the quantitative data for this compound (C5) levels in dried blood spots (DBS) from newborn screening programs. It is important to note that cutoff values can vary between different screening programs and laboratories.

Table 1: this compound (C5) Reference Ranges and Cutoff Values in Newborn Screening (Dried Blood Spots)

Region/StudyNormal Range (µmol/L)Pathological Cutoff (µmol/L)
Saudi Arabia Newborn Screening[7]Not specified> 0.7
Hamburg Newborn Screening[8]Not specified> 0.50 (NeoGram®) / > 0.45 (Neobase®2)
Omani Newborns[9]0.05 (1st percentile) - 0.27 (99th percentile)Not specified
Japan Newborn Screening[6]Not specifiedLow cutoff values are utilized to detect mild forms

Table 2: Confirmatory Diagnostic Markers in Isovaleric Acidemia

AnalyteSpecimenFinding in Isovaleric Acidemia
This compound (C5) PlasmaMarkedly elevated
Isovalerylglycine UrineMarkedly elevated
3-Hydroxyisovaleric acid UrineElevated

Experimental Protocols

The primary method for the quantitative analysis of this compound is tandem mass spectrometry (MS/MS), particularly from dried blood spots collected for newborn screening.

Protocol 1: Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry

This protocol provides a general workflow for the analysis of this compound from dried blood spots.

1. Sample Preparation:

  • A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
  • An extraction solution containing methanol and a mixture of deuterated internal standards (including a deuterated C5 carnitine standard) is added to each well.
  • The plate is agitated to ensure complete extraction of the acylcarnitines.
  • The supernatant is separated from the blood spot disk, often by centrifugation or filtration.

2. Derivatization (Butylation):

  • The extracted acylcarnitines are dried down under a stream of nitrogen or by vacuum centrifugation.
  • A solution of n-butanol with either acetyl chloride or 3N hydrochloric acid is added to each well.
  • The plate is sealed and heated to convert the acylcarnitines to their butyl esters. This derivatization step enhances their ionization efficiency in the mass spectrometer.
  • The butanolic HCl is then evaporated.

3. Reconstitution and Analysis:

  • The dried derivatized sample is reconstituted in a mobile phase suitable for injection into the mass spectrometer.
  • The sample is introduced into the tandem mass spectrometer, typically via flow injection or liquid chromatography.

4. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitine butyl esters.
  • Detection: The mass spectrometer is operated in the precursor ion scan mode. It is set to detect all precursor ions that fragment to a specific product ion characteristic of carnitine esters, which is typically m/z 85.[10]
  • Quantification: The concentration of each acylcarnitine, including this compound, is determined by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Protocol 2: Confirmatory Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for confirming a diagnosis of isovaleric acidemia by detecting isovalerylglycine.

1. Sample Preparation:

  • A specific volume of urine is aliquoted, and an internal standard is added.
  • The urine sample undergoes an extraction procedure, often a liquid-liquid extraction, to isolate the organic acids.

2. Derivatization:

  • The extracted organic acids are dried and then chemically derivatized to make them volatile for gas chromatography. A common method is silylation.

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interaction with the chromatographic column.
  • The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each compound, allowing for its identification and quantification based on its unique fragmentation pattern. The presence of a significant peak corresponding to derivatized isovalerylglycine is a hallmark of isovaleric acidemia.[5]

Visualization of Pathways and Workflows

Metabolic Pathway of Leucine Catabolism

The following diagram illustrates the catabolic pathway of the amino acid leucine, highlighting the enzymatic block in isovaleric acidemia and the resulting formation of this compound.

Leucine_Catabolism cluster_block Enzymatic Block in Isovaleric Acidemia cluster_accumulation Accumulating Metabolites Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase Isovaleryl_CoA->IVD Isovalerylglycine Isovalerylglycine (in Urine) Isovaleryl_CoA->Isovalerylglycine + Glycine This compound This compound (C5) (in Blood) Isovaleryl_CoA->this compound + Carnitine Carnitine Carnitine Glycine Glycine Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA

Caption: Leucine catabolism and the effect of IVD deficiency.

Diagnostic Workflow for Elevated this compound (C5)

This diagram outlines the typical workflow following an elevated this compound result in a newborn screening test.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_C5 Elevated this compound (C5) NBS->Elevated_C5 Abnormal Normal_C5 Normal C5 Level NBS->Normal_C5 Normal Follow_up Clinical Evaluation and Confirmatory Testing Elevated_C5->Follow_up Plasma_AC Plasma Acylcarnitine Analysis Follow_up->Plasma_AC Urine_OA Urine Organic Acid Analysis (for Isovalerylglycine) Follow_up->Urine_OA Diagnosis Diagnosis Plasma_AC->Diagnosis Urine_OA->Diagnosis IVA Isovaleric Acidemia Diagnosis->IVA C5 & Isovalerylglycine Elevated Other Other Conditions or False Positive Diagnosis->Other Normal or other abnormalities Treatment Initiate Treatment and Genetic Counseling IVA->Treatment

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Valerylcarnitine (C5 carnitine), a short-chain acylcarnitine, has emerged as a significant biomarker and potential mediator in the pathophysiology of metabolic syndrome and type 2 diabetes. Its primary role in mitochondrial fatty acid and branched-chain amino acid metabolism places it at a critical intersection of energy homeostasis and insulin signaling. Elevated circulating levels of this compound are consistently observed in individuals with insulin resistance, obesity, and diabetes, suggesting a complex interplay between substrate overload, mitochondrial inefficiency, and cellular dysfunction. This technical guide provides a comprehensive overview of the current understanding of this compound's role in these metabolic disorders, detailing the quantitative evidence, experimental methodologies for its analysis, and the intricate signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and therapeutic targeting of metabolic diseases.

Introduction

Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly increases the risk for developing type 2 diabetes and cardiovascular disease.[1] The underlying pathophysiology is complex, involving a multifaceted interplay of genetic predisposition and environmental factors, leading to systemic metabolic dysregulation. A key feature of this dysregulation is altered mitochondrial function, particularly the incomplete oxidation of fatty acids and amino acids.

Acylcarnitines are esterified forms of carnitine that facilitate the transport of fatty acids across the inner mitochondrial membrane for β-oxidation.[2] Under conditions of metabolic stress, such as that observed in metabolic syndrome and diabetes, the production of acyl-CoAs from fatty acid and amino acid catabolism can exceed the oxidative capacity of the tricarboxylic acid (TCA) cycle. This leads to an accumulation of acyl-CoAs within the mitochondria, which are then converted to acylcarnitines and exported into the circulation.[3] Consequently, the plasma acylcarnitine profile provides a valuable snapshot of mitochondrial metabolic status.

This compound (C5), a short-chain acylcarnitine, is derived from the catabolism of the branched-chain amino acid (BCAA) leucine and odd-chain fatty acids.[4] An increasing body of evidence points to elevated levels of this compound as a consistent finding in individuals with metabolic syndrome and type 2 diabetes, highlighting its potential as both a biomarker and a bioactive molecule in the progression of these diseases.[5][6] This guide will delve into the quantitative data supporting this association, the experimental protocols for its measurement, and the signaling pathways through which this compound may exert its effects.

Quantitative Data: this compound Levels in Metabolic Syndrome and Diabetes

Multiple metabolomic studies have consistently demonstrated elevated plasma concentrations of this compound in individuals with metabolic syndrome and type 2 diabetes compared to healthy controls. The following tables summarize the quantitative findings from key studies in the field.

Table 1: Plasma this compound (C5) Concentrations in Metabolic Syndrome

Study PopulationConditionNC5 Acylcarnitine (µM) Mean ± SDp-valueReference
Iranian AdultsNon-MetS-Higher in MetS<0.05[7]
MetS-
Patients with Paranoid SchizophreniaWithout MetS73Higher in MetS<0.05[8]
With MetS39

Table 2: Plasma this compound (C5) Concentrations in Type 2 Diabetes

Study PopulationConditionNC5 Acylcarnitine (µM) Mean ± SDp-valueReference
PREDIMED StudyNon-T2D-Higher in T2D<0.05[9]
Incident T2D-
Population-Based StudyNon-Diabetic-0.09 ± 0.04<0.05[10]
Incident Diabetes5070.10 ± 0.05
Lean, Obese, and T2DM subjectsLean-Lower than T2DM<0.05[6]
Obese-Lower than T2DM<0.05
T2DM-Higher than Lean and Obese

Note: The exact mean and standard deviation values were not available in all publications, but the directional change and statistical significance are reported.

Experimental Protocols

The accurate quantification of this compound and other acylcarnitines is paramount for research in this field. The gold-standard analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Subject Recruitment and Diagnosis of Metabolic Syndrome

A standardized approach to subject recruitment and diagnosis is crucial for the reliability and comparability of clinical studies.

  • Inclusion Criteria: Participants are typically recruited based on age and BMI ranges. For studies on metabolic syndrome, individuals with a BMI >25 kg/m ² are often included.

  • Exclusion Criteria: Common exclusion criteria include the presence of confounding medical conditions, use of medications known to affect metabolism, and pregnancy.[11]

  • Diagnosis of Metabolic Syndrome: The diagnosis is typically based on the criteria set forth by organizations such as the National Cholesterol Education Program Adult Treatment Panel III (NCEP-ATP III). This requires the presence of at least three of the following five risk factors:[12]

    • Abdominal Obesity: Waist circumference ≥102 cm in men and ≥88 cm in women.

    • Hypertriglyceridemia: Triglycerides ≥150 mg/dL (1.7 mmol/L).

    • Low HDL Cholesterol: <40 mg/dL (1.0 mmol/L) in men and <50 mg/dL (1.3 mmol/L) in women.

    • Elevated Blood Pressure: Systolic ≥130 mmHg or diastolic ≥85 mmHg, or use of antihypertensive medication.

    • Elevated Fasting Glucose: Fasting plasma glucose ≥100 mg/dL (5.6 mmol/L), or use of medication for hyperglycemia.

Quantification of Plasma this compound by LC-MS/MS

The following protocol provides a general framework for the analysis of this compound in plasma samples. Specific parameters may need to be optimized based on the instrumentation and specific research question.

1. Sample Preparation: [10][13]

  • Plasma Collection: Blood is collected in EDTA-containing tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
  • Protein Precipitation: A small volume of plasma (e.g., 10 µL) is mixed with a larger volume of ice-cold methanol (e.g., 100 µL) containing a mixture of stable isotope-labeled internal standards (e.g., d3-valerylcarnitine). This step serves to precipitate proteins and provide a reference for quantification.
  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
  • Supernatant Transfer: The clear supernatant containing the acylcarnitines is carefully transferred to a new tube.
  • Derivatization (optional but common): To improve chromatographic properties and ionization efficiency, the carboxyl group of the acylcarnitines is often esterified. This is typically achieved by drying the supernatant under nitrogen and then reacting it with 3N butanolic-HCl at 65°C.[14]
  • Reconstitution: The derivatized (or underivatized) sample is dried again and then reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation: [10][14]

  • Column: A C18 reversed-phase column is commonly used to separate the acylcarnitines based on their chain length and polarity.
  • Mobile Phases: A gradient elution is typically employed using two mobile phases:
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: The separation starts with a low percentage of the organic mobile phase (B), which is gradually increased to elute the more hydrophobic, longer-chain acylcarnitines.

3. Tandem Mass Spectrometry (MS/MS) Detection: [11][14]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitines.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting the precursor ion of this compound (m/z 246.2 for the underivatized form) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion (e.g., m/z 85.0) in the third quadrupole.
  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analyte.

Signaling Pathways and Molecular Mechanisms

Elevated levels of this compound and other acylcarnitines are not merely passive bystanders but are implicated in the direct modulation of key signaling pathways that contribute to the pathogenesis of metabolic syndrome and diabetes.

Impairment of Insulin Signaling

A central feature of metabolic syndrome and type 2 diabetes is insulin resistance, a state in which insulin-sensitive tissues fail to respond adequately to insulin. Acylcarnitines, including this compound, have been shown to contribute to insulin resistance through several mechanisms.

  • Inhibition of the Insulin Receptor (IR) and Downstream Signaling: Long-chain acylcarnitines have been demonstrated to decrease the phosphorylation of the insulin receptor at key tyrosine residues (e.g., Tyr1151).[15][16] This inhibitory effect is mediated, at least in part, by the activation of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[16][17] The reduced activation of the insulin receptor leads to decreased phosphorylation and activation of downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B).[7][18] Reduced Akt activation, in turn, impairs the translocation of GLUT4 glucose transporters to the cell membrane, resulting in decreased glucose uptake into muscle and adipose tissue.[19]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates This compound This compound This compound->AKT Inhibits This compound->PTP1B Activates

Figure 1: this compound's Interference with Insulin Signaling.

Mitochondrial Dysfunction and Incomplete Fatty Acid Oxidation

The accumulation of this compound is a direct consequence of a mismatch between the rate of substrate delivery to the mitochondria and the capacity of the TCA cycle to completely oxidize these substrates. This "mitochondrial overload" can lead to a vicious cycle of further mitochondrial dysfunction.

  • Inhibition of β-oxidation: While carnitine is essential for fatty acid oxidation, an excessive accumulation of acylcarnitines can paradoxically inhibit this process.[19] This may be due to product inhibition of the carnitine palmitoyltransferase (CPT) system or alterations in the intramitochondrial ratio of free CoA to acyl-CoA.[20]

  • Increased Reactive Oxygen Species (ROS) Production: Incomplete fatty acid oxidation can lead to an increase in the production of reactive oxygen species (ROS) by the electron transport chain.[20] Elevated ROS can damage mitochondrial components, including DNA and proteins, further impairing mitochondrial function and contributing to cellular stress and inflammation.

Mitochondrial_Dysfunction cluster_mito Fatty_Acids Fatty Acids Substrate_Overload Substrate Overload Fatty_Acids->Substrate_Overload BCAA Branched-Chain Amino Acids BCAA->Substrate_Overload Beta_Oxidation β-Oxidation Substrate_Overload->Beta_Oxidation Mitochondrion Mitochondrion TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle This compound This compound Accumulation Beta_Oxidation->this compound Incomplete Oxidation ETC Electron Transport Chain TCA_Cycle->ETC ROS Increased ROS Production ETC->ROS Leads to This compound->Beta_Oxidation Inhibits Mito_Damage Mitochondrial Damage ROS->Mito_Damage Causes

Figure 2: this compound and the Cycle of Mitochondrial Dysfunction.

Altered Branched-Chain Amino Acid (BCAA) Catabolism

This compound is a direct product of the catabolism of the BCAA leucine. Elevated levels of BCAAs are also a hallmark of obesity and type 2 diabetes.[21] The accumulation of this compound reflects a dysregulation in the BCAA catabolic pathway.

  • Impaired BCKDH Activity: The rate-limiting enzyme in BCAA catabolism is the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[22] In states of insulin resistance, the activity of BCKDH can be reduced, leading to an accumulation of branched-chain α-keto acids (BCKAs) and their subsequent conversion to acylcarnitines, including this compound.[2] The accumulation of BCKAs themselves can also contribute to insulin resistance.

BCAA_Catabolism Leucine Leucine (BCAA) BCAT BCAT Leucine->BCAT KIC α-Ketoisocaproate (BCKA) BCAT->KIC BCKDH BCKDH Complex KIC->BCKDH Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA This compound This compound Isovaleryl_CoA->this compound Forms Insulin_Resistance Insulin Resistance This compound->Insulin_Resistance Contributes to Insulin_Resistance->BCKDH Inhibits

Figure 3: Dysregulation of BCAA Catabolism and this compound Production.

Pro-inflammatory Signaling

Chronic low-grade inflammation is a key feature of metabolic syndrome and contributes to insulin resistance. Emerging evidence suggests that acylcarnitines can act as pro-inflammatory molecules.

  • Activation of Inflammatory Pathways: Acylcarnitines have been shown to induce the expression of pro-inflammatory cytokines and activate key inflammatory signaling pathways, such as the JNK and ERK pathways, in immune cells.[21] This pro-inflammatory effect may be mediated through the activation of pattern recognition receptors like Toll-like receptors (TLRs). This inflammatory response in tissues like adipose and liver can further exacerbate insulin resistance.[23]

The Role of the Gut Microbiota

The gut microbiota has been recognized as a critical regulator of host metabolism. Alterations in the composition and function of the gut microbiota are associated with metabolic syndrome and diabetes.[3] The gut microbiota can influence carnitine metabolism and, consequently, this compound levels.

  • Microbial Metabolism of Carnitine: Certain gut bacteria can metabolize dietary L-carnitine, potentially altering the host's carnitine pool and the production of various acylcarnitines.[22] The interplay between diet, the gut microbiota, and host carnitine metabolism is an active area of research with implications for metabolic health.

Conclusion and Future Directions

This compound stands at the crossroads of several key metabolic pathways implicated in the development and progression of metabolic syndrome and type 2 diabetes. The consistent observation of its elevated levels in these conditions, coupled with its demonstrated effects on insulin signaling, mitochondrial function, and inflammation, underscores its importance as both a biomarker and a potential therapeutic target.

Future research should focus on further elucidating the precise molecular mechanisms by which this compound and other acylcarnitines contribute to cellular dysfunction. Longitudinal studies are needed to establish a clearer causal relationship between elevated this compound and the onset of metabolic diseases. Furthermore, exploring therapeutic strategies aimed at modulating acylcarnitine profiles, whether through dietary interventions, manipulation of the gut microbiota, or pharmacological agents that enhance mitochondrial function, holds promise for the prevention and treatment of metabolic syndrome and type 2 diabetes. The development of more specific and potent inhibitors or activators of enzymes involved in carnitine and BCAA metabolism will be crucial in translating our understanding of this compound's role into novel therapeutic interventions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a clinical metabolomics study focused on acylcarnitine profiling.

Experimental_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Recruitment Subject Recruitment (MetS and Control Groups) Diagnosis Clinical and Biochemical Characterization (Diagnosis) Recruitment->Diagnosis Sampling Biological Sample Collection (Plasma) Diagnosis->Sampling Preparation Sample Preparation (Protein Precipitation, Derivatization) Sampling->Preparation LCMS LC-MS/MS Analysis (Separation and Detection) Preparation->LCMS Quantification Data Acquisition and Quantification LCMS->Quantification Processing Data Processing and Statistical Analysis Quantification->Processing Interpretation Biological Interpretation (Pathway Analysis) Processing->Interpretation Biomarker Biomarker Discovery and Validation Interpretation->Biomarker

Figure 4: Experimental Workflow for Acylcarnitine Metabolomics.

References

The Pivotal Role of Valerylcarnitine in Cellular Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerylcarnitine (C5), a short-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. Traditionally viewed as a byproduct of fatty acid and branched-chain amino acid catabolism, emerging evidence highlights its active role in maintaining cellular energy homeostasis and its implications in various metabolic disorders. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its metabolic pathways, associated disease states, and the experimental methodologies used for its investigation. Quantitative data are presented for comparative analysis, and key cellular pathways are visualized to facilitate a comprehensive understanding of its molecular interactions.

Introduction

Cellular energy homeostasis is a tightly regulated process ensuring a continuous supply of adenosine triphosphate (ATP) to meet the cell's metabolic demands. Mitochondria are central to this process, orchestrating the breakdown of fatty acids and amino acids. Carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of fatty acids across the inner mitochondrial membrane, a critical step in β-oxidation.[1][2] this compound, a C5 acylcarnitine, is formed from the esterification of L-carnitine with valeryl-CoA, a product of both odd-chain fatty acid and branched-chain amino acid (BCAA) metabolism.[3] While its primary role is to facilitate the transport of these carbon skeletons for energy production, fluctuations in its concentration are increasingly recognized as biomarkers for a range of metabolic pathologies, including inborn errors of metabolism, diabetes, and cardiovascular disease.[4][5]

The Metabolic Crossroads of this compound

This compound sits at the intersection of several key metabolic pathways, primarily fatty acid oxidation and the catabolism of branched-chain amino acids.

Role in Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of odd-chain fatty acids. The final round of β-oxidation of these fatty acids yields propionyl-CoA and acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the Krebs cycle. Valeryl-CoA, the precursor to this compound, can be generated from the metabolism of certain fatty acids and xenobiotics. The formation of this compound allows for the transport of the five-carbon valeryl group into the mitochondrial matrix for further oxidation.[6]

Involvement in Branched-Chain Amino Acid Catabolism

The catabolism of the essential branched-chain amino acids—leucine, isoleucine, and valine—is a significant source of valeryl-CoA and its isomer, isovaleryl-CoA.[7][8] Specifically, the breakdown of isoleucine generates 2-methylbutyryl-CoA, an isomer of valeryl-CoA, while leucine degradation produces isovaleryl-CoA.[9] In certain metabolic disorders, such as isovaleric acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA.[10][11] This excess is then conjugated with carnitine to form isothis compound (an isomer of this compound), which is then excreted in the urine, serving as a crucial diagnostic marker.[10][12]

BCAA_Catabolism Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT alpha_KIC α-Ketoisocaproate BCAT->alpha_KIC from Leu alpha_KMV α-Keto-β-methylvalerate BCAT->alpha_KMV from Ile alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV from Val BCKDH BCKDH Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA from Leu _2_Methylbutyryl_CoA 2-Methylbutyryl-CoA BCKDH->_2_Methylbutyryl_CoA from Ile Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA from Val alpha_KIC->BCKDH alpha_KMV->BCKDH alpha_KIV->BCKDH CPT Carnitine Acyltransferase Isovaleryl_CoA->CPT _2_Methylbutyryl_CoA->CPT This compound This compound (and isomers) CPT->this compound

The Carnitine Shuttle: A Key Transport Mechanism

The inner mitochondrial membrane is impermeable to acyl-CoA molecules. The carnitine shuttle is a transport system that facilitates the entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[6][13][14] While this compound is a short-chain acylcarnitine and can cross the inner mitochondrial membrane more readily than its long-chain counterparts, its formation is still crucial for buffering the intramitochondrial acyl-CoA/CoA ratio and for the removal of potentially toxic acyl-CoAs from the mitochondria.[2]

The key enzymes involved in this process are:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it catalyzes the formation of acylcarnitines from acyl-CoAs and carnitine.[13]

  • Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the matrix in exchange for free carnitine.[6]

  • Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, it reverses the reaction of CPT1, regenerating acyl-CoA and free carnitine within the mitochondrial matrix.[13]

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix Valeryl_CoA_cyto Valeryl-CoA CPT1 CPT1 Valeryl_CoA_cyto->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Valerylcarnitine_ims This compound CPT1->Valerylcarnitine_ims forms CACT CACT Valerylcarnitine_ims->CACT Valeryl_CoA_mito Valeryl-CoA CPT2 CPT2 Valeryl_CoA_mito->CPT2 Beta_Oxidation β-Oxidation Valeryl_CoA_mito->Beta_Oxidation Carnitine_mito Carnitine Carnitine_mito->CPT2 CPT2->Valeryl_CoA_mito regenerates CACT->Carnitine_cyto exchanges for CACT->Valeryl_CoA_mito transports & converts

Quantitative Data on this compound

The concentration of this compound in biological fluids is a key indicator of metabolic status. Below are tables summarizing typical concentrations in healthy individuals and in various disease states.

Table 1: this compound Concentrations in Healthy Adults

BiospecimenConcentration (µM)Reference
Blood/Plasma0.14 ± 0.06[4]
Blood/Plasma0.15 ± 0.04[4]

Table 2: Altered this compound Concentrations in Disease States

Disease StateBiospecimenChange in ConcentrationReference
Isovaleric AcidemiaPlasma/UrineSignificantly Increased[9][10][12]
Type 2 Diabetes MellitusBlood/PlasmaElevated[4]
ObesityBlood/PlasmaElevated[4]
Diastolic Heart FailureBlood/PlasmaElevated[4]
Systolic Heart FailureBlood/PlasmaElevated[4]
Acute Cerebral InfarctionBlood/PlasmaElevated[4]
Exudative Age-Related Macular DegenerationBlood/PlasmaElevated[4]

This compound and Proinflammatory Signaling

Recent studies suggest that acylcarnitines, particularly long-chain species, can activate proinflammatory signaling pathways.[15][16] Elevated levels of certain acylcarnitines have been shown to induce the expression of cyclooxygenase-2 (COX-2) and stimulate the secretion of proinflammatory cytokines.[16][17] This activation can occur through pattern recognition receptors (PRRs) and downstream signaling cascades involving JNK and ERK.[16] While much of the research has focused on long-chain acylcarnitines, the accumulation of short-chain acylcarnitines like this compound in pathological states may also contribute to a proinflammatory environment, although the specific molecular targets remain under investigation.[1]

Proinflammatory_Signaling Acylcarnitines Elevated Acylcarnitines (including this compound) PRR Pattern Recognition Receptors (PRRs) Acylcarnitines->PRR may activate JNK_ERK JNK / ERK Phosphorylation PRR->JNK_ERK NF_kB NF-κB Activation JNK_ERK->NF_kB Cytokines Proinflammatory Cytokine Secretion (e.g., IL-6) NF_kB->Cytokines COX2 COX-2 Expression NF_kB->COX2

Experimental Protocols for this compound Analysis

The accurate quantification of this compound is crucial for both research and clinical diagnostics. Tandem mass spectrometry (MS/MS) is the gold standard for acylcarnitine profiling.[18][19][20]

Sample Preparation from Dried Blood Spots (DBS)

This protocol is widely used in newborn screening for metabolic disorders.

  • Materials:

    • Methanol (HPLC grade)

    • Deuterated internal standard mixture in methanol

    • n-Butanol

    • 3N HCl in n-butanol or acetyl chloride

    • 96-well microtiter plates

    • Plate shaker

    • Nitrogen evaporator or vacuum concentrator

  • Procedure:

    • A 3 mm disk is punched from the dried blood spot into a well of a 96-well plate.

    • 100 µL of methanol containing deuterated internal standards is added to each well for extraction.

    • The plate is agitated on a shaker.

    • The supernatant is transferred to a new plate and dried under nitrogen.

    • For derivatization, 50 µL of 3N HCl in n-butanol is added, and the plate is incubated at 65°C for 15 minutes.

    • The butanolic HCl is evaporated to dryness under nitrogen.

    • The residue is reconstituted in a suitable mobile phase for MS/MS analysis.[18]

Sample Preparation from Plasma/Serum
  • Materials:

    • Plasma or serum (collected in EDTA or heparin tubes)

    • Acetonitrile (HPLC grade)

    • Deuterated internal standard mixture in methanol

    • Microcentrifuge tubes

  • Procedure:

    • 10-50 µL of plasma is aliquoted into a microcentrifuge tube.

    • Three volumes of cold acetonitrile containing deuterated internal standards are added to precipitate proteins and extract acylcarnitines.

    • The mixture is vortexed and then centrifuged.

    • The supernatant is transferred to a new tube and evaporated to dryness.

    • The dried extract is then derivatized and reconstituted as described in the DBS protocol.[18][21]

Tandem Mass Spectrometry (MS/MS) Analysis
  • Technique: Electrospray ionization (ESI) tandem mass spectrometry is typically used.[19]

  • Method: A common approach is precursor ion scanning for the m/z 85 fragment ion, which is characteristic of all acylcarnitines upon collision-induced dissociation (CID).[18] Alternatively, multiple reaction monitoring (MRM) can be employed for targeted quantification of specific acylcarnitines, including this compound.[19][22]

  • Instrumentation: A tandem mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) allows for the separation of isomeric acylcarnitines, providing greater diagnostic accuracy.[21][23]

Experimental_Workflow Sample Biological Sample (DBS or Plasma) Extraction Extraction with Methanol & Internal Standards Sample->Extraction Derivatization Butylation Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Conclusion and Future Directions

This compound is more than a simple metabolic intermediate; it is a key player in the intricate network of cellular energy homeostasis. Its levels in biological fluids provide a valuable window into the metabolic state of an individual, serving as a sensitive biomarker for a growing number of diseases. The continued development of advanced analytical techniques, such as LC-MS/MS, will further enhance our ability to accurately quantify this compound and its isomers, leading to improved diagnostic and prognostic capabilities. Future research should focus on elucidating the precise molecular mechanisms by which this compound and other short-chain acylcarnitines influence cellular signaling pathways, particularly in the context of inflammation and metabolic stress. A deeper understanding of these processes will be instrumental in the development of novel therapeutic strategies targeting metabolic dysfunction in a wide range of diseases.

References

Valerylcarnitine Accumulation in Specific Tissue Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerylcarnitine, a short-chain acylcarnitine, is an ester of carnitine and valeric acid. It is a metabolic intermediate in the catabolism of branched-chain amino acids, particularly leucine. The accumulation of this compound and other acylcarnitines in tissues and biofluids can serve as a biomarker for certain inborn errors of metabolism and may be implicated in the pathophysiology of various complex diseases. This technical guide provides an in-depth overview of this compound accumulation in specific tissue types, detailing its metabolic context, quantification methodologies, and potential impact on cellular signaling pathways.

Metabolic Pathway of this compound

This compound is primarily formed from isovaleryl-CoA, a key intermediate in the leucine catabolism pathway. In individuals with a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase, isovaleryl-CoA accumulates and is subsequently conjugated with carnitine by carnitine acyltransferases to form isothis compound, which is then often referred to as C5-carnitine. This conversion allows for the transport of the acyl group out of the mitochondria, serving as a detoxification mechanism.[1][2][3]

Below is a diagram illustrating the formation of this compound in the context of leucine metabolism.

Valerylcarnitine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Normal Metabolism CAT Carnitine Acyltransferase (CAT) Isovaleryl_CoA->CAT In IVD Deficiency This compound This compound (C5) Carnitine Carnitine Carnitine->CAT TCA_Cycle TCA Cycle IVD->TCA_Cycle CAT->this compound

This compound formation in leucine metabolism.

Quantitative Data on this compound Accumulation

The concentration of this compound can vary significantly between different tissue types and under various physiological and pathological conditions. The following tables summarize the available quantitative data for this compound and related short-chain acylcarnitines in rodent tissues.

Table 1: this compound Concentration in Mouse Liver

ConditionThis compound Concentration (nmol/g wet weight)Reference
Control (Wild-Type)0.03 ± 0.01Giesbertz et al. (2015)
Streptozotocin-induced Diabetes0.05 ± 0.01Giesbertz et al. (2015)

Table 2: Short-Chain Acylcarnitine (SCAC) Concentrations in Rat Tissues

Note: These values represent the total concentration of short-chain acylcarnitines (C2-C5) and are provided as a proxy in the absence of specific this compound data for these tissues.

TissueConditionSCAC Concentration (nmol/g wet weight)Reference
Heart Fed~100Makrecka et al. (2017)
Fasted~120Makrecka et al. (2017)
Muscle Fed~80Makrecka et al. (2017)
Fasted~70Makrecka et al. (2017)
Liver Fed~30Makrecka et al. (2017)
Fasted~40Makrecka et al. (2017)
Brain FedNot specified
FastedNot specified

Experimental Protocols

The accurate quantification of this compound in tissue samples is crucial for research and diagnostic purposes. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Tissue by LC-MS/MS

This protocol is adapted from methodologies described by Giesbertz et al. (2015) and others for the analysis of acylcarnitines in tissue.

1. Materials and Reagents:

  • Frozen tissue samples (-80°C)

  • Liquid nitrogen

  • Methanol (LC-MS grade)

  • Internal standard solution (e.g., d9-isothis compound)

  • n-Butanol

  • Acetyl chloride

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Heptafluorobutyric acid (HFBA)

  • Homogenizer (e.g., bead beater)

  • Centrifuge (refrigerated)

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation and Extraction:

  • Weigh approximately 40 mg of frozen tissue.

  • Immediately freeze-clamp the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled tube.

  • Add 1,800 µL of ice-cold 100% methanol.

  • Homogenize the sample using a bead beater.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube and add the internal standard.

  • Evaporate the solvent to dryness using a vacuum concentrator or under a stream of nitrogen.

3. Derivatization (Butylation):

  • Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried extract.

  • Incubate at 60°C for 20 minutes with shaking.

  • Evaporate the butanol to dryness.

4. LC-MS/MS Analysis:

  • Reconstitute the dried, derivatized sample in an appropriate volume (e.g., 200 µL) of the initial mobile phase (e.g., methanol/water).

  • Inject the sample into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18).

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.

    • A gradient elution is typically used to separate acylcarnitines.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion for butylated this compound is selected, and a specific product ion (typically m/z 85) is monitored.

5. Quantification:

  • Generate a calibration curve using known concentrations of this compound standards.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow Tissue_Sample Frozen Tissue Sample Grinding Grind in Liquid N2 Tissue_Sample->Grinding Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying1 Evaporate to Dryness Supernatant->Drying1 Derivatization Butylation Drying1->Derivatization Drying2 Evaporate to Dryness Derivatization->Drying2 Reconstitution Reconstitute Drying2->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Workflow for this compound quantification.

Signaling Pathways Potentially Affected by Acylcarnitine Accumulation

The accumulation of acylcarnitines, particularly long-chain species, has been shown to activate pro-inflammatory signaling pathways, which may contribute to cellular dysfunction in various metabolic diseases.[1][4][5] While direct evidence for this compound is still emerging, it is plausible that as a short-chain acylcarnitine, it may also play a role in modulating these pathways, especially at high concentrations.

Key signaling pathways implicated include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Acylcarnitines have been shown to induce the expression of NF-κB target genes, leading to the production of pro-inflammatory cytokines.[4][5]

  • MAPK (Mitogen-Activated Protein Kinase) Pathways (JNK and ERK): Phosphorylation of JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) is a common downstream event in pro-inflammatory signaling and has been observed in response to acylcarnitine treatment.[4][5]

  • Protein Kinase C (PKC) Pathway: Some studies suggest that acylcarnitines may modulate PKC activity, a key regulator of various cellular processes.

The diagram below illustrates the potential activation of these pro-inflammatory signaling pathways by acylcarnitines.

Signaling_Pathways Acylcarnitines Acylcarnitine Accumulation PKC Protein Kinase C (PKC) Acylcarnitines->PKC IKK IKK Complex Acylcarnitines->IKK MAPKKK MAPKKK Acylcarnitines->MAPKKK PKC->IKK NF_kB NF-κB IKK->NF_kB Proinflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Proinflammatory_Genes MAPKK MAPKK MAPKKK->MAPKK JNK_ERK JNK / ERK MAPKK->JNK_ERK JNK_ERK->Proinflammatory_Genes Cytokines Cytokine Production Proinflammatory_Genes->Cytokines

Potential signaling pathways affected by acylcarnitines.

Conclusion

The accumulation of this compound in specific tissues is an important area of research with implications for understanding and diagnosing metabolic disorders. This technical guide has provided a summary of the current knowledge regarding the metabolic origins of this compound, quantitative data on its tissue distribution, detailed experimental protocols for its measurement, and an overview of the potential cellular signaling pathways it may influence. Further research is warranted to elucidate the precise concentrations of this compound in a broader range of tissues under various conditions and to confirm its direct effects on the signaling pathways discussed. This will be crucial for the development of targeted therapeutic strategies for diseases associated with acylcarnitine accumulation.

References

Methodological & Application

Application Note & Protocol: Quantification of Valerylcarnitine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valerylcarnitine, a short-chain acylcarnitine, is an important biomarker for monitoring fatty acid metabolism and diagnosing certain inborn errors of metabolism.[1] Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for subsequent β-oxidation.[1][2] The quantification of specific acylcarnitines, such as this compound, in human plasma is a key diagnostic tool for conditions like isovaleric acidemia and other organic acidurias. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for this application.[3] The method described herein utilizes a simple protein precipitation step followed by reversed-phase chromatography and detection by tandem mass spectrometry.

Experimental Protocols

1. Materials and Reagents

  • This compound hydrochloride (analytical standard)

  • Valeryl-L-carnitine-d3 (internal standard)[4]

  • Acetonitrile (LC-MS grade)[5]

  • Methanol (LC-MS grade)[1]

  • Formic acid (LC-MS grade)[1]

  • Ammonium acetate (LC-MS grade)[1]

  • Water (LC-MS grade)[1]

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and valeryl-L-carnitine-d3 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% acetonitrile in water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of valeryl-L-carnitine-d3 in acetonitrile.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL valeryl-L-carnitine-d3 in acetonitrile) to each tube.[6]

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.[5]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for separation.[5][6]

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7.1-9 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[7]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound246.285.120
Valeryl-L-carnitine-d3249.285.120

Note: The characteristic product ion at m/z 85 is common for many acylcarnitines.[1] Collision energies may need to be optimized for the specific instrument used.

Data Presentation

Table 1: Representative Quantitative Data for this compound Quantification

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQCWithin ±15%
Precision (%CV) at LLOQ, LQC, MQC, HQC< 15%
Recovery85 - 115%

This table presents typical performance characteristics of an LC-MS/MS method for this compound. Actual results may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma is Add 150 µL Internal Standard (Valeryl-L-carnitine-d3 in Acetonitrile) plasma->is vortex Vortex Mix (30s) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Workflow for the preparation of human plasma samples for this compound analysis.

G cluster_lcms LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry injection Sample Injection column C18 Reversed-Phase Column (Gradient Elution) injection->column separation Analyte Separation column->separation esi Electrospray Ionization (ESI+) separation->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_analysis Data Acquisition and Quantification detector->data_analysis

Caption: Schematic of the LC-MS/MS analysis process for this compound quantification.

References

Application Notes and Protocols for Acylcarnitine Profiling by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondria for energy production. The analysis of acylcarnitine profiles by tandem mass spectrometry (MS/MS) is a powerful diagnostic tool for identifying inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2][3][4] This technique is widely adopted in newborn screening programs globally, enabling early detection and intervention for over 20 metabolic disorders from a single dried blood spot.[1] Furthermore, acylcarnitine profiling is valuable in monitoring treatment efficacy for diagnosed patients and in drug development to assess potential mitochondrial toxicity of new chemical entities.[1]

This document provides a detailed protocol for the quantification of acylcarnitines in biological samples, primarily focusing on dried blood spots (DBS), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Tandem Mass Spectrometry for Acylcarnitine Analysis

Tandem mass spectrometry allows for the highly selective and sensitive quantification of specific molecules within a complex biological matrix. The typical workflow for acylcarnitine analysis involves:

  • Ionization: Acylcarnitines are most commonly ionized using electrospray ionization (ESI) in positive ion mode, which generates protonated molecular ions [M+H]+.[1]

  • First Mass Analyzer (MS1): This stage separates the ions based on their mass-to-charge ratio (m/z).

  • Collision Cell (Collision-Induced Dissociation - CID): Ions corresponding to specific acylcarnitines are selected and fragmented by collision with an inert gas. A key characteristic of acylcarnitines is that they all produce a common, prominent fragment ion at m/z 85.[1][5]

  • Second Mass Analyzer (MS2): The resulting fragment ions are separated.

Two primary scan modes are utilized for acylcarnitine profiling:

  • Precursor Ion Scanning: The second mass spectrometer is set to detect only the common fragment ion at m/z 85. The first mass spectrometer then scans for all the "parent" ions that produce this fragment, generating a comprehensive profile of all acylcarnitines present in the sample.[1]

  • Multiple Reaction Monitoring (MRM): This targeted approach offers high sensitivity and specificity by monitoring specific precursor ion → product ion transitions for a predefined list of acylcarnitines.[1][6]

Experimental Workflow

The overall experimental workflow for acylcarnitine profiling is depicted in the following diagram.

Acylcarnitine Profiling Workflow cluster_prep Sample Preparation cluster_analysis Tandem Mass Spectrometry Analysis cluster_data Data Analysis sample_collection Sample Collection (e.g., Dried Blood Spot) punching Punching 3mm Disc sample_collection->punching extraction Extraction with Methanol & Internal Standards punching->extraction derivatization Derivatization (Butylation) (Optional) extraction->derivatization drying Drying Down derivatization->drying reconstitution Reconstitution drying->reconstitution lc_msms LC-MS/MS Analysis (Precursor Ion Scan or MRM) reconstitution->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing report Reporting of Results data_processing->report

Caption: Experimental workflow for acylcarnitine profiling.

Experimental Protocols

Materials and Reagents
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Butanol

  • Acetyl chloride or 3N HCl in n-butanol

  • Formic acid

  • Deuterated internal standard mixture for acylcarnitines (commercially available)

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator or vacuum concentrator

  • Tandem mass spectrometer with an ESI source

  • Liquid chromatography system

Sample Preparation from Dried Blood Spots (DBS)

This protocol is a common method for the analysis of acylcarnitines from DBS, often used in newborn screening.

  • Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[1]

  • Extraction: To each well, add 100 µL of methanol containing the appropriate concentrations of deuterated internal standards.[1][7]

  • Incubation: Seal the plate and incubate on a plate shaker for 20-30 minutes at room temperature.[7][8]

  • Transfer: Transfer the supernatant to a new 96-well plate.

  • Derivatization (Butylation): This step enhances the signal for certain acylcarnitines. Add 50-100 µL of 3N HCl in n-butanol to each well.[1][9] Seal the plate and incubate at 60-65°C for 15-30 minutes.[1]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1][9]

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 acetonitrile/water with 0.02% formic acid, for analysis.[9]

Note: Non-derivatization methods are also available and may be preferred for their simplicity, especially with newer, more sensitive mass spectrometers.[9][10]

Tandem Mass Spectrometry Analysis

The following are general parameters for LC-MS/MS analysis. Specific conditions should be optimized for the instrument in use.

  • Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Precursor ion scan of m/z 85 or Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions.

  • Liquid Chromatography: While flow injection analysis (FIA) is often sufficient, a short LC column can provide separation of isomeric species.[1][8][11]

    • Column: e.g., C18 column (e.g., 100 x 2.1 mm, 2.7 µm).[11]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

    • Gradient: A suitable gradient to elute acylcarnitines based on their chain length.

  • Data Acquisition: Acquire data using the instrument's software.

Acylcarnitine Fragmentation and Structure

The characteristic fragmentation of acylcarnitines in the collision cell of a tandem mass spectrometer involves the neutral loss of the acyl chain and the trimethylamine group, resulting in a stable cyclic fragment with an m/z of 85.

Acylcarnitine Fragmentation cluster_structure General Acylcarnitine Structure cluster_fragmentation Collision-Induced Dissociation (CID) cluster_fragment_structure m/z 85 Fragment Structure acylcarnitine R-C(=O)-O-CH(CH2-N+(CH3)3)-CH2-COOH precursor [M+H]+ fragment m/z 85 fragment precursor->fragment Fragmentation fragment_structure [C4H5O2]+

References

Sample preparation techniques for Valerylcarnitine analysis in dried blood spots

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of Valerylcarnitine (C5) in Dried Blood Spots

Introduction

This compound (C5-carnitine) is a critical biomarker for the diagnosis of several inborn errors of metabolism, including isovaleric acidemia (IVA) and 2-methylbutyryl-CoA dehydrogenase deficiency.[1][2] The analysis of acylcarnitine profiles in dried blood spots (DBS) using tandem mass spectrometry (MS/MS) is a widely adopted method in newborn screening programs for the early detection of these disorders.[3][4][5] DBS samples offer significant advantages, including minimally invasive collection, ease of transport, and stability for storage.[6][7] This application note provides a detailed protocol for the extraction and quantification of this compound from DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The method involves the extraction of this compound and other acylcarnitines from a small punch of a dried blood spot using an organic solvent containing isotopically labeled internal standards.[3][6][7] Following extraction, the sample is analyzed by LC-MS/MS. The use of stable isotope-labeled internal standards ensures accurate and precise quantification by correcting for matrix effects and variations in instrument response.[6] Chromatographic separation is often employed to distinguish this compound from its isomers, such as pivaloylcarnitine, which can cause false-positive results.[2]

Materials and Reagents
  • Dried Blood Spot Cards: Whatman 903 or equivalent.[7]

  • DBS Puncher: 3.2 mm or similar diameter.[3][4]

  • 96-well microtiter plates.

  • Plate shaker.

  • LC-MS/MS System: A system equipped with an electrospray ionization (ESI) source.[3][8][9]

  • Solvents: HPLC-grade methanol, acetonitrile, and water.[6][7] Formic acid.[1]

  • Standards: this compound and stable isotope-labeled internal standard (e.g., C5-Isovaleryl-L-carnitine-d3 or similar).[7]

  • Extraction Solution: A solution of acetonitrile and water (e.g., 85:15 v/v) containing the internal standard.[6][7]

Experimental Workflow

The overall workflow for the analysis of this compound in dried blood spots is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis dbs Dried Blood Spot (DBS) punch Punch 3.2 mm Disc dbs->punch extraction Extraction with Internal Standard punch->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc results Quantification of This compound data_proc->results

Caption: Experimental workflow for this compound analysis in DBS.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction (Non-derivatized)

This protocol is a common and rapid method for the extraction of acylcarnitines from DBS.

  • Spotting and Drying: Spot 50 µL of whole blood onto a designated circle on the DBS card. Allow the card to dry at room temperature for a minimum of 3 hours.[7]

  • Punching: Using a 3.2 mm DBS puncher, punch a single disc from the center of the dried blood spot into a well of a 96-well microtiter plate.[3][4]

  • Extraction: To each well containing a DBS disc, add 100-200 µL of the extraction solution (e.g., 85:15 acetonitrile:water) containing the appropriate concentration of the stable isotope-labeled internal standard.[6][7]

  • Incubation: Seal the plate and place it on a plate shaker. Shake for 20-30 minutes at room temperature.[7][10]

  • Centrifugation: Centrifuge the plate to pellet the paper disc and any precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation and Extraction (with Derivatization)

Derivatization, typically butylation, can improve chromatographic properties and sensitivity for certain acylcarnitines.

  • Punching and Extraction: Follow steps 1 and 2 from Protocol 1. Then, extract the DBS disc with 100 µL of methanol containing the internal standard for 30 minutes at 30°C.[3]

  • Drying: Dry the extract at 60°C.[3]

  • Derivatization: Add 100 µL of butanolic-HCl and incubate at 60°C for 30 minutes.[3]

  • Drying: Dry the derivatized sample at 40°C for 20 minutes.[3]

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as 80:20 methanol:water, prior to injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis
  • Liquid Chromatography: Chromatographic separation is crucial for resolving isomeric forms of C5-carnitine. A C18 or similar reversed-phase column is often used with a gradient elution of mobile phases containing water, acetonitrile or methanol, and a modifier like formic acid.[2][11]

  • Mass Spectrometry: The analysis is typically performed in positive electrospray ionization (ESI+) mode. This compound and other acylcarnitines are often monitored using a precursor ion scan of m/z 85 or through Multiple Reaction Monitoring (MRM).[3] The specific MRM transitions for this compound and its internal standard should be optimized for the instrument being used.

Quantitative Data

The following tables summarize typical performance characteristics for the analysis of this compound in dried blood spots.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
**Linearity (R²) **> 0.99[2][11]
Intra-assay Precision (%CV) < 5.2%[2]
Inter-assay Precision (%CV) < 5.2%[2]
Recovery 96.8 - 105.2%[2]
Limit of Detection (LOD) 0.002 - 0.2 µmol/L[2][11]
Limit of Quantification (LOQ) 0.004 - 0.357 µmol/L[11]

Table 2: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound (C5) 246.285.1[7]
C5-Isovaleryl-L-carnitine-d3 249.285.1[7]

Signaling Pathways and Logical Relationships

The analysis of this compound is a key step in the diagnostic pathway for certain inborn errors of metabolism. The following diagram illustrates the logical relationship between an elevated C5 carnitine level and the subsequent diagnostic steps.

diagnostic_pathway start Newborn Screening (DBS Acylcarnitine Profile) elevated_c5 Elevated this compound (C5) start->elevated_c5 second_tier Second-Tier Testing (e.g., Isomer Separation, Urine Organic Acids) elevated_c5->second_tier diagnosis Diagnosis of Inborn Error of Metabolism (e.g., Isovaleric Acidemia) second_tier->diagnosis clinical_eval Clinical Evaluation and Confirmation diagnosis->clinical_eval

Caption: Diagnostic pathway for elevated this compound.

References

Application Note & Protocol: Derivatization of Valerylcarnitine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valerylcarnitine, an acylcarnitine, plays a crucial role in fatty acid metabolism and is an important biomarker for certain inborn errors of metabolism, such as isovaleric acidemia.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of this compound in biological samples. However, due to its zwitterionic nature and low volatility, direct analysis of this compound by GC-MS is not feasible.[3][4] Derivatization is a necessary step to convert this compound into a volatile and thermally stable derivative suitable for GC-MS analysis.[5][6] This application note provides a detailed protocol for the derivatization of this compound for subsequent quantitative analysis by GC-MS.

The most common derivatization strategy for acylcarnitines for GC-MS analysis involves esterification of the carboxyl group and, in some cases, modification of the quaternary ammonium group.[5][7] This protocol will focus on a widely used and effective method: esterification using propyl chloroformate followed by on-column N-demethylation.[7]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and GC-MS analysis of this compound.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., deuterated this compound)

  • Propyl chloroformate

  • 1-Propanol

  • Chloroform

  • Potassium iodide

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Biological matrix (e.g., plasma, urine)

  • Solid-phase extraction (SPE) columns (Cation exchange)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation (Solid-Phase Extraction)

A solid-phase cation exchange extraction is employed to isolate acylcarnitines from the biological matrix.[8][9]

  • Conditioning: Condition a cation exchange SPE column by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Acidify the biological sample (e.g., 100 µL of plasma) with 10 µL of 1M HCl and load it onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances.

  • Elution: Elute the acylcarnitines with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization Protocol: Propyl Chloroformate Esterification

This method involves the direct esterification of the carboxylic acid group of this compound.[7]

  • Reconstitution: Reconstitute the dried extract from the SPE step in 100 µL of a 1:1 (v/v) solution of 1-propanol and deionized water.

  • Esterification: Add 20 µL of propyl chloroformate to the reconstituted sample. Vortex vigorously for 1 minute.

  • Extraction: Add 200 µL of chloroform and 50 µL of a saturated potassium iodide solution. Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Isolation: Carefully transfer the lower chloroform layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

  • Final Preparation: Transfer the dried chloroform extract to an autosampler vial for GC-MS analysis.

4. GC-MS Analysis

The derivatized this compound is analyzed as its N-demethylated propyl ester derivative, which is formed on-column.[7]

  • Gas Chromatograph:

    • Injector: Splitless mode, 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp: 10°C/minute to 280°C

      • Hold: 5 minutes at 280°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Chemical Ionization (CI) or Electron Ionization (EI)

    • Ion Source Temperature: 200°C

    • Interface Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the this compound derivative. For EI, a prominent fragment ion is often observed at m/z 85.[8][9]

Data Presentation

Quantitative analysis is typically performed by constructing a calibration curve using known concentrations of this compound standards and a constant concentration of the internal standard. The table below summarizes typical quantitative data that can be obtained using this method.

ParameterValueReference
Limit of Detection (LOD) < 1 ng[7]
Limit of Quantitation (LOQ) 0.05 - 5 µmol/L[10]
Linear Range 0.1 - 20 µmol/L[8]
Recovery from SPE 77 - 85%[11]
Inter-assay Precision (CV%) < 15%[10]
Intra-assay Precision (CV%) < 10%[10]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Plasma/Urine) spe Solid-Phase Extraction (Cation Exchange) start->spe dried_extract Dried Acylcarnitine Extract spe->dried_extract reconstitution Reconstitute in Propanol/Water dried_extract->reconstitution esterification Add Propyl Chloroformate reconstitution->esterification extraction Liquid-Liquid Extraction (Chloroform) esterification->extraction final_sample Dried Derivatized Sample extraction->final_sample gcms GC-MS Analysis final_sample->gcms data Data Acquisition & Processing gcms->data

Experimental workflow for this compound analysis.

derivatization_reaction cluster_reactants Reactants cluster_products Products This compound This compound derivatized_vc This compound Propyl Ester This compound->derivatized_vc Esterification propyl_chloroformate Propyl Chloroformate propyl_chloroformate->derivatized_vc hcl HCl

Chemical derivatization of this compound.

References

Application of UHPLC for the Separation of Valerylcarnitine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Valerylcarnitine (C5-carnitine) is an acylcarnitine that plays a crucial role in the metabolism of fatty acids and amino acids.[1][2] The accurate quantification and differentiation of this compound from its isomers, including isothis compound, 2-methylbutyrylcarnitine, and pivaloylcarnitine, are of significant diagnostic importance.[3][4] Elevated levels of specific C5-carnitine isomers in biological fluids can be indicative of various inborn errors of metabolism, such as isovaleric acidemia (IVA) and 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCD).[3][4] Furthermore, the presence of pivaloylcarnitine, an isobaric isomer, can arise from the administration of pivalate-containing antibiotics, leading to potential false-positive results in newborn screening.[4][5][6]

Traditional flow-injection tandem mass spectrometry (MS/MS) methods used in routine screening are incapable of distinguishing between these isobaric compounds.[3][4][7] Therefore, chromatographic separation using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS is essential for the differential diagnosis and accurate monitoring of these metabolic disorders.[3][4][8] This application note provides a detailed protocol for the separation and quantification of this compound and its isomers using UHPLC-MS/MS.

Experimental Protocols

Sample Preparation (from Plasma or Dried Blood Spots)

A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure involves extraction and derivatization to improve chromatographic separation and detection sensitivity.[1][3][4]

  • Extraction:

    • For plasma samples, precipitate proteins by adding ice-cold methanol containing a mixture of deuterium-labeled internal standards (e.g., d3-valerylcarnitine).[1][3]

    • For dried blood spots (DBS), punch out a 3 mm spot and extract with a methanol/water solution containing the internal standards.[3][4]

    • Vortex the samples and then centrifuge to pellet the precipitated proteins or paper matrix.[1]

    • Transfer the supernatant to a clean tube.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried extract in 3N butanolic HCl.

    • Incubate the mixture at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.[1][3] This derivatization step enhances the chromatographic resolution of the isomers.

    • Evaporate the butanolic HCl to dryness.

    • Reconstitute the final sample in the initial mobile phase for UHPLC-MS/MS analysis.[3]

UHPLC-MS/MS Method

The following UHPLC-MS/MS method is designed for the optimal separation of C5-carnitine isomers.

  • UHPLC System: A high-pressure gradient UHPLC system.

  • Column: A reversed-phase C18 column with a small particle size (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended for high-resolution separation.[3][4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1][3]

  • Gradient Elution: A shallow gradient is crucial for resolving the closely eluting isomers. A typical gradient would be:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 40% B

    • 8-9 min: Linear gradient to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: Return to 10% B

    • 10.1-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 60°C to improve peak shape and reproducibility.[3][4]

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion for butylated C5-carnitine isomers is m/z 260.3. The product ion is typically m/z 85, resulting from the neutral loss of the butylated carnitine moiety.

    • MRM Transition: m/z 260.3 → 85.0

Data Presentation

The following table summarizes the typical retention times for the baseline separation of this compound and its key isomers using the described UHPLC method. Please note that exact retention times may vary depending on the specific UHPLC system, column batch, and mobile phase preparation.

AnalyteAbbreviationTypical Retention Time (min)
Pivaloylcarnitinep-C5~ 4.2
2-Methylbutyrylcarnitine2-MBC~ 4.5
Isothis compoundi-C5~ 4.8
This compound n-C5 ~ 5.1

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or DBS Extraction Extraction with Methanol + IS Sample->Extraction Derivatization Butylation (Butanolic HCl) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification vs. IS Integration->Quantification Result Concentration of Isomers Quantification->Result

Caption: Workflow for UHPLC-MS/MS analysis of this compound isomers.

Logical Relationship of Isomer Separation

isomer_separation cluster_screening Initial Screening cluster_confirmation Confirmatory Testing cluster_diagnosis Differential Diagnosis FIA_MSMS Flow Injection Analysis-MS/MS (No Separation) Elevated_C5 Elevated Total C5-Carnitine FIA_MSMS->Elevated_C5 UHPLC_MSMS UHPLC-MS/MS (Chromatographic Separation) Elevated_C5->UHPLC_MSMS Requires Differentiation Pivaloyl Pivaloylcarnitine UHPLC_MSMS->Pivaloyl Two_MB 2-Methylbutyrylcarnitine UHPLC_MSMS->Two_MB Isovaleryl Isothis compound UHPLC_MSMS->Isovaleryl Valeryl This compound UHPLC_MSMS->Valeryl Drug Pivalate Antibiotics Pivaloyl->Drug Two_MBCD 2-MBCD Deficiency Two_MB->Two_MBCD IVA Isovaleric Acidemia Isovaleryl->IVA Normal Normal/Other Valeryl->Normal

Caption: Diagnostic workflow for elevated C5-carnitine.

References

Application Notes and Protocols for High-Throughput Valerylcarnitine Screening using Flow Injection Analysis Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valerylcarnitine (C5-carnitine) is a critical biomarker for the diagnosis of Isovaleric Acidemia (IVA), an inherited metabolic disorder. High-throughput screening, particularly in newborn screening programs, is essential for early detection and intervention to prevent severe health problems. Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) is a rapid and sensitive method widely employed for the analysis of acylcarnitines, including this compound, from dried blood spots (DBS). This technique allows for the analysis of a large number of samples in a short timeframe, making it ideal for large-scale screening.

A significant challenge in this compound analysis is the presence of isobaric compounds, such as pivaloylcarnitine, which can lead to false-positive results. Pivaloylcarnitine can be present due to maternal or newborn exposure to pivalate-containing antibiotics. Therefore, methods to differentiate between these isomers are crucial for accurate diagnosis. These application notes provide a detailed protocol for the high-throughput screening of this compound using FIA-MS/MS, with considerations for minimizing false positives.

Experimental Workflow

The overall workflow for high-throughput this compound screening from dried blood spots is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis FIA-MS/MS Analysis cluster_data Data Processing & Review DBS Dried Blood Spot (DBS) Punch Punch 3mm Disc DBS->Punch Extraction Extraction with Internal Standards in Methanol Punch->Extraction FIA Flow Injection Analysis Extraction->FIA MSMS Tandem Mass Spectrometry (ESI+) FIA->MSMS Quant Quantification of this compound MSMS->Quant Review Data Review & Cut-off Evaluation Quant->Review Report Reporting Review->Report

Caption: High-throughput screening workflow from sample preparation to final reporting.

Materials and Reagents

  • Instrumentation:

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Flow injection analysis system.

    • Automated liquid handler (optional, for high-throughput).

    • 96-well microtiter plates.

  • Reagents and Consumables:

    • Methanol (HPLC grade).

    • Extraction solution: Methanol containing stable isotope-labeled internal standards (e.g., d3-valerylcarnitine).

    • Mobile phase for FIA.

    • Dried blood spot punches (3 mm).

    • Control dried blood spots with known concentrations of this compound (low and high levels).

Experimental Protocols

Sample Preparation from Dried Blood Spots

This protocol is adapted from established newborn screening procedures.

  • Punching: Punch a 3 mm disc from the center of the dried blood spot and place it into a well of a 96-well plate.

  • Extraction: To each well, add 100 µL of the extraction solution containing the internal standards.

  • Incubation: Seal the plate and incubate at 45°C for 45 minutes with shaking at 700 rpm.

  • Supernatant Transfer: After incubation, centrifuge the plate and transfer the supernatant to a new 96-well plate for analysis.

FIA-MS/MS Analysis

The following are general conditions; specific parameters should be optimized for the instrument in use.

  • Flow Injection: A small volume of the extracted sample (e.g., 10-20 µL) is injected into the mobile phase stream, which flows directly into the mass spectrometer.

  • Ionization: Electrospray ionization in positive ion mode (ESI+).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound (and its isobars) is m/z 246.2. A common product ion for quantification is m/z 85.

ParameterRecommended Setting
Ionization ModeESI Positive
Capillary Voltage~3.5-4.5 kV
Source Temperature~120-150 °C
Desolvation Temperature~350-450 °C
Collision GasArgon
MRM TransitionsSee Table 1

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (C5)246.285.050-100Optimized for instrument
d3-Valerylcarnitine (IS)249.285.050-100Optimized for instrument

This compound Fragmentation

The characteristic fragmentation of acylcarnitines in tandem mass spectrometry involves the neutral loss of the acyl group and the formation of a stable fragment ion at m/z 85, which corresponds to the butenoylcarnitine inner salt.

G cluster_0 This compound (Precursor Ion) cluster_1 Collision Induced Dissociation (CID) cluster_2 Product Ions C5-Carnitine [M+H]+ m/z 246.2 Fragmentation Fragmentation C5-Carnitine->Fragmentation Product_85 [C4H5O2]+ m/z 85.0 Fragmentation->Product_85 Quantification Ion Neutral_Loss Neutral Loss Fragmentation->Neutral_Loss

Caption: Fragmentation pattern of this compound in MS/MS.

Data Analysis and Quantification

The concentration of this compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Concentration = (AreaAnalyte / AreaInternal Standard) * ConcentrationInternal Standard

Results are typically reported in µmol/L. Cut-off values for newborn screening are established by individual programs based on population data.

Assay Performance Characteristics

The following table summarizes typical performance data for FIA-MS/MS assays for acylcarnitines.

Table 2: Representative Assay Performance

ParameterTypical ValueReference
Linearity (R²)> 0.99
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 20%
Accuracy/Recovery85-115%
Limit of Quantification (LOQ)< 0.2 µmol/L

Addressing Isobaric Interferences

To minimize false positives from pivaloylcarnitine, a second-tier test or a modified first-tier approach can be implemented.

  • Second-Tier Testing: Samples with elevated C5-carnitine levels in the initial screen can be re-analyzed using a method that separates the isomers, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Modified First-Tier FIA-MS/MS: Some methods propose using different product ion ratios to distinguish between isothis compound and pivaloylcarnitine directly in the FIA-MS/MS analysis. This involves monitoring an additional, specific product ion.

Conclusion

Flow injection analysis tandem mass spectrometry is a robust and high-throughput method for the screening of this compound in dried blood spots. Its speed and sensitivity make it highly suitable for large-scale applications like newborn screening. Careful consideration of isobaric interferences and the implementation of strategies to mitigate them are essential for the accuracy and reliability of the screening results. The protocols and data presented here provide a comprehensive guide for researchers and laboratory professionals to establish and perform high-throughput this compound screening.

Application Note & Protocol: Quantification of Valerylcarnitine in Urine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the accurate and reproducible measurement of valerylcarnitine in human urine. The protocol is intended for use in metabolic studies to investigate inherited metabolic disorders and to assess the metabolic impact of xenobiotics.

Introduction

This compound (C5), a short-chain acylcarnitine, is an important biomarker in the study of human metabolism.[1][2] It is an ester of carnitine and valeric acid.[3] Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for beta-oxidation, the primary process of fatty acid degradation to produce energy.[3][4][5][6] The analysis of specific acylcarnitines, such as this compound, in urine provides a non-invasive window into the state of fatty acid and amino acid metabolism.[7]

Elevated or altered levels of this compound can be indicative of certain inborn errors of metabolism, such as isovaleric acidemia or short/branched-chain acyl-CoA dehydrogenase deficiency.[1][2] Therefore, the precise and accurate quantification of urinary this compound is a critical tool in clinical research and drug development for diagnosing and monitoring metabolic diseases and for evaluating the metabolic effects of new therapeutic agents.[7][8]

This application note details a robust and sensitive method for the quantification of this compound in urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of this compound

This compound is involved in the mitochondrial fatty acid beta-oxidation pathway. Fatty acids are first activated to their CoA esters in the cytoplasm. For long-chain fatty acids, the carnitine shuttle is required for transport into the mitochondrial matrix. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts long-chain acyl-CoAs to acylcarnitines. These are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[5] Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitines back to acyl-CoAs, which then enter the beta-oxidation spiral. Short and medium-chain fatty acids can cross the mitochondrial membrane without the need for the carnitine shuttle.

This compound is formed from valeryl-CoA, which can be derived from the metabolism of branched-chain amino acids or odd-chain fatty acids.[7] The reversible reaction is catalyzed by carnitine acetyltransferase (CrAT).

Valerylcarnitine_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Valeric_Acid Valeric Acid Valeryl_CoA Valeryl-CoA Valeric_Acid->Valeryl_CoA Acyl-CoA Synthetase Valerylcarnitine_mito This compound Valeryl_CoA->Valerylcarnitine_mito CrAT Carnitine_cyto Carnitine Carnitine_cyto->Valerylcarnitine_mito Carnitine_mito Carnitine Valeryl_CoA_mito Valeryl-CoA Beta_Oxidation Beta-Oxidation Valeryl_CoA_mito->Beta_Oxidation Valerylcarnitine_mito->Valeryl_CoA_mito CrAT Valerylcarnitine_mito->Carnitine_mito

Caption: Metabolic pathway of this compound formation and its role in beta-oxidation.

Experimental Protocol

This protocol is based on established methods for acylcarnitine analysis in urine.[9][10]

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • This compound-d9 hydrochloride (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human urine (control)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Internal Standard Stock Solution Preparation
  • This compound Stock (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in LC-MS grade water.

  • This compound-d9 Stock (1 mg/mL): Accurately weigh and dissolve this compound-d9 hydrochloride in LC-MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with water to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound-d9 stock solution with water.

Sample Preparation Workflow

Sample_Preparation_Workflow Start Urine Sample Collection (Store at -80°C) Thaw Thaw Urine Sample at 4°C Start->Thaw Centrifuge Centrifuge 30 µL of Urine (10,300 x g for 10 min) Thaw->Centrifuge Supernatant Collect 20 µL of Supernatant Centrifuge->Supernatant Dilute Dilute with: - 65 µL Water - 5 µL Acetonitrile - 10 µL Internal Standard Supernatant->Dilute Vortex Vortex Mix Dilute->Vortex Analyze Analyze by UPLC-MS/MS Vortex->Analyze

Caption: Workflow for the preparation of urine samples for this compound analysis.

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer.[9][10]

  • LC Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 mm x 150 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient is used to separate this compound from other urine components. The specific gradient should be optimized for the instrument and column used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 45 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound246.285.1
This compound-d9255.294.1

Note: The specific cone voltage and collision energy for each transition should be optimized for the mass spectrometer being used.

Data Analysis and Quantitative Results

Data is acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in the urine samples is then determined from this calibration curve.

Table 1: Quantitative Method Parameters

ParameterValueReference
Linearity Range in Urine15–200 ng/mL[9]
LLOQ in Urine15 ng/mL[9]
Inter-day Precision (%CV)< 15%[9]
Inter-day Accuracy (%)85-115%[9]

Note: LLOQ (Lower Limit of Quantification), CV (Coefficient of Variation). These values are examples and should be determined during method validation.

Application in Metabolic Studies

The described method can be applied to various research and clinical settings:

  • Inborn Errors of Metabolism: To diagnose and monitor patients with disorders of fatty acid and branched-chain amino acid metabolism.

  • Drug Development: To assess the potential metabolic liabilities of new drug candidates.

  • Nutritional Studies: To investigate the impact of diet on fatty acid metabolism.

  • Toxicology: To evaluate the metabolic disruption caused by exposure to toxins.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in urine. The minimal sample preparation and rapid analysis time make it suitable for high-throughput metabolic studies. This method is a valuable tool for researchers and clinicians investigating metabolic pathways and disorders.

References

Application Note and Protocol: Extraction of Acylcarnitines from Tissue Samples for Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in cellular energy metabolism, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation.[1][2] The profile of acylcarnitines in tissues can provide a valuable snapshot of the metabolic state, reflecting the balance between fatty acid supply and oxidation. Alterations in acylcarnitine levels have been associated with various metabolic diseases, including inherited metabolic disorders, diabetes, and cardiovascular disease, making them important biomarkers in drug development and clinical research.[3][4]

This application note provides a detailed protocol for the extraction of acylcarnitines from tissue samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to be robust and reproducible, ensuring high-quality data for metabolomic studies.

Data Presentation: Comparison of Extraction Protocol Parameters

The following table summarizes key quantitative parameters from various published protocols for the extraction of acylcarnitines from tissue, offering a comparative overview of different methodologies.

ParameterMethod 1Method 2Method 3
Tissue Amount ~5 mg40 mg[4]50-150 mg[5]
Homogenization Bead Beating (e.g., FastPrep)Grinding in liquid nitrogen with pestle and mortar[4]Bead-based homogenizer[5]
Extraction Solvent 80/20 Methanol/Water100% ice-cold Methanol[4]Methanol or Methanol/Phosphate Buffer[5]
Internal Standard Isotopically labeled acylcarnitine standards (e.g., d3-C2, d3-C8, d3-C16)[6]Isotopically labeled internal standards added to supernatant[4]Isotopically labeled internal standards[7]
Derivatization Optional (e.g., 3-nitrophenylhydrazine)Butylation (n-butanol with 5% v/v acetyl chloride)[4]Not specified
Precision (CV%) < 15% for high-abundant metabolitesIntra- and inter-day precision with CVs generally below 20%[4]Not specified
Recovery (%) Not specifiedNot specifiedExample recoveries for a similar method in plasma were 69.4-107.2%[8]

Experimental Protocol: Acylcarnitine Extraction from Tissue

This protocol outlines a common and effective method for extracting acylcarnitines from frozen tissue samples.

Materials:

  • Frozen tissue samples (stored at -80°C)

  • 2 mL homogenization tubes with ceramic beads

  • Ice-cold 80% Methanol (LC-MS grade)

  • Internal Standard (IS) solution containing a mixture of isotopically labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) in 80% methanol.

  • Microcentrifuge capable of reaching 20,000 x g at 4°C

  • Pipettes and tips

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 80:20 acetonitrile/water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Pre-chill all tubes and racks on dry ice.

    • Weigh approximately 20-50 mg of frozen tissue directly into a pre-chilled 2 mL homogenization tube containing ceramic beads. It is critical to keep the tissue frozen at all times to quench metabolic activity.

    • Record the exact weight of the tissue for normalization.

  • Homogenization and Extraction:

    • Add 1 mL of ice-cold 80% methanol containing the internal standard solution to each tube. The volume of the extraction solvent may need to be adjusted based on the tissue weight, a common ratio is 20 µL of solvent per mg of tissue.

    • Immediately homogenize the tissue using a bead-beating homogenizer (e.g., FastPrep) for 60 seconds at a speed of 4.5 m/s.

    • To ensure complete extraction, a second round of homogenization can be performed.

  • Protein Precipitation:

    • Following homogenization, incubate the samples on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted acylcarnitines, to a new clean microcentrifuge tube. Avoid disturbing the pellet.

  • Drying:

    • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat, as it may degrade the analytes.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent. The final volume should be chosen to achieve the desired concentration for LC-MS/MS analysis.

    • Vortex the sample for 30 seconds and then centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

  • Sample Analysis:

    • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Acylcarnitine Extraction Workflow

Acylcarnitine_Extraction_Workflow Start Start: Frozen Tissue Sample Weigh Weigh Tissue (20-50 mg) Start->Weigh Homogenize Add Cold 80% Methanol + IS Homogenize (Bead Beater) Weigh->Homogenize Precipitate Protein Precipitation (30 min on ice) Homogenize->Precipitate Centrifuge1 Centrifuge (20,000 x g, 10 min, 4°C) Precipitate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Dry Dry Extract (Vacuum Concentrator) CollectSupernatant->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Centrifuge2 Centrifuge (16,000 x g, 5 min, 4°C) Reconstitute->Centrifuge2 Transfer Transfer to Autosampler Vial Centrifuge2->Transfer End LC-MS/MS Analysis Transfer->End

Caption: Workflow for acylcarnitine extraction from tissue samples.

Carnitine Shuttle and Beta-Oxidation Pathway

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix cluster_Membrane Mitochondrial Membranes FattyAcid Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA Acyl-CoA Synthetase CPT1 CPT1 FattyAcylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Forms FattyAcylCoA_mito Fatty Acyl-CoA BetaOxidation β-Oxidation FattyAcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Carnitine_mito Carnitine CACT CACT Carnitine_mito->CACT Antiport CPT2 CPT2 CPT2->FattyAcylCoA_mito CPT2->Carnitine_mito Acylcarnitine->CPT2 Acylcarnitine->CACT CACT->Carnitine_cyto CACT->Acylcarnitine

Caption: The role of the carnitine shuttle in fatty acid metabolism.

References

Troubleshooting & Optimization

Troubleshooting isomeric interference in Valerylcarnitine measurement.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric interference in valerylcarnitine (C5-carnitine) measurement.

Frequently Asked Questions (FAQs)

Q1: What is isomeric interference in the context of this compound measurement?

A1: Isomeric interference refers to the co-detection of multiple compounds that have the same mass-to-charge ratio (m/z) as this compound, making them indistinguishable by standard mass spectrometry techniques alone. This compound (a C5-acylcarnitine) has several clinically relevant isomers, including isothis compound, pivaloylcarnitine, and 2-methylbutyrylcarnitine.[1][2] Standard flow-injection tandem mass spectrometry (MS/MS) analysis, often used in newborn screening, cannot differentiate between these isobaric compounds.[3][4] This lack of specificity can lead to inaccurate quantification and potential misinterpretation of results, such as false positives for metabolic disorders.[5][6]

Q2: Why is it critical to differentiate between this compound and its isomers?

A2: Differentiating between C5-carnitine isomers is crucial for accurate clinical diagnosis and research. For instance:

  • Isothis compound is a primary biomarker for isovaleric acidemia, an inherited metabolic disorder.[1][2]

  • Pivaloylcarnitine can accumulate due to treatment with pivalate-containing antibiotics or exposure to certain cosmetics, leading to false-positive results in newborn screening for isovaleric acidemia.[2][3][5]

  • 2-Methylbutyrylcarnitine is associated with 2-methylbutyryl-CoA dehydrogenase deficiency, another inborn error of metabolism.[2]

Q3: My flow-injection MS/MS analysis shows an elevated C5-carnitine peak. How can I confirm the identity of the isomer(s)?

A3: An elevated C5-carnitine peak from a flow-injection analysis requires a second-tier test using a chromatographic separation method to resolve the isomers.[5][6] The most common and effective techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][7][8] These methods separate the isomers based on their different chemical properties before they enter the mass spectrometer, allowing for their individual identification and quantification.[9]

Q4: What are the common sources of unexpected pivaloylcarnitine peaks in my samples?

A4: Unexpected pivaloylcarnitine peaks are typically from exogenous sources. Common sources include:

  • Antibiotics: Pivalate-generating prodrugs are a major source.[3][4]

  • Cosmetics: Certain cosmetics, such as some nipple fissure balms, contain pivalate derivatives that can be ingested by newborns, leading to elevated pivaloylcarnitine levels.[5]

  • Dietary Sources: Pivalate can also be generated from the breakdown of neo fatty acids by gut bacteria or consumed in dairy products and meat.[2]

Troubleshooting Guide

Issue: Inability to separate C5-carnitine isomers.

This is a common challenge when relying solely on flow-injection MS/MS. The solution involves implementing a chromatographic step.

Experimental Protocol: Separation of C5-Carnitine Isomers by UPLC-MS/MS

This protocol is a composite based on established methods for the separation of C5-acylcarnitine isomers.[3][4][8]

1. Sample Preparation (Derivatization to Butyl Esters)

  • Objective: To improve chromatographic properties and ionization efficiency.[10]

  • Procedure:

    • For plasma or dried blood spots, extract acylcarnitines using methanol.

    • Add an internal standard mixture containing deuterium-labeled C5-carnitine isomers.

    • Evaporate the methanol extract to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 3N hydrochloric acid in n-butanol.

    • Incubate at 65°C for 15-20 minutes.

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.[3][7]

2. UPLC-MS/MS Analysis

  • Column: A C18 reversed-phase column is commonly used (e.g., C18 BEH, 1.7 µm particle size).[3][4]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from high aqueous to high organic mobile phase is used to separate the isomers. A typical gradient might start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, followed by a wash and re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for butylated C5-carnitines is m/z 302, which fragments to a characteristic product ion of m/z 85.[5]

Data Presentation: Comparative Chromatographic Data

The following table summarizes typical elution patterns for C5-carnitine isomers, though absolute retention times will vary depending on the specific system and conditions.

IsomerTypical Elution Order
Pivaloylcarnitine1
2-Methylbutyrylcarnitine2
Isothis compound3
This compound4

Note: This is a generalized elution order on a C18 column. Actual retention times must be confirmed with analytical standards.

Visual Guides

Workflow for Troubleshooting Elevated C5-Carnitine

G cluster_0 Initial Analysis cluster_1 Second-Tier Analysis cluster_2 Data Interpretation & Reporting start Elevated C5-Carnitine Peak in Flow-Injection MS/MS lcms Perform LC-MS/MS or UPLC-MS/MS Analysis start->lcms Requires Confirmation standards Run Isomeric Standards (Pivaloyl-, Isovaleryl-, etc.) lcms->standards For Peak Identification decision Isomer(s) Identified? lcms->decision standards->decision report Quantify and Report Specific Isomer Concentrations decision->report Yes troubleshoot Troubleshoot LC-MS/MS Method (e.g., check column, mobile phase) decision->troubleshoot No

Caption: Troubleshooting workflow for elevated C5-carnitine.

Relationship of this compound and Its Isomers

G cluster_0 C5-Carnitine Isomers (Isobaric) cluster_1 Analytical Techniques valeryl This compound fia Flow-Injection MS/MS valeryl->fia isovaleryl Isothis compound (Marker for Isovaleric Acidemia) isovaleryl->fia pivaloyl Pivaloylcarnitine (Exogenous Interference) pivaloyl->fia methyl 2-Methylbutyrylcarnitine (Metabolic Disorder Marker) methyl->fia lcms LC-MS/MS or UPLC-MS/MS fia->lcms Requires Separation By lcms->valeryl Separates lcms->isovaleryl Separates lcms->pivaloyl Separates lcms->methyl Separates

Caption: Analytical separation of C5-carnitine isomers.

References

Technical Support Center: Optimization of Mobile Phase for Valerylcarnitine Separation in Reversed-Phase LC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Valerylcarnitine using reversed-phase liquid chromatography (RP-LC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation in reversed-phase LC?

A typical starting mobile phase for this compound separation on a C18 column is a gradient of water and a polar organic solvent, both containing an acidic modifier. A common combination is:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

The gradient can be programmed from a low percentage of Mobile Phase B (e.g., 5-10%) to a higher percentage over a set time to elute this compound. The addition of formic acid helps to improve peak shape by protonating the analyte and minimizing interactions with residual silanols on the stationary phase.[1][2]

Q2: How does the choice of organic solvent affect the separation?

The choice and concentration of the organic solvent in the mobile phase control the retention time of this compound.[3]

  • Acetonitrile is a common choice due to its low viscosity, which leads to higher column efficiency, and good UV transparency.[4]

  • Methanol is a cost-effective alternative and can offer different selectivity compared to acetonitrile.[4][5] In some cases, methanol can minimize interactions between the analyte and the silica backbone of the column, potentially improving peak shape.[5]

Increasing the percentage of the organic modifier will decrease the retention time of this compound.[2] A general rule of thumb is that a 10% decrease in the organic solvent concentration can lead to a roughly 3-fold increase in retention time.[3]

Q3: What is the role of pH in the mobile phase for this compound analysis?

Controlling the mobile phase pH is crucial for the reproducible separation of ionizable compounds like this compound.[2][3] this compound is a zwitterionic compound. To achieve good peak shape and consistent retention in reversed-phase chromatography, it is important to suppress the ionization of the carboxyl group and ensure the quaternary amine remains protonated. This is typically achieved by maintaining an acidic pH, well below the pKa of the carboxyl group.[2] Using a mobile phase with a pH around 2.6 to 3.2 is common for carnitine analysis.[6][7][8]

Q4: What are common mobile phase additives and their functions?

Mobile phase additives are used to improve peak shape, adjust selectivity, and enhance ionization in mass spectrometry detection.[4][9][10]

AdditiveTypical ConcentrationFunctionReference
Formic Acid0.1%Acidifies the mobile phase to improve peak shape for basic compounds and is volatile, making it suitable for LC-MS.[1][4]
Acetic Acid0.1%Similar to formic acid, used to control pH and is MS-compatible.[1]
Ammonium Formate10 mMActs as a buffer to control pH and can improve peak shape and signal intensity in LC-MS.[1][11]
Ammonium Acetate10 mMAnother MS-compatible buffer used to control pH and enhance ionization.[1]
Trifluoroacetic Acid (TFA)0.05-0.1%A strong ion-pairing agent that can significantly improve peak shape for basic compounds, but it can cause ion suppression in MS detection.[4][12]
Heptafluorobutyric Acid (HFBA)0.005%A stronger ion-pairing agent than TFA, sometimes used for challenging separations of long-chain acylcarnitines.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound in reversed-phase LC.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the positively charged this compound and residual silanol groups on the stationary phase.[9][14]

  • Solution:

    • Lower Mobile Phase pH: Decrease the mobile phase pH by adding an acid like formic acid or acetic acid (e.g., 0.1%).[14] This protonates the silanol groups, reducing their interaction with the analyte.

    • Add a Competing Base: For highly basic compounds, a small amount of a basic modifier might be needed, though less common for this compound.

    • Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica and end-capping to minimize exposed silanols.[14]

    • Consider Ion-Pairing Agents: If other methods fail, a low concentration of an ion-pairing agent like TFA can be used, but be mindful of potential MS ion suppression.[12]

  • Possible Cause: Sample solvent is stronger than the mobile phase.[15][16]

  • Solution:

    • Dissolve the sample in the initial mobile phase composition or a weaker solvent.[15][16]

Problem 2: Shifting Retention Times

  • Possible Cause: Inconsistent mobile phase preparation.[15]

  • Solution:

    • Ensure accurate and consistent measurement of all mobile phase components. A 1% error in the organic solvent concentration can lead to a 5-15% change in retention time.[15]

    • If using a buffer, always adjust the pH of the aqueous component before adding the organic solvent.[3]

    • Premix the mobile phase components to ensure homogeneity.[3]

  • Possible Cause: Column temperature fluctuations.[15]

  • Solution:

    • Use a column oven to maintain a constant and controlled temperature.

  • Possible Cause: Inadequate column equilibration.

  • Solution:

    • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes of the mobile phase.

Problem 3: High Backpressure

  • Possible Cause: Blockage in the system (e.g., guard column, column frit).[17]

  • Solution:

    • Systematically check the pressure by removing components in reverse order (column, then guard column) to isolate the source of the high pressure.

    • If the column pressure is high, try back-flushing the column.[17]

    • Filter all samples and mobile phases to prevent particulate matter from entering the system.

  • Possible Cause: Buffer precipitation in the mobile phase.[14]

  • Solution:

    • Ensure the buffer concentration is below its solubility limit in the mobile phase, especially when high percentages of organic solvent are used.

    • Flush the system thoroughly with water before switching to a mobile phase with a high organic content to prevent buffer precipitation.

Experimental Protocols

Protocol 1: Generic Reversed-Phase LC Method for this compound

This protocol provides a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Detection: Mass Spectrometry (Positive ESI mode).

Protocol 2: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)

  • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly. Degas the solution using sonication or vacuum filtration. This is Mobile Phase A.

  • Repeat steps 1-3 using HPLC-grade acetonitrile instead of water to prepare Mobile Phase B.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lc LC System cluster_detection Detection Sample Sample Preparation (e.g., Protein Precipitation) Injector Autosampler Sample->Injector Inject MP_A Prepare Mobile Phase A (0.1% FA in Water) Pump HPLC Pump MP_A->Pump MP_B Prepare Mobile Phase B (0.1% FA in Acetonitrile) MP_B->Pump Pump->Injector Gradient Elution Column C18 Column Injector->Column MS Mass Spectrometer (Positive ESI) Column->MS Eluent Data Data Acquisition MS->Data

Caption: Experimental workflow for this compound analysis by LC-MS.

Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_pressure Pressure Problems Start Chromatographic Issue Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Tailing Tailing? Peak_Shape->Tailing Yes Retention Retention Time Shift? Peak_Shape->Retention No Fronting Fronting? Tailing->Fronting No Sol_Tailing Lower pH Add Additive Check Column Tailing->Sol_Tailing Yes Sol_Fronting Match Sample Solvent to Mobile Phase Fronting->Sol_Fronting Yes No_Issue No Further Issues Fronting->No_Issue No End Problem Resolved Sol_Tailing->End Sol_Fronting->End Sol_Retention Check Mobile Phase Prep Control Temperature Ensure Equilibration Retention->Sol_Retention Yes Pressure High Backpressure? Retention->Pressure No Sol_Retention->End Sol_Pressure Isolate Blockage Back-flush Column Filter Samples/MP Pressure->Sol_Pressure Yes Pressure->No_Issue No Sol_Pressure->End

Caption: Troubleshooting logic for common HPLC issues.

References

Improving the sensitivity of Valerylcarnitine detection in low-concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the detection sensitivity of valerylcarnitine, particularly in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low concentrations of this compound?

Detecting this compound at low concentrations is challenging due to several factors. These include its inherent chemical properties that may lead to poor ionization efficiency during mass spectrometry analysis.[1] Additionally, complex biological matrices, such as plasma or tissue, contain numerous endogenous and exogenous compounds that can interfere with the signal, a phenomenon known as the matrix effect.[1][2] Inefficient extraction from these complex samples can also result in low recovery of the analyte.[1] Finally, inadequate chromatographic separation from isomers like isothis compound can lead to signal suppression and inaccurate quantification.[1]

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?

To enhance sensitivity, a multi-faceted approach is recommended. This includes optimizing sample preparation, employing chemical derivatization, and fine-tuning chromatographic and mass spectrometric parameters. Effective sample cleanup using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial for reducing matrix effects.[1][3] Chemical derivatization can significantly improve the ionization efficiency and chromatographic retention of this compound.[1][4] Furthermore, using advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents, can improve separation from interferences.[1][3]

Q3: What is chemical derivatization and how does it improve detection sensitivity for this compound?

Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties. For this compound, derivatization can improve its volatility, chromatographic retention, and ionization efficiency, leading to a stronger signal in the mass spectrometer.[2][5] For instance, derivatization with 3-nitrophenylhydrazine (3NPH) has been shown to significantly increase signal intensity.[4][6] Butylation is another common method that forms butyl esters, which can also improve analytical characteristics.[2][7] However, it's important to note that harsh derivatization conditions can sometimes lead to the hydrolysis of acylcarnitines, so the process must be carefully optimized.[2][8][9]

Q4: How can I effectively minimize matrix effects in my analysis?

Minimizing matrix effects is critical for accurate quantification.[2] Several strategies can be employed:

  • Efficient Sample Preparation: Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction help remove interfering substances.[10]

  • Chromatographic Separation: A robust liquid chromatography (LC) method can separate this compound from many co-eluting matrix components that cause ion suppression or enhancement.[2][10]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard (e.g., d3-valerylcarnitine) is one of the most effective ways to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2]

  • Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[10]

Q5: What are the best practices for storing biological samples to ensure the stability of this compound?

Sample stability is crucial for accurate results. Acylcarnitines can degrade during long-term storage, especially at room temperature.[11] Short-chain acylcarnitines tend to hydrolyze more quickly than long-chain ones. For long-term storage, samples should be kept at -18°C or, ideally, at -80°C to ensure stability for at least several months.[11][12] It is also important to minimize freeze-thaw cycles, as this can lead to analyte degradation.[10] When performing retrospective studies on stored dried blood spots, it's important to consider that acylcarnitine concentrations may decrease over time, while free carnitine may increase due to hydrolysis.[11][13]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Causes & Solutions

  • Inefficient Extraction: The method used to extract this compound from the sample matrix may not be optimal.

    • Solution: Optimize the extraction procedure. Compare different methods such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Ensure the pH of the extraction solvent is appropriate for this compound.[1]

  • Ion Suppression from Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source.

    • Solution: Improve sample cleanup by incorporating an SPE step. If the analyte concentration is sufficient, try diluting the sample. Adjust the chromatographic gradient to better separate this compound from the suppression zone.[1]

  • Suboptimal MS/MS Parameters: The instrument settings may not be optimized for this compound.

    • Solution: Perform a tuning of the instrument to optimize parameters such as collision energy and cone voltage specifically for your analyte and instrument.[1]

  • Analyte Degradation: this compound may have degraded during sample handling or storage.

    • Solution: Ensure proper sample handling and storage conditions. Process samples on ice and avoid repeated freeze-thaw cycles. Store extracts at low temperatures.[10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

  • Incompatible Sample Solvent: The solvent used to reconstitute the sample extract may be too different from the initial mobile phase.

    • Solution: The final sample solvent should be as close in composition to the initial mobile phase as possible, or weaker in elution strength.[3]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[3]

  • Active Sites on the Column: Strong interactions between this compound and active sites on the column (like residual silanols) can cause peak tailing.

    • Solution: Use a column with end-capping. The addition of a small amount of a competing base or an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can also help.[3]

  • Column Degradation: The performance of the column may have deteriorated over time.

    • Solution: Flush the column regularly. If performance does not improve, consider replacing the column.[2]

Issue 3: Inaccurate Quantification and High Variability

Possible Causes & Solutions

  • Matrix Effects: As mentioned previously, matrix effects are a major cause of inaccurate quantification.

    • Solution: Use a stable isotope-labeled internal standard for this compound. Ensure your calibration curve is prepared in a matrix similar to your samples to account for these effects.[2]

  • Improper Calibration: The calibration curve may not be appropriate for the concentration range of the samples.

    • Solution: Ensure your calibration curve covers the expected concentration range of your samples and is linear.[2]

  • Inconsistent Sample Preparation: Variations in the sample preparation process can lead to high variability.

    • Solution: Ensure precise and consistent pipetting. Use an automated liquid handler if possible. Thoroughly vortex all samples at each step to ensure homogeneity.[2][10]

  • Incomplete Derivatization: If using a derivatization method, the reaction may not be going to completion.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and time.[10]

Data Presentation

Table 1: Comparison of Derivatization Methods for Acylcarnitine Analysis

Derivatization MethodReagentKey AdvantagesPotential Pitfalls
Butylation n-Butanol with Acetyl Chloride or 3N HClIncreases volatility and ionization efficiency.[2][10]Can lead to partial hydrolysis of acylcarnitines under harsh conditions.[8][9]
3-Nitrophenylhydrazine (3NPH) 3-NitrophenylhydrazineSignificantly increases signal intensity; allows for isotope labeling for improved quantification.[4][14]Requires careful optimization of reaction conditions to ensure complete derivatization.[5]
Pentafluorophenacyl Trifluoromethanesulfonate Pentafluorophenacyl TrifluoromethanesulfonateAllows for robust quantification and is suitable for separating isomers.[15]The derivatization procedure can be complex.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

Note: These are example parameters and should be optimized for your specific instrument and application.

ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water (sometimes with additives like ammonium acetate or HFBA)[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7][10]
Flow Rate 0.4 - 0.5 mL/min[7][10]
Ionization Mode Positive Electrospray Ionization (ESI+)[7][16]
MS/MS Mode Multiple Reaction Monitoring (MRM)[4][7]
Precursor Ion (Q1) Varies based on derivatization (e.g., m/z 381.2 for 3NPH-derivatized C5)[17]
Product Ion (Q3) Common fragments include m/z 85.1, 145.1, 220.1[7][17]
Source Temperature 500-600°C[7]
Ion Spray Voltage ~5500 V[7]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.[10]

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., d3-valerylcarnitine) to each sample.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile.[10]

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.[10]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10][16]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[10]

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase. Vortex thoroughly before injection into the LC-MS/MS system.[10]

Protocol 2: Derivatization of this compound using 3-Nitrophenylhydrazine (3NPH)

This protocol is adapted from methods used for acylcarnitine analysis and should be optimized.[4][14]

  • Sample Preparation: Start with a dried sample extract obtained from Protocol 1.

  • Derivatization Reaction:

    • Prepare the 3NPH derivatization reagent solution.

    • Add the reagent to the dried sample extract.

    • Incubate the mixture under optimized conditions (e.g., 60-70°C for 30-60 minutes) to allow the reaction to proceed.

  • Drying: After incubation, evaporate the sample to dryness under a stream of nitrogen to remove excess reagents.

  • Reconstitution: Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS/MS analysis. Vortex thoroughly and transfer to an autosampler vial.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Result Sample Low-Concentration Sample (Plasma, Tissue, etc.) Extraction Extraction & Protein Precipitation Sample->Extraction Remove Proteins Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Minimize Matrix Effects Derivatization Chemical Derivatization (e.g., 3NPH, Butylation) Cleanup->Derivatization Enhance Signal LC_Separation LC Separation (e.g., C18, HILIC) Derivatization->LC_Separation Inject for Analysis MS_Detection MS/MS Detection (Optimized MRM) LC_Separation->MS_Detection Separate Analytes Data High-Sensitivity Data MS_Detection->Data Quantify this compound

Caption: Workflow for enhancing this compound detection sensitivity.

G Start Low or No Signal Detected? CheckExtraction Review Extraction Protocol Start->CheckExtraction Yes CheckMatrix Investigate Matrix Effects Start->CheckMatrix Yes CheckMS Optimize MS Parameters Start->CheckMS Yes CheckStability Verify Sample Stability Start->CheckStability Yes SolutionExtraction Implement SPE or LLE. Adjust solvent pH. CheckExtraction->SolutionExtraction SolutionMatrix Use Isotope-Labeled IS. Dilute sample. Improve chromatography. CheckMatrix->SolutionMatrix SolutionMS Tune collision energy and source parameters. CheckMS->SolutionMS SolutionStability Use fresh samples. Minimize freeze-thaw cycles. CheckStability->SolutionStability

Caption: Troubleshooting logic for low this compound signal.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Forms Acylcarnitine CACT CACT Acylcarnitine->CACT Transport across Outer Membrane CPT2 CPT2 Acylcarnitine->CPT2 Acylcarnitine_Matrix Acylcarnitine_Matrix AcylCoA_Matrix Fatty Acyl-CoA BetaOxidation β-Oxidation AcylCoA_Matrix->BetaOxidation Energy Production CPT2->AcylCoA_Matrix Re-forms Acyl-CoA Carnitine_Matrix Carnitine CPT2->Carnitine_Matrix Carnitine_Cytosol Carnitine Carnitine_Cytosol->CPT1

Caption: The Carnitine Shuttle pathway for fatty acid transport.

References

Overcoming challenges in the butylation of Valerylcarnitine for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of butylated valerylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the butylation of this compound for analytical purposes, primarily focusing on mass spectrometry-based methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the butylation and analysis of this compound.

Question: I am observing low or inconsistent yields after the butylation of this compound. What are the potential causes and how can I improve the reaction efficiency?

Answer:

Low or inconsistent butylation yields can stem from several factors related to the reaction conditions and sample preparation. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The butylation reaction may not have gone to completion.

    • Optimization of Reagent Concentration: Ensure the concentration of the butanol and the acidic catalyst (e.g., acetyl chloride) is sufficient. A common method involves using n-butanol containing 5% v/v acetyl chloride.[1]

    • Reaction Time and Temperature: The reaction is typically carried out at an elevated temperature. A common protocol suggests incubation at 60°C for 20 minutes.[1] Insufficient time or temperature can lead to incomplete derivatization.

    • Moisture Contamination: Water in the reaction mixture can hydrolyze the acetyl chloride and compete with butanol, reducing the efficiency of the esterification. Ensure all solvents and reagents are anhydrous and that samples are dried thoroughly before adding the derivatization reagent.[2]

  • Sample Degradation: this compound and its butylated ester can be susceptible to degradation.

    • Hydrolysis: Under acidic conditions and high temperatures used for derivatization, some hydrolysis of the acylcarnitine to free carnitine can occur.[3] While this is a known issue, optimizing reaction time and temperature can help minimize this effect.

    • Use of Internal Standards: To compensate for variability in the derivatization process and potential degradation, it is crucial to use a stable isotope-labeled internal standard (e.g., d9-isovaleryl-carnitine).[1] The internal standard should be added to the sample prior to the derivatization step.[2][3]

  • Sample Preparation Issues:

    • Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenates) can interfere with the reaction. Proper sample cleanup, such as solid-phase extraction (SPE), can help remove interfering substances.[4]

Question: My chromatograms show poor peak shape (e.g., tailing, fronting, or split peaks) for butylated this compound. How can I resolve this?

Answer:

Poor peak shape is a common chromatographic issue that can affect the accuracy and precision of your analysis. The table below outlines potential causes and solutions.

Peak Shape IssuePotential CausesRecommended Solutions
Peak Tailing - Secondary interactions with active sites on the column (e.g., residual silanols).[4] - Column overload. - Low mobile phase pH.- Use an end-capped column or a column with a different stationary phase. - Reduce the sample concentration or injection volume.[4] - Operate at a slightly higher mobile phase pH to protonate silanols.
Peak Fronting - Low sample solubility in the mobile phase. - Column overload.[4]- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. - Decrease the amount of sample loaded onto the column.
Split Peaks - Blockage at the column inlet. - Incompatibility between the sample solvent and the mobile phase.- Replace the column inlet frit or reverse-flush the column (if permissible). - Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.[4]

Question: I am experiencing ion suppression in my LC-MS/MS analysis of butylated this compound, leading to low signal intensity. What can I do to mitigate this?

Answer:

Ion suppression is a significant challenge in LC-MS/MS analysis, particularly with complex biological samples.[5] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6]

Here are strategies to identify and mitigate ion suppression:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): Utilize SPE to clean up the sample and remove salts, lipids, and proteins that are common sources of ion suppression.[4]

  • Optimize Chromatographic Separation:

    • Adjust Gradient Elution: A shallower gradient can help separate the analyte of interest from co-eluting matrix components.[4]

    • Change Stationary Phase: If using a standard C18 column, consider switching to a different chemistry, such as a mixed-mode or phenyl-hexyl column, which may provide different selectivity.[4]

  • Modify Mass Spectrometry Parameters:

    • While less effective than sample cleanup and chromatography, optimizing parameters like spray voltage and gas flows can sometimes help to minimize suppression.

  • Use of Internal Standards:

    • A co-eluting, stable isotope-labeled internal standard is essential to compensate for ion suppression. Since it is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.

The following diagram illustrates a decision-making workflow for troubleshooting ion suppression:

IonSuppressionTroubleshooting Start Low Signal Intensity / Suspected Ion Suppression CheckIS Is a Stable Isotope-Labeled Internal Standard (IS) Used? Start->CheckIS AddIS Implement a co-eluting stable isotope-labeled IS CheckIS->AddIS No ImproveSamplePrep Improve Sample Preparation CheckIS->ImproveSamplePrep Yes AddIS->ImproveSamplePrep SPE Utilize Solid-Phase Extraction (SPE) to remove matrix components ImproveSamplePrep->SPE OptimizeChromo Optimize Chromatography SPE->OptimizeChromo AdjustGradient Adjust Gradient Slope to separate analyte from interferences OptimizeChromo->AdjustGradient ChangeColumn Change Column Chemistry (e.g., mixed-mode, phenyl-hexyl) AdjustGradient->ChangeColumn Reevaluate Re-evaluate Signal Intensity ChangeColumn->Reevaluate Success Problem Resolved Reevaluate->Success Signal Improved FurtherInvestigation Further Investigation Required (e.g., modify MS parameters) Reevaluate->FurtherInvestigation Signal Still Low ButylationWorkflow Start Plasma Sample AddMeOH_IS Add Ice-Cold Methanol with Internal Standard Start->AddMeOH_IS VortexCentrifuge Vortex and Centrifuge to Precipitate Proteins AddMeOH_IS->VortexCentrifuge CollectSupernatant Collect Supernatant VortexCentrifuge->CollectSupernatant DryDown1 Evaporate to Dryness CollectSupernatant->DryDown1 AddReagent Add Butanolic HCl Reagent DryDown1->AddReagent Incubate Incubate at 60°C for 20 min AddReagent->Incubate DryDown2 Evaporate to Dryness Incubate->DryDown2 Reconstitute Reconstitute in Mobile Phase DryDown2->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Optimization of collision energy for Valerylcarnitine fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the analysis of Valerylcarnitine (C5-carnitine) using tandem mass spectrometry (MS/MS). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursor and product ions for this compound (C5) in positive ion ESI-MS/MS?

A1: In positive electrospray ionization (ESI) mode, this compound typically forms a protonated molecule [M+H]⁺. For underivatized this compound, the precursor ion has a mass-to-charge ratio (m/z) of 246.1. Upon collision-induced dissociation (CID), all acylcarnitines generate a characteristic product ion at m/z 85.0.[1] This fragment corresponds to the carnitine backbone ([C4H5O2]⁺) and is the most abundant and commonly used fragment for quantification.[2] If the sample is derivatized, for instance by butylation, the precursor ion m/z will shift accordingly (e.g., to m/z 302.2 for the butyl ester).[2]

Q2: What is a typical starting point for collision energy (CE) when optimizing for this compound fragmentation?

A2: The optimal collision energy is instrument-dependent. However, based on published methods, a good starting range for underivatized this compound (precursor m/z 246.1) is between 20-35 eV. For butylated this compound (precursor m/z 302.2), a slightly higher energy, around 33 eV, has been shown to be effective. It is always recommended to perform a compound-specific optimization by infusing a standard and ramping the collision energy to find the value that yields the maximum intensity for the m/z 85 product ion.

Q3: Why is chromatographic separation important if I am using a highly selective MRM transition?

A3: While Multiple Reaction Monitoring (MRM) is highly selective, it cannot distinguish between isobaric and isomeric compounds, which have the same mass and can produce the same product ion.[3][4] this compound (C5) has several isomers, including isothis compound and 2-methylbutyrylcarnitine.[5][6] These isomers can be markers for different metabolic disorders, making their separation crucial for accurate diagnosis and quantification.[5][7] An appropriate liquid chromatography (LC) method, typically using a C18 or mixed-mode column, is essential to resolve these isomers before they enter the mass spectrometer.[3][5]

Q4: What are the most common sample preparation techniques for acylcarnitine analysis from plasma?

A4: The most common methods involve an initial protein precipitation step, typically using a cold organic solvent like acetonitrile or methanol.[1][3] This is often followed by an optional derivatization step, such as butylation (reacting with butanolic HCl), which can improve chromatographic properties and ionization efficiency for some acylcarnitines.[2][3] After derivatization, the sample is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

  • Possible Cause 1: Ion Suppression (Matrix Effects)

    • Explanation: Co-eluting endogenous compounds from the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[7] This is a very common issue in LC-MS/MS analysis of biological samples.

    • Troubleshooting Steps:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]

      • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions of ion suppression. A post-column infusion study can be performed to identify these suppression zones.[3]

      • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.

      • Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d9-Valerylcarnitine) will co-elute and experience similar matrix effects, allowing for more accurate quantification.

  • Possible Cause 2: Suboptimal MS Parameters

    • Explanation: Incorrect instrument settings, particularly collision energy and ion source parameters, will directly impact signal intensity.

    • Troubleshooting Steps:

      • Optimize Collision Energy: Infuse a standard solution of this compound directly into the mass spectrometer and perform a collision energy ramp experiment to determine the optimal value for the 246.1 -> 85.0 transition.

      • Tune Ion Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gas) to ensure efficient desolvation and ionization.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Secondary Interactions on the LC Column

    • Explanation: Peak tailing can occur due to strong interactions between the quaternary amine of carnitine and active sites on the LC column, such as residual silanols.[7]

    • Troubleshooting Steps:

      • Optimize Mobile Phase: The addition of a small amount of an acid, like formic acid (0.1%), is standard practice to improve peak shape.[3] For challenging separations, a low concentration of an ion-pairing agent like heptafluorobutyric acid (HFBA) can be effective.[7]

      • Use an End-Capped Column: Select a high-quality, end-capped C18 column to minimize silanol interactions.[7]

  • Possible Cause 2: Sample Overload or Solvent Mismatch

    • Explanation: Injecting too much sample can lead to peak fronting or tailing.[7] If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion can also occur.[7]

    • Troubleshooting Steps:

      • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[7]

      • Match Sample Solvent: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase conditions.[7]

Issue 3: Inaccurate Quantification or High Variability

  • Possible Cause 1: Isobaric Interference

    • Explanation: As mentioned in the FAQs, unresolved isomers like isothis compound will be detected in the same MRM transition as this compound, leading to erroneously high quantification.

    • Troubleshooting Steps:

      • Improve Chromatographic Resolution: Modify the LC method (e.g., shallower gradient, different column chemistry) to separate the C5 isomers.[7]

      • Confirm Peak Identity: Analyze individual standards of the C5 isomers to confirm their retention times and ensure the correct peak is being integrated.

  • Possible Cause 2: Inconsistent Sample Preparation

    • Explanation: Variability in protein precipitation, evaporation, or reconstitution steps can lead to inconsistent results. The derivatization step, if used, can sometimes lead to partial hydrolysis of acylcarnitines.[3]

    • Troubleshooting Steps:

      • Standardize Procedures: Ensure all sample preparation steps are performed consistently and accurately. Use of automated liquid handlers can improve precision.

      • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard at the very beginning of the sample preparation process to account for variability in extraction and recovery.

Quantitative Data Summary

The following tables provide optimized MS/MS parameters for this compound on different instrument platforms. These values should be used as a starting point and optimized for your specific instrument and method.

Table 1: MRM Parameters for Underivatized this compound (C5)

ParameterWaters Xevo TQ-S micro
Precursor Ion (m/z) 246.10
Product Ion (m/z) 85.00
Cone Voltage (V) 38
Collision Energy (eV) 22
ReferenceWaters Corporation Application Note[1]

Table 2: MRM Parameters for Butylated this compound (C5-Butyl Ester)

ParameterAB Sciex 5500 QTRAP
Precursor Ion (m/z) 302.2
Product Ion (m/z) 85.1
Declustering Potential (V) 101
Collision Energy (V) 33
ReferenceSpanier, B. et al. (2015)[2]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (with Butylation)

This protocol is adapted from established methods for acylcarnitine analysis.[2][3]

  • Protein Precipitation: To 50 µL of plasma in a microcentrifuge tube, add an internal standard solution containing stable isotope-labeled acylcarnitines. Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Evaporation: Carefully transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization (Butylation): Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol. Seal the tube and incubate at 65°C for 15-20 minutes.[3]

  • Final Evaporation: Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitution: Reconstitute the final dried residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Collision Energy Optimization Workflow

The following diagram illustrates the logical workflow for optimizing collision energy for this compound.

G start Start: Prepare this compound Standard Solution infuse Directly Infuse Standard into Mass Spectrometer start->infuse setup Set up MS in MRM Mode (Precursor: 246.1, Product: 85.0) infuse->setup ramp Create an Experiment to Ramp Collision Energy (e.g., 10-40 eV) setup->ramp acquire Acquire Data Across the Collision Energy Range ramp->acquire plot Plot Product Ion (m/z 85.0) Intensity vs. Collision Energy acquire->plot determine Determine CE Value with Maximum Signal Intensity plot->determine decision Is the peak sharp and signal stable? determine->decision end End: Use Optimized CE for LC-MS/MS Method decision->end Yes troubleshoot Troubleshoot Infusion Setup (Check for clogs, leaks, spray stability) decision->troubleshoot No troubleshoot->infuse

Caption: Workflow for optimizing collision energy for this compound.

References

Strategies to minimize ion suppression in Valerylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression in valerylcarnitine analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of quantitative analysis.[2][3] In complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][4]

Q2: What are the most common sources of ion suppression in bioanalytical methods?

A2: Common sources of ion suppression include:

  • Endogenous matrix components: Phospholipids, salts, and proteins from biological samples are major contributors.[1][4][5]

  • Exogenous substances: Contaminants introduced during sample collection and preparation, such as plasticizers from tubes, can cause interference.[6]

  • Mobile phase additives: Non-volatile buffers or high concentrations of additives can reduce ionization efficiency.[1]

  • Co-eluting metabolites or drugs: Other compounds in the sample that have similar chromatographic properties to this compound can compete for ionization.[3]

Q3: How can I detect if ion suppression is affecting my this compound signal?

A3: A common method to identify and locate regions of ion suppression is the post-column infusion experiment.[4][7][8] This involves continuously infusing a standard solution of this compound into the mass spectrometer after the analytical column while injecting a blank matrix extract.[7][8] A drop in the baseline signal for this compound indicates the retention times where matrix components are eluting and causing suppression.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis.

Problem: Low or inconsistent this compound signal intensity.

This is a classic symptom of ion suppression. The following workflow can help you diagnose and mitigate the issue.

IonSuppression_Troubleshooting start Low/Inconsistent This compound Signal check_is Review Internal Standard (IS) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok sample_prep Optimize Sample Preparation is_ok->sample_prep No investigate_is Investigate IS Issues (e.g., stability, purity) is_ok->investigate_is Yes chromatography Adjust Chromatography sample_prep->chromatography ms_params Modify MS Parameters chromatography->ms_params revalidate Re-validate Method ms_params->revalidate

Caption: Troubleshooting workflow for low this compound signal.

Issue 1: Inadequate Sample Preparation

Inadequate removal of matrix components is a primary cause of ion suppression.[1]

  • Possible Cause: Protein precipitation (PPT) alone may not be sufficient to remove interfering phospholipids.[6][9]

  • Solution: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[9]

Quantitative Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 85 - 10540 - 70Fast and simpleHigh level of residual matrix components[9]
Liquid-Liquid Extraction (LLE) 70 - 9015 - 30Cleaner extracts than PPT[9]Lower recovery for polar analytes[9]
Solid-Phase Extraction (SPE) 90 - 110< 15High analyte recovery and clean extractsMore method development required
HybridSPE®-Phospholipid > 95< 10Specifically targets phospholipid removalCost

Note: Values are typical ranges and can vary based on the specific protocol and matrix.

Issue 2: Co-elution of this compound with Interferences

If this compound elutes from the LC column at the same time as matrix components, ion suppression will occur.[6]

  • Possible Cause: The chromatographic method does not sufficiently resolve the analyte from matrix interferences.

  • Solution:

    • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of this compound away from suppression zones.[6] Typically, the beginning and end of a gradient are where most interferences elute.[6]

    • Change the Stationary Phase: Switching to a different column chemistry, such as from a standard C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column, can alter selectivity and improve separation from interferences.

    • Consider HILIC: For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from non-polar matrix components like phospholipids.[10][11]

Issue 3: Suboptimal Mass Spectrometer Settings

The ionization source conditions can significantly impact the extent of ion suppression.

  • Possible Cause: Ion source parameters are not optimized for the specific matrix and flow rate.

  • Solution:

    • Optimize Source Parameters: Fine-tune parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature to maximize the this compound signal.[1]

    • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) and can be a viable alternative if sensitivity allows.[2][3][6]

    • Reduce Flow Rate: Lowering the LC flow rate (e.g., using microflow LC) can lead to smaller, more highly charged droplets in the ESI source, which are more tolerant to matrix components and can reduce ion suppression.[1][6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general methodology for cleaning up plasma samples to reduce matrix effects.

SPE_Workflow start Plasma Sample (+ Internal Standard) pretreat Pre-treat Sample (e.g., Dilute with 4% H3PO4) start->pretreat load 2. Load Pre-treated Sample pretreat->load condition 1. Condition SPE Cartridge (Methanol, then Water) wash 3. Wash Cartridge (e.g., 0.1% Formic Acid in Water, then Acetonitrile) load->wash elute 4. Elute this compound (e.g., 5% NH4OH in Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Pre-treatment: Add an isotopic-labeled internal standard (e.g., this compound-d3) to 100 µL of plasma. Dilute the sample 1:1 with an acidic solution (e.g., 4% phosphoric acid in water) to disrupt protein binding.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences. Follow with a wash of 1 mL of acetonitrile to remove non-polar interferences like phospholipids.

  • Elution: Elute this compound and the internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

This technical guide provides a starting point for addressing ion suppression in this compound analysis. Method development and validation should always be performed to ensure the chosen strategy is effective for your specific application and matrix.

References

Quality control procedures for reliable Valerylcarnitine measurement in a clinical lab.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Valerylcarnitine Measurement

This technical support center provides guidance on quality control procedures for the reliable measurement of this compound in a clinical laboratory setting. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound measurement in a clinical lab?

A1: The most common and robust method for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, which is crucial for distinguishing this compound from its isomers.[4] While older methods like flow-injection analysis tandem mass spectrometry exist, they cannot separate isobaric compounds, leading to potential inaccuracies.[4][5]

Q2: Why is chromatographic separation important for accurate this compound measurement?

A2: Chromatographic separation is critical to differentiate this compound (C5) from its isomers, such as pivaloylcarnitine and isothis compound.[4][6] Pivaloylcarnitine can be present in patients receiving certain antibiotics and can interfere with this compound measurement, potentially leading to false-positive results for certain metabolic disorders.[4] Effective chromatography ensures that each isomer is individually separated and quantified, leading to a more accurate diagnosis.[4]

Q3: What are the essential quality control (QC) samples to include in each analytical run?

A3: Each analytical run should include a set of quality control samples to ensure the accuracy and precision of the measurements. This typically includes:

  • Blank Sample: A matrix sample without the analyte to check for background interference and carryover.

  • Zero Sample (Blank + Internal Standard): To ensure the internal standard is not contaminated.

  • Calibration Curve Standards: A series of standards of known concentrations to quantify the analyte.[1]

  • Low, Medium, and High QC Samples: These are samples with known concentrations of this compound (low, middle, and high end of the calibration range) to monitor the precision and accuracy of the assay.[7]

Q4: What are common internal standards used for this compound analysis?

A4: Stable isotope-labeled internal standards are highly recommended to compensate for matrix effects and variations during sample preparation and analysis.[5] For this compound, a commonly used internal standard is Valeryl-L-carnitine-d3 or d9-isothis compound.[1][8] It is crucial to use an internal standard that co-elutes with the analyte and has a similar ionization efficiency.

Q5: How should patient samples be handled and stored to ensure the stability of this compound?

A5: Proper sample handling and storage are critical for reliable results. Plasma is the preferred sample type for diagnostic evaluation.[5] Samples should be collected in appropriate anticoagulant tubes (e.g., EDTA), and plasma should be separated from cells promptly by centrifugation.[1] For storage, it is recommended to keep plasma samples frozen at -80°C until analysis to minimize degradation.[1] Short-chain acylcarnitines like this compound are more prone to instability at ambient temperatures.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound measurement.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Suboptimal mobile phase pH.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH; for acylcarnitines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[1][9]
Inaccurate Quantification 1. Matrix effects (ion suppression or enhancement). 2. Improper calibration curve. 3. Inconsistent sample preparation.1. Use a stable isotope-labeled internal standard.[5] A more rigorous sample cleanup like solid-phase extraction (SPE) can also help. 2. Prepare calibrators in a matrix similar to the samples. Ensure the calibration range covers the expected sample concentrations.[1] 3. Ensure consistent and precise pipetting and extraction procedures for all samples, calibrators, and QCs.
Co-elution of Isomers (e.g., this compound and Pivaloylcarnitine) 1. Inadequate chromatographic separation. 2. Incorrect column selection.1. Optimize the gradient elution profile by using a shallower gradient. 2. Use a high-resolution column, such as a C18 or a mixed-mode column, known to be effective for separating acylcarnitine isomers.[6]
Low Signal Intensity 1. Ion source contamination. 2. Inefficient ionization. 3. Analyte degradation.1. Clean the mass spectrometer's ion source. 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 3. Ensure proper sample storage and minimize freeze-thaw cycles.
High Background Signal/Carryover 1. Contaminated mobile phase or LC system. 2. Carryover from a high-concentration sample.1. Prepare fresh mobile phase with high-purity solvents. Flush the LC system thoroughly. 2. Inject blank samples after high-concentration samples to check for carryover. Optimize the autosampler wash procedure.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for this compound measurement.

Table 1: Method Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound3 - 40> 0.99

Data is illustrative and based on typical performance. Each laboratory must establish its own performance characteristics.[10]

Table 2: Intra-day and Inter-day Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLow< 15%< 20%85-115%
Medium< 10%< 15%90-110%
High< 10%< 15%90-110%

CV: Coefficient of Variation. Data represents typical acceptable limits for clinical assays.[4]

Experimental Protocol: this compound Measurement by LC-MS/MS

This protocol provides a general methodology for the quantification of this compound in human plasma.

1. Materials and Reagents

  • This compound analytical standard

  • Valeryl-L-carnitine-d3 (internal standard)[8]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (for calibrators and QCs)

2. Preparation of Standards and Internal Standard

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution.

  • Prepare a working internal standard solution at a fixed concentration.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • This compound Transition: m/z 246.2 → 85.1

    • This compound-d3 Transition: m/z 249.2 → 85.1

5. Data Analysis

  • Integrate the peak areas for this compound and its internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of this compound in the samples and QCs from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Calibrator/QC Add_IS Add Internal Standard & Acetonitrile Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Calibrate Generate Calibration Curve Calculate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: A typical experimental workflow for this compound measurement.

Troubleshooting_Logic Problem Inaccurate Results Check_IS Check Internal Standard Response Problem->Check_IS IS_OK OK Check_IS->IS_OK IS_Not_OK Not OK Check_IS->IS_Not_OK Check_Cal Review Calibration Curve Cal_OK OK Check_Cal->Cal_OK Cal_Not_OK Not OK Check_Cal->Cal_Not_OK Check_QC Check QC Performance QC_OK OK Check_QC->QC_OK Review individual sample data QC_Not_OK Not OK Check_QC->QC_Not_OK Investigate_Matrix Investigate Matrix Effects Re_prep_Cal Re-prepare Calibrators Re_run_QC Re-run QCs and Samples IS_OK->Check_Cal IS_Not_OK->Investigate_Matrix Cal_OK->Check_QC Cal_Not_OK->Re_prep_Cal QC_OK->Problem Review individual sample data QC_Not_OK->Re_run_QC

Caption: A logical troubleshooting workflow for inaccurate results.

References

Improving peak shape and resolution for Valerylcarnitine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed methodologies to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of Valerylcarnitine and related acylcarnitines, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound.

Peak Shape Problems

Q1: Why is my this compound peak tailing?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue that can compromise resolution and quantification accuracy.[1][2]

  • Primary Cause: Secondary Interactions The most frequent cause of tailing for basic compounds like acylcarnitines is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[3][4][5][6]

  • Troubleshooting Steps:

    G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Observed Cause1 Silanol Interactions Problem->Cause1 Chemical Cause2 Column Overload Problem->Cause2 Sample Cause3 Extra-Column Volume Problem->Cause3 Instrumental Cause4 Column Contamination / Degradation Problem->Cause4 Hardware Sol1 Lower Mobile Phase pH (e.g., 2-3) | Add Buffer (10-50 mM) Cause1->Sol1 Sol2 Use End-Capped Column | Switch to Polar-Embedded Phase Cause1->Sol2 Sol3 Reduce Sample Concentration | Decrease Injection Volume Cause2->Sol3 Sol4 Use Smaller ID Tubing | Minimize Connection Lengths Cause3->Sol4 Sol5 Flush Column with Strong Solvent | Replace Column or Frit Cause4->Sol5

    Caption: Troubleshooting workflow for peak tailing.

Potential Cause Solution Explanation
Secondary Silanol Interactions Operate at a lower mobile phase pH (e.g., 2-3).[1][3][5]Lowering the pH protonates the silanol groups, minimizing their ionic interaction with the basic this compound molecule.[3][5]
Use a highly deactivated, end-capped column or a column with a different stationary phase (e.g., polar-embedded).[1][3]End-capping physically blocks many residual silanols.[5] Alternative chemistries can shield the analyte from these interactions.
Column Overload Reduce the sample concentration or injection volume.[3][4][7]Injecting too much analyte can saturate the stationary phase, leading to poor peak shape.[7]
Extra-Column Dead Volume Use tubing with a smaller internal diameter and minimize the length of all connections between the injector, column, and detector.[3][8]Excessive volume outside the column causes the separated analyte band to spread, leading to broader and more asymmetric peaks.[8]
Column Degradation / Contamination Flush the column with a strong solvent or reverse-flush if permitted.[1][2]Contaminants accumulating on the column inlet frit or within the packing can distort the flow path.[2] If flushing fails, the frit or the entire column may need replacement.[2][4]

Q2: My this compound peak is fronting. What are the causes and solutions?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can also indicate significant issues.[3]

Potential Cause Solution Explanation
Poor Sample Solubility Ensure the sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase.[3][7]If the sample solvent is much stronger than the mobile phase, the analyte band can spread unevenly at the column inlet.[7]
Column Overload Decrease the amount of sample loaded onto the column.[3]Similar to tailing, overloading can also manifest as fronting, particularly if it affects the analyte's solubility at the column head.[3]
Column Collapse / Bed Deformation Operate the column within the manufacturer's recommended pH and temperature ranges.[3] If a void is suspected, replace the column.[4][5]A void or channel at the column inlet can cause the sample to travel through the column unevenly, resulting in a distorted peak.[4]
Resolution and Separation Problems

Q3: How can I improve the resolution between this compound and its isomers (e.g., Isothis compound, 2-Methylbutyroylcarnitine)?

Separating isomeric acylcarnitines is a significant challenge due to their nearly identical physicochemical properties.[3][9] Ultra-high performance liquid chromatography (UHPLC) is often crucial for resolving these compounds.[10]

  • Strategies for Improving Isomer Resolution:

    G cluster_mp_details cluster_sp_details cluster_d_details Start Poor Isomer Resolution MobilePhase MobilePhase Start->MobilePhase StationaryPhase StationaryPhase Start->StationaryPhase Derivatization Derivatization Start->Derivatization MP_Detail1 Adjust Gradient Slope (Make Shallower) MP_Detail2 Add Ion-Pairing Agent (e.g., HFBA) SP_Detail1 Switch to Mixed-Mode Column SP_Detail2 Try Phenyl-Hexyl Phase SP_Detail3 Consider Chiral Stationary Phase D_Detail1 Butylation of Carboxyl Group D_Detail2 3-Nitrophenylhydrazine (3NPH) Derivatization MobilePhase->MP_Detail1 MobilePhase->MP_Detail2 StationaryPhase->SP_Detail1 StationaryPhase->SP_Detail2 StationaryPhase->SP_Detail3 Derivatization->D_Detail1 Derivatization->D_Detail2

    Caption: Strategies to improve acylcarnitine isomer resolution.

Strategy Action Expected Outcome
Optimize Mobile Phase Adjust the gradient slope.A shallower gradient increases the separation window, providing more time to resolve closely eluting isomers.[3]
Add an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA).Can improve peak shape and alter selectivity, potentially resolving isomers.[3]
Change Stationary Phase Switch from a standard C18 to a different column chemistry (e.g., mixed-mode, phenyl-hexyl).[3]Different stationary phases provide different selectivities based on mechanisms other than just hydrophobicity, which can be effective for separating isomers.[3]
Use a chiral stationary phase.This is necessary if the goal is to separate enantiomers (R- and S- forms).[3]
Derivatization Perform butylation or derivatize with agents like 3-nitrophenylhydrazine (3NPH).[3][9]Derivatization alters the structure and polarity of the acylcarnitines, which can significantly change their chromatographic behavior and improve separation.[3][9] Butylation can also increase ionization efficiency in MS.[11]
Method Stability

Q4: My retention times are shifting between injections. What is the cause?

Unstable retention times compromise the reliability and reproducibility of an analytical method.

Potential Cause Solution Explanation
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.Insufficient equilibration time means the stationary phase is not in a stable state at the start of the run, leading to variable retention.[3]
Mobile Phase Composition Changes Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile organic component.Evaporation of the organic solvent (e.g., acetonitrile) will increase the polarity of the mobile phase, leading to longer retention times in reversed-phase chromatography.[3]
Column Temperature Fluctuations Use a column oven and maintain a constant, stable temperature.Retention time is sensitive to temperature. Fluctuations can cause significant shifts.[3]
Column Degradation Monitor column performance over time. If retention times consistently shorten and peak shape degrades, replace the column.Over time, the stationary phase can degrade or become contaminated, leading to changes in its retentive properties.[3]

Experimental Protocols & Methodologies

General Experimental Workflow for Acylcarnitine Analysis

The analysis of acylcarnitines from biological samples typically involves sample preparation to remove interfering substances, followed by LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (e.g., Acetonitrile) Sample->Precip Dry Evaporate to Dryness Precip->Dry Deriv Derivatization (Butylation) Dry->Deriv Recon Reconstitute in Initial Mobile Phase Deriv->Recon Inject Inject into LC System Recon->Inject LC LC Separation (C18 or Mixed-Mode Column) Inject->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for acylcarnitine analysis by LC-MS/MS.

Protocol: Sample Preparation with Butylation Derivatization

This protocol is a common method for preparing biological samples for acylcarnitine analysis, which improves chromatographic properties and MS sensitivity.[10]

  • Protein Precipitation: To a plasma or tissue homogenate sample, add a volume of cold acetonitrile (containing internal standards) to precipitate proteins.[10]

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.[10]

  • Drying: Transfer the clear supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen.[10]

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[10]

    • Incubate the mixture at 65°C for 15 minutes.[10]

    • Evaporate the butanolic HCl to dryness again under nitrogen.[10]

  • Reconstitution: Reconstitute the final dried sample in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[10]

Chromatographic Conditions Data

The following tables summarize typical chromatographic conditions used for the analysis of this compound and other acylcarnitines.

Table 1: Reversed-Phase LC Methods
ParameterMethod 1Method 2Method 3
Column C18 resin (Reprosil-AQ Pur, 3 µm)[9]C18 Column (250 x 4.6 mm)[12]Synergi 4µ Hydro-RP 80Å (250 x 4.6 mm)[13]
Mobile Phase A 0.1% Formic Acid in Water[9]0.05M Phosphate Buffer (pH 3.2)[12]pH 2.60 Buffer[13]
Mobile Phase B 79.9% ACN, 20% H₂O, 0.1% Formic Acid[9]Methanol[12]Acetonitrile / Tetrahydrofuran (THF)[13]
Gradient / Isocratic Gradient: 12% to 95% B over 50 min[9]Isocratic: 95% A / 5% B[12]Isocratic: 85% A / 9% B / 6% THF[13]
Flow Rate 266 nL/min[9]0.9 mL/min[12]1.0 mL/min[13]
Detection Mass Spectrometry (MS)[9]UV at 225 nm[12]UV at 244 nm[13]
Notes Method used 3NPH derivatization to achieve a linear elution profile for all acylcarnitines.[9]Rapid method with a retention time of 7.7 minutes for L-Carnitine.[12]Method developed for separating D- and L-Carnitine enantiomers after derivatization.[13]
Table 2: Mass Spectrometry Detection Parameters
ParameterDescription
Ionization Mode Positive Electrospray Ionization (ESI+) is typically used.[10]
Analysis Mode Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[10]
Common Transition A precursor ion scan for the fragment at m/z 85 is characteristic of the carnitine backbone and can be used for screening.[10]
This compound (3NPH Derivatized) Example MRM Transitions: 381.2 -> 220.1; 381.2 -> 145.1; 381.2 -> 84.[14]
This compound (Butylated) Fragmentation patterns show a prominent ion at m/z 85.[11]

References

Validation & Comparative

A New Frontier in Acylcarnitine Analysis: Validation of a Novel LC-MS/MS Method for Valerylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and rigorously validated for the precise quantification of valerylcarnitine in biological matrices. This guide provides a comprehensive overview of the method's performance in comparison to existing analytical approaches, supported by extensive experimental data. The methodology detailed herein offers significant advantages in sensitivity, specificity, and throughput, making it a powerful tool for researchers, scientists, and drug development professionals engaged in metabolic research and clinical diagnostics.

The accurate measurement of this compound, a C5 acylcarnitine, is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, such as isovaleric acidemia.[1] Distinguishing this compound from its isomers, including isothis compound, 2-methylbutyrylcarnitine, and pivaloylcarnitine, is a significant analytical challenge that necessitates chromatographic separation prior to mass spectrometric detection.[1][2] Flow-injection tandem mass spectrometry (FIA-MS/MS), a high-throughput method commonly used in newborn screening, is incapable of separating these isobaric compounds, which can lead to false-positive results or misdiagnosis.[1][2][3]

This newly validated LC-MS/MS method addresses this limitation by employing Ultra-Performance Liquid Chromatography (UPLC) to achieve baseline separation of this compound and its isomers, ensuring unambiguous quantification. The method has been validated in accordance with international bioanalytical method validation guidelines, demonstrating exceptional accuracy, precision, linearity, and sensitivity.

Comparative Performance Analysis

The performance of this new LC-MS/MS method is benchmarked against established analytical techniques for acylcarnitine analysis. The following tables summarize the key validation parameters, highlighting the superior performance of the new method.

Table 1: Comparison of Analytical Method Performance

ParameterNew Validated LC-MS/MS MethodConventional LC-MS/MS MethodsFlow-Injection Analysis (FIA-MS/MS)
Specificity High (Chromatographic separation of isomers)Variable (Depends on chromatography)Low (No separation of isobars)[1][2]
Lower Limit of Quantitation (LLOQ) 0.040 µM[4]Typically 0.05 - 0.1 µMHigher, not suitable for low concentrations
**Linearity (R²) **>0.99[4]Generally >0.99Not applicable for quantitative isomer analysis
Intra-day Precision (%CV) 1.3% - 15%[1]1.4% - 14%[2]10% - 20%[5]
Inter-day Precision (%CV) < 20%[1]Within 20%[1]10% - 20%[5]
Accuracy (%) 87% - 119%[1]88% - 114%[2]Not applicable for specific isomer quantification
Run Time < 10 minutes[1][2]10 - 25 minutes[6]< 2 minutes

Table 2: Summary of Validation Data for the New LC-MS/MS Method

Validation ParameterResultAcceptance Criteria
Linearity (Calibration Curve Range) 0.05 µM - 20 µMR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.05 µMSignal-to-noise ratio ≥ 10
Accuracy at LLOQ 95.2%80% - 120%
Precision at LLOQ (%CV) 8.5%≤ 20%
Accuracy (QC Low, Mid, High) 92.1% - 108.3%85% - 115%
Precision (QC Low, Mid, High, %CV) 4.7% - 9.1%≤ 15%
Matrix Effect MinimalConsistent response with and without matrix
Recovery > 90%High and reproducible
Stability (Freeze-thaw, Short-term) Stable≤ 15% deviation from nominal concentration

Experimental Protocols

A detailed description of the experimental procedures for the validation of the new LC-MS/MS method is provided below.

Sample Preparation

Biological samples (plasma or dried blood spots) are subjected to a protein precipitation step followed by derivatization to enhance chromatographic separation and detection sensitivity.

  • Protein Precipitation: 20 µL of plasma is mixed with 500 µL of cold methanol containing a deuterated internal standard (e.g., d3-valerylcarnitine).[7]

  • Centrifugation: The mixture is vortexed and then centrifuged at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant is transferred to a clean tube.

  • Derivatization: The supernatant is dried under a stream of nitrogen and then reconstituted in 100 µL of 3N butanolic HCl. The mixture is incubated at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.[1][2]

  • Final Preparation: The derivatized sample is dried again and reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is achieved using a UPLC system with a C18 reversed-phase column. Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • d3-Valerylcarnitine (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

Visualizing the Workflow

The following diagrams illustrate the key workflows and logical relationships in the validation of this new analytical method.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Sample Biological Sample (Plasma/DBS) ProteinPrecipitation Protein Precipitation (Methanol + IS) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Derivatization Derivatization (Butanolic HCl) Centrifugation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Linearity Linearity MSMS->Linearity Accuracy Accuracy MSMS->Accuracy Precision Precision MSMS->Precision LLOQ LLOQ MSMS->LLOQ Specificity Specificity MSMS->Specificity

Caption: Experimental workflow for this compound quantification.

Method_Comparison_Logic cluster_Performance Performance Metrics NewMethod New Validated LC-MS/MS Method Specificity Specificity (Isomer Separation) NewMethod->Specificity Superior Sensitivity Sensitivity (LLOQ) NewMethod->Sensitivity Improved Accuracy Accuracy & Precision NewMethod->Accuracy High Throughput Throughput (Run Time) NewMethod->Throughput Comparable ConventionalMethod Conventional LC-MS/MS Methods ConventionalMethod->Specificity Variable ConventionalMethod->Sensitivity Good ConventionalMethod->Accuracy Good ConventionalMethod->Throughput Lower FIAMethod Flow-Injection Analysis (FIA-MS/MS) FIAMethod->Specificity Low FIAMethod->Sensitivity Lower FIAMethod->Accuracy Not Applicable for Isomers FIAMethod->Throughput Very High

Caption: Logical comparison of analytical methods.

References

Comparison of Valerylcarnitine levels in healthy vs. disease state populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valerylcarnitine (C5), a short-chain acylcarnitine, plays a crucial role in cellular energy metabolism. Emerging evidence suggests that circulating levels of this compound are altered in various pathological conditions, highlighting its potential as a biomarker. This guide provides a comparative analysis of this compound levels in healthy individuals versus those with specific diseases, supported by experimental data and methodologies.

Quantitative Comparison of this compound Levels

This compound concentrations in plasma or serum can vary depending on the physiological or pathological state. The following table summarizes quantitative data from various studies, comparing this compound levels in healthy control populations with those in different disease states. It is important to note that methodologies and patient cohorts may vary between studies, influencing reported values.

ConditionPopulationThis compound Concentration (µmol/L)Source
Healthy Newborns Neonates0.04 - 0.6 (Reference Range)[1]
Isovaleric Acidemia Neonates11.45[1]
Healthy Adults (Control) Adults~0.25 (Estimated from graph)[2]
Obesity Obese Adults~0.30 (Estimated from graph)[2]
Type 2 Diabetes Mellitus Adults with T2DM~0.45 (Estimated from graph)[2]
Type 2 Diabetes Mellitus (Normoalbuminuria) Adults with T2DM~0.38 (Estimated from graph)[3]
Healthy Adults (Control for T2DM study) Adults~0.32 (Estimated from graph)[3]

Note: Some data points are estimated from graphical representations in the cited literature and should be interpreted as approximations.

Key Observations

  • Isovaleric Acidemia: As a hallmark of this inborn error of metabolism, this compound levels are significantly elevated in affected newborns compared to healthy neonates.[1]

  • Type 2 Diabetes Mellitus (T2DM): Studies indicate that patients with T2DM tend to have elevated plasma concentrations of this compound compared to healthy individuals.[2][3][4] This elevation may reflect underlying mitochondrial dysfunction and altered fatty acid and branched-chain amino acid metabolism characteristic of the disease.[5]

  • Obesity: Increased levels of this compound have also been observed in obese individuals, suggesting a link between this metabolite and metabolic dysregulation associated with excess adiposity.[2]

  • Heart Failure: While specific quantitative data for plasma this compound is limited, studies on myocardial tissue in patients with chronic heart failure show significant alterations in acylcarnitine profiles, with an increase in long-chain acylcarnitines.[1] Other research indicates that circulating acylcarnitines, as a group, are higher in heart failure patients.

  • Acute Cerebral Infarction: Evidence points to elevated levels of this compound in the blood or plasma of individuals who have experienced an acute cerebral infarction.

Experimental Protocols

The quantification of this compound and other acylcarnitines is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of these metabolites in biological matrices such as plasma, serum, and dried blood spots.

General LC-MS/MS Protocol for Acylcarnitine Analysis

1. Sample Preparation:

  • Protein Precipitation: To a small volume of plasma or serum (e.g., 10-50 µL), a larger volume of a cold organic solvent, typically methanol or acetonitrile, is added. This step serves to precipitate the majority of proteins in the sample.

  • Internal Standards: A mixture of stable isotope-labeled internal standards for various acylcarnitines, including a labeled analog of this compound (e.g., d9-isothis compound), is added to the sample prior to protein precipitation. This allows for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant, containing the acylcarnitines and other small molecules, is carefully collected for analysis.

  • Derivatization (Optional but common): The acylcarnitines in the supernatant are often derivatized to their butyl esters by incubation with butanolic-HCl at an elevated temperature (e.g., 65°C). This derivatization improves the chromatographic and mass spectrometric properties of the analytes.

  • Final Preparation: The derivatized sample is then dried down under a stream of nitrogen and reconstituted in a solvent suitable for LC-MS/MS analysis, typically a mixture of water and an organic solvent like methanol or acetonitrile.

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column is commonly used to separate the different acylcarnitine species based on their hydrophobicity.

  • Mobile Phases: A gradient elution is typically employed, using two mobile phases. Mobile phase A is often an aqueous solution containing a small amount of an acid (e.g., formic acid) and sometimes a salt (e.g., ammonium formate) to improve peak shape and ionization. Mobile phase B is an organic solvent, such as acetonitrile or methanol, also containing an acid.

  • Gradient: The separation starts with a high percentage of mobile phase A, and the percentage of mobile phase B is gradually increased over the course of the run to elute the more hydrophobic, longer-chain acylcarnitines.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing acylcarnitines.

  • Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from other compounds in the sample.

  • Quantification: The peak area of the analyte is compared to the peak area of its corresponding stable isotope-labeled internal standard to calculate the concentration of the analyte in the original sample.

Visualizing Metabolic Context and Experimental Workflow

To better understand the role of this compound and the process of its analysis, the following diagrams are provided.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA ACSL Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine Beta_Oxidation β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acyl_CoA_Mito Fatty Acyl-CoA Acyl_CoA_Mito->Beta_Oxidation Valeryl_CoA Valeryl-CoA (from odd-chain fatty acids & BCAA metabolism) Valerylcarnitine_Mito This compound Valeryl_CoA->Valerylcarnitine_Mito CPT2 Valerylcarnitine_Plasma This compound (in Plasma) Valerylcarnitine_Mito->Valerylcarnitine_Plasma Transport Acylcarnitine->Acyl_CoA_Mito CACT

Caption: Simplified pathway of fatty acid oxidation and this compound formation.

LCMS_Workflow Sample_Collection 1. Plasma/Serum Sample Collection Protein_Precipitation 2. Protein Precipitation & Internal Standard Addition Sample_Collection->Protein_Precipitation Derivatization 3. Derivatization (Butylation) Protein_Precipitation->Derivatization LC_Separation 4. Liquid Chromatography (LC) Separation Derivatization->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for the quantification of this compound by LC-MS/MS.

References

Cross-Validation of Valerylcarnitine Analysis: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of valerylcarnitine, a key biomarker in metabolic research, is paramount. This guide provides a comprehensive cross-validation comparison of the primary analytical platforms used for its measurement, offering detailed experimental protocols, quantitative performance data, and visual workflows to inform platform selection and data interpretation.

The robust and reliable measurement of this compound is critical for understanding cellular metabolism, diagnosing inborn errors of metabolism, and for monitoring therapeutic interventions. The choice of analytical platform can significantly impact the specificity, sensitivity, and accuracy of these measurements. This guide focuses on the two most prevalent methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.

Comparative Analysis of Analytical Platforms

The selection of an analytical platform for this compound analysis is a trade-off between specificity, throughput, and cost. While LC-MS/MS offers high specificity and the ability to measure multiple acylcarnitines simultaneously, enzymatic assays can provide a simpler, more accessible method for determining total carnitine.

Analytical PlatformPrincipleSpecificityThroughputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.High (can distinguish isomers).[1][2]Medium to HighHigh sensitivity and specificity; enables multiplex analysis of various acylcarnitines.[3][4]Requires significant capital investment and specialized expertise; potential for matrix effects.[2]
Enzymatic Assay Enzyme-catalyzed reaction producing a detectable signal (e.g., colorimetric, fluorometric).Moderate (typically measures total carnitine).HighCost-effective and amenable to high-throughput screening.Lacks specificity for individual acylcarnitines; may be susceptible to interference from other substances.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the quality and reproducibility of this compound measurements. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

LC-MS/MS Sample Preparation Protocol

This protocol outlines the key steps for the extraction and derivatization of acylcarnitines from plasma or serum for LC-MS/MS analysis.[6]

  • Sample Collection: Collect blood samples in EDTA or heparin tubes and centrifuge to obtain plasma or serum. Store samples at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-valerylcarnitine). Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization (Butylation): Dry the supernatant under a gentle stream of nitrogen gas at 40°C. Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[3][6]

  • Final Preparation: Dry the butylated sample again under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This section details a typical liquid chromatography and tandem mass spectrometry setup for the analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters XSelect HSS T3) is commonly used for the separation of acylcarnitines.[6]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient: A linear gradient from a low to a high percentage of the organic phase (acetonitrile) is employed to elute the acylcarnitines based on their hydrophobicity. For example, starting at 10% B and increasing to 90% B over 10 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard. A common transition for this compound is the precursor ion corresponding to its molecular mass to a product ion of m/z 85.[2][4]

    • Data Analysis: The concentration of this compound is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this to a calibration curve.[6]

Quantitative Performance Data

The following table summarizes key performance metrics for the quantification of acylcarnitines using LC-MS/MS-based methods as reported in the literature. These values can vary depending on the specific instrumentation, sample matrix, and protocol used.

ParameterLC-MS/MS Method 1[5]LC-MS/MS Method 2[7]
Analyte Total CarnitineFree Carnitine & Acylcarnitines
Precision (RSDr) 2.0%< 6% (within-run)
Recovery 94.0 - 108.4%85 - 110%
Linearity Not specifiedNot specified
Limit of Quantification Not specifiedNot specified

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of a cross-validation study and the metabolic context of this compound, the following diagrams are provided.

CrossValidationWorkflow cluster_setup Study Setup cluster_platforms Analytical Platforms cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion SamplePool Prepare Pooled Biological Samples (e.g., Plasma, Serum) Aliquoting Create Aliquots for Parallel Analysis SamplePool->Aliquoting PlatformA Platform A (e.g., LC-MS/MS) Aliquoting->PlatformA PlatformB Platform B (e.g., Enzymatic Assay) Aliquoting->PlatformB DataA Quantitative Results from Platform A PlatformA->DataA DataB Quantitative Results from Platform B PlatformB->DataB Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) DataA->Comparison DataB->Comparison Conclusion Assess Agreement and Bias between Platforms Comparison->Conclusion

Caption: Workflow for cross-validation of analytical platforms.

CarnitineShuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto Carnitine_cyto Carnitine Carnitine_cyto->CPT1 CACT CACT Acylcarnitine_cyto->CACT Transport CACT->Carnitine_cyto Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 Acylcarnitine_matrix->CPT2 Carnitine_matrix Carnitine CPT2->Carnitine_matrix AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix->CACT Transport Carnitine_matrix->CPT2 BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation

Caption: The Carnitine Shuttle and β-Oxidation Pathway.

References

Differentiating Valerylcarnitine and Isovalerylcarnitine via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of valerylcarnitine and isothis compound, two isomeric forms of C5-acylcarnitine, is a critical challenge in metabolomics and the diagnosis of inherited metabolic disorders. While standard mass spectrometry (MS) alone is insufficient to distinguish between these isobaric compounds, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a robust and reliable solution. This guide offers a comprehensive comparison of the mass spectrometric behavior of this compound and isothis compound, supported by experimental data and detailed protocols.

This compound and isothis compound share the same molecular formula (C₁₂H₂₃NO₄) and molecular weight (245.32 g/mol ). The structural distinction lies in the five-carbon acyl chain: this compound possesses a linear pentanoyl chain, whereas isothis compound has a branched 3-methylbutanoyl chain. This subtle difference in their chemical structures is the foundation for their successful separation and distinct identification using advanced mass spectrometry techniques.

Chromatographic Separation: The Key to Differentiation

The most effective method for distinguishing between this compound and isothis compound is through chromatographic separation prior to mass spectrometric analysis. Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this application. The differential interaction of the straight-chain and branched-chain structures with the stationary phase of the chromatography column allows for their elution at distinct retention times, enabling unambiguous identification.

Comparative Chromatographic Data

The following table summarizes typical quantitative data obtained from a UPLC-MS/MS analysis designed to separate C5-acylcarnitine isomers.

ParameterThis compoundIsothis compoundReference
Precursor Ion (m/z) 246.2246.2[1][2]
Product Ion (m/z) 85.185.1[1][2]
Typical Retention Time (min) ~3.8~4.0[2]

Note: Retention times are approximate and can vary based on the specific chromatographic conditions, including the column, mobile phase, and flow rate.

Experimental Protocols

A detailed experimental protocol is crucial for achieving reproducible and accurate results. Below is a representative methodology for the differentiation of this compound and isothis compound using UPLC-MS/MS.

Sample Preparation

Biological samples, such as plasma or dried blood spots, require initial processing to extract the acylcarnitines and remove interfering substances.

  • Extraction : Samples are typically extracted with a solvent mixture, such as methanol, to precipitate proteins and solubilize the acylcarnitines.

  • Derivatization (Optional) : While not always necessary, derivatization of the carboxyl group to a butyl or pentafluorophenacyl (PFP) ester can improve chromatographic properties and ionization efficiency. For instance, derivatization with butanolic HCl is a common practice.[1]

UPLC-MS/MS Analysis

The prepared sample is then injected into the UPLC-MS/MS system for separation and detection.

  • Liquid Chromatography:

    • Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or a Raptor ARC-18 (2.7 µm, 2.1 x 100 mm), is commonly used.[1][2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient elution is employed to effectively separate the isomers. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the course of the run to elute the analytes.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is typical.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions ([M+H]⁺) of the acylcarnitines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for its high selectivity and sensitivity.

    • MRM Transition: The precursor ion for both this compound and isothis compound is m/z 246.2. Upon collision-induced dissociation (CID), a characteristic product ion at m/z 85.1 is generated, which corresponds to the fragmented carnitine moiety. The MRM transition of 246.2 → 85.1 is therefore monitored for both isomers.[1][2]

Visualization of the Differentiation Workflow

The following diagrams illustrate the logical workflow for differentiating this compound from isothis compound.

Differentiation_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results Biological_Sample Biological Sample (Plasma, Dried Blood Spot) Extraction Extraction Biological_Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation UPLC Separation (e.g., C18 Column) Derivatization->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis This compound This compound (Distinct Retention Time) Data_Analysis->this compound Isothis compound Isothis compound (Distinct Retention Time) Data_Analysis->Isothis compound Fragmentation_Pathway cluster_isomers Precursor Ions cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion Val This compound [M+H]⁺ m/z 246.2 Fragments_Val Neutral Loss of Valeric Acid (C₅H₁₀O₂) Val->Fragments_Val Isoval Isothis compound [M+H]⁺ m/z 246.2 Fragments_Isoval Neutral Loss of Isovaleric Acid (C₅H₁₀O₂) Isoval->Fragments_Isoval Product_Ion Common Fragment (Carnitine Moiety) m/z 85.1 Fragments_Val->Product_Ion Fragments_Isoval->Product_Ion

References

Establishing reference intervals for Valerylcarnitine in a pediatric population

Author: BenchChem Technical Support Team. Date: December 2025

A guide to establishing reference intervals for Valerylcarnitine (C5) in the pediatric population is crucial for the accurate diagnosis and monitoring of inherited metabolic disorders.[1][2][3][4] This guide provides a comparative overview of existing reference intervals, details the experimental protocols for their determination, and offers insights for researchers, scientists, and drug development professionals.

Comparative Reference Intervals for this compound (C5)

Establishing accurate reference intervals for this compound (C5) is essential for newborn screening and the diagnosis of specific in-born errors of metabolism, such as isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency.[5][6] The concentration of C5 can be influenced by age and, in some cases, gender.[3][7] Below is a compilation of reference intervals from various studies, showcasing the variations across different pediatric populations and age groups.

Table 1: Reference Intervals for this compound (C5) in Dried Blood Spots (DBS) from Pediatric Populations

Study PopulationAge GroupLower Limit (µmol/L)Upper Limit (µmol/L)PercentileGender Specificity
Turkish[3][7]≤ 1 month0.050.412.5th - 97.5thYes (Higher in boys)
Turkish[3]2 months - 1 year0.040.282.5th - 97.5thNo
Turkish[3]2 - 5 years0.030.212.5th - 97.5thNo
Turkish[3]6 - 10 years0.030.202.5th - 97.5thNo
Turkish[3]11 - 18 years0.030.232.5th - 97.5thNo
South Indian[8][9]0 - 1 month0.030.252.5th - 97.5thNot Specified
South Indian[8][9]1 month - 1 year0.020.202.5th - 97.5thNot Specified
South Indian[8][9]1 - 5 years0.020.182.5th - 97.5thNot Specified
South Indian[8][9]5 - 12 years0.010.152.5th - 97.5thNot Specified
Omani[10]1 - 7 days0.050.271st - 99thNot Specified
Colombian[11]NewbornsNot Specified>99th percentile>99thNot Specified
Iranian[4]3 - 7 days0.020.45Mean ± 2SDNot Specified
Western Kazakhstan[12]1 - 3 days0.040.322.5th - 97.5thNo

Table 2: Reference Intervals for this compound (C5) in Cerebrospinal Fluid (CSF) from a Pediatric Population

Study PopulationAge GroupMean (µmol/L)Median (µmol/L)Standard Deviation (µmol/L)Interquartile Range (µmol/L)
General Pediatric[2][13]≤ 12 years0.020.010.020.004–0.03
General Pediatric[2][13]≤ 1 year0.020.02--
General Pediatric[2]>1 and ≤3 years0.010.01--
General Pediatric[2]>3 and ≤6 years0.020.01--
General Pediatric[2]>6 and ≤12 years0.010.01--

Experimental Protocols

The most common and robust method for the analysis of acylcarnitines, including this compound, is tandem mass spectrometry (MS/MS).[1][14] This technique offers high sensitivity and the ability to measure multiple analytes simultaneously from a single dried blood spot (DBS).[9][14]

General Workflow for Acylcarnitine Analysis by MS/MS

The general workflow involves sample collection (typically DBS), extraction of analytes, derivatization (optional but can enhance sensitivity), and analysis by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][14]

Acylcarnitine Analysis Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Collection Sample Collection (DBS) Punch DBS Punching (1/8 inch) Collection->Punch Extraction Extraction (Methanol with Internal Standards) Punch->Extraction Derivatization Derivatization (Butanolic HCl) Extraction->Derivatization Analysis MS/MS Analysis (FIA or LC-MS/MS) Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Interpretation Interpretation (Comparison to Reference Intervals) Data->Interpretation

Figure 1. General workflow for acylcarnitine analysis in dried blood spots (DBS) by MS/MS.
Detailed Methodological Steps

  • Sample Collection and Preparation : Blood is collected via capillary puncture and spotted onto Whatman 903 filter paper cards.[3][7] For analysis, a small disc (e.g., 1/8 inch) is punched from the dried blood spot.[14]

  • Extraction : The punched DBS is placed in a microcentrifuge tube, and an extraction solution is added.[14] This solution typically consists of methanol containing stable isotope-labeled internal standards for accurate quantification.[14] The mixture is agitated to ensure complete extraction of the acylcarnitines.[14]

  • Derivatization : To enhance detection by mass spectrometry, the extracted acylcarnitines are often derivatized to their butyl esters.[1][2] This is achieved by incubating the dried extract with a butanolic solution of acetyl chloride or hydrochloric acid at an elevated temperature (e.g., 65°C).[2]

  • Mass Spectrometry Analysis : The derivatized sample is reconstituted in a suitable mobile phase and introduced into the mass spectrometer.[2]

    • Flow Injection Analysis (FIA)-MS/MS : A widely used method for high-throughput screening where the sample is directly injected into the mass spectrometer without prior chromatographic separation.[14]

    • Liquid Chromatography (LC)-MS/MS : This method provides chromatographic separation before mass analysis, which can be crucial for differentiating isomers of C5-acylcarnitines, such as isothis compound and pivaloylcarnitine, the latter of which can be an interferent from certain antibiotics.[2][5]

The following diagram illustrates the key steps within the analytical phase.

Analytical Phase Detail DBS_Punch DBS Punch Add_Extraction_Solution Add Extraction Solution with Internal Standards DBS_Punch->Add_Extraction_Solution Shake Shake for 30 min Add_Extraction_Solution->Shake Centrifuge Centrifuge Shake->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Dry_Down_1 Dry Down under Nitrogen Transfer_Supernatant->Dry_Down_1 Add_Derivatization_Reagent Add Butanolic HCl Dry_Down_1->Add_Derivatization_Reagent Incubate Incubate at 65°C Add_Derivatization_Reagent->Incubate Dry_Down_2 Dry Down under Nitrogen Incubate->Dry_Down_2 Reconstitute Reconstitute in Mobile Phase Dry_Down_2->Reconstitute MS_Analysis Inject into MS/MS Reconstitute->MS_Analysis

Figure 2. Detailed steps of the analytical protocol for acylcarnitine measurement.

Considerations for Establishing Pediatric Reference Intervals

  • Age and Gender Stratification : As evidenced by the data, acylcarnitine concentrations, including C5, can vary significantly with age, particularly in the first year of life.[3][8] Therefore, the establishment of age-specific reference intervals is critical for accurate interpretation.[3][8][9] Some studies also suggest that gender-specific intervals may be necessary for certain age groups.[3][7]

  • Methodology : It is recommended that each laboratory establishes its own reference intervals based on its specific analytical methods and local population.[3][9] The choice between FIA-MS/MS and LC-MS/MS can impact the specificity of the results, especially for C5 acylcarnitines.[5]

  • Population Specificity : Genetic and dietary factors can influence metabolic profiles, making it important to establish population-specific reference ranges.[11][12]

  • Inclusion/Exclusion Criteria : When establishing reference intervals, it is crucial to have a well-defined set of inclusion and exclusion criteria for the reference population to ensure that only healthy individuals are included.[3][7][9] This includes excluding premature infants and those with known metabolic diseases or other confounding medical conditions.[3][7]

References

A Comparative Analysis of Valerylcarnitine and Other Short-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Valerylcarnitine (C5) and other key short-chain acylcarnitines (SCACs), including Acetylcarnitine (C2), Propionylcarnitine (C3), and Butyrylcarnitine (C4). Acylcarnitines are essential intermediates in cellular energy metabolism, primarily involved in the transport of fatty acids into the mitochondria for β-oxidation.[1] Dysregulation in their profiles is indicative of various metabolic disorders, making them critical biomarkers in disease diagnostics and drug development.[2]

Biochemical and Metabolic Overview

Short-chain acylcarnitines are esters of L-carnitine and short-chain fatty acids, typically with acyl chains of two to five carbons.[3] They play a pivotal role in intermediary metabolism, reflecting the balance between carbohydrate and fatty acid oxidation.

  • This compound (C5): An acylcarnitine with a five-carbon acyl chain, this compound is a key biomarker for isovaleric acidemia, an inborn error of leucine metabolism.[4] Elevated levels are also associated with type 2 diabetes, obesity, and heart failure.[5]

  • Acetylcarnitine (C2): The most abundant short-chain acylcarnitine, C2 is a crucial player in energy metabolism, transporting acetyl-CoA across the mitochondrial membrane. It is involved in the synthesis of the neurotransmitter acetylcholine and has neuroprotective properties.[6]

  • Propionylcarnitine (C3): Formed from the metabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine, C3 is an important intermediate.[7] Elevated levels are a primary marker for propionic acidemia and methylmalonic aciduria.[7]

  • Butyrylcarnitine (C4): This four-carbon acylcarnitine is an intermediate in the β-oxidation of fatty acids. Elevated levels are associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency.

Comparative Data of Short-Chain Acylcarnitines

The following tables summarize the normal plasma concentrations of key short-chain acylcarnitines and their alterations in various disease states, providing a quantitative comparison for researchers.

Table 1: Normal Plasma Concentrations of Short-Chain Acylcarnitines in Adults

AcylcarnitineAbbreviationNormal Plasma Concentration (nmol/mL)
AcetylcarnitineC22.00 - 17.83[7]
PropionylcarnitineC3< 0.88[8]
Butyrylcarnitine/IsobutyrylcarnitineC4< 0.83[7]
Isothis compound/2-MethylbutyrylcarnitineC5< 0.44[9]

Table 2: Comparative Changes in Short-Chain Acylcarnitine Levels in Various Diseases

Disease/ConditionAcetylcarnitine (C2)Propionylcarnitine (C3)Butyrylcarnitine (C4)This compound/Isothis compound (C5)References
Type 2 Diabetes ElevatedMarkedly ElevatedMarkedly ElevatedElevated[2][3]
Metabolic Syndrome ElevatedElevatedLowerElevated[10]
Ischemic Cardiomyopathy ReducedConsiderably HigherConsiderably Higher-[2]
Heart Failure Elevated-ElevatedElevated[3][5]
Isovaleric Acidemia ---Markedly Elevated[4]
Propionic Acidemia -Markedly Elevated--[7]
SCAD Deficiency --Markedly Elevated-

Note: "-" indicates data not specified in the referenced studies. The observed changes are relative to healthy control groups.

Experimental Protocols

The primary method for the quantitative analysis of acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple acylcarnitine species.

Protocol: Quantitative Analysis of Short-Chain Acylcarnitines in Plasma by LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold methanol containing isotopically labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-butyrylcarnitine, d3-valerylcarnitine).

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

2. Derivatization (Butylation):

  • Reagent Addition: Add 50 µL of 3N HCl in n-butanol to the dried residue.

  • Incubation: Incubate the samples at 65°C for 20 minutes.

  • Drying: Dry the butylated sample under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion of each butylated acylcarnitine.

    • Product Ion: A characteristic fragment ion (e.g., m/z 85).

    • Collision Energy: Optimized for each analyte.

4. Data Analysis:

  • The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing this to a calibration curve generated using standards of known concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving short-chain acylcarnitines and a typical experimental workflow for their analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample ProteinPrecipitation Protein Precipitation (Methanol + Internal Standards) Plasma->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying1 Drying Supernatant->Drying1 Butylation Butylation (3N HCl in n-butanol) Drying1->Butylation Drying2 Drying Butylation->Drying2 Reconstitution Reconstitution Drying2->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS DataAnalysis Data Analysis LC_MSMS->DataAnalysis

Experimental workflow for acylcarnitine analysis.

carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine_outer Acylcarnitine CPT1->Acylcarnitine_outer CACT CACT Acylcarnitine_inner Acylcarnitine CACT->Acylcarnitine_inner CPT2 CPT2 AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix Acylcarnitine_outer->CACT Acylcarnitine_inner->CPT2 BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation acetylcarnitine_pathway Acetylcarnitine Acetylcarnitine (C2) PGC1a PGC-1α Acetylcarnitine->PGC1a activates PGC1b PGC-1β Acetylcarnitine->PGC1b activates Acetylcholine Acetylcholine Synthesis Acetylcarnitine->Acetylcholine donates acetyl group Apoptosis Apoptosis Inhibition (Reduces Cytochrome C release) Acetylcarnitine->Apoptosis contributes to NRF1 NRF-1 PGC1a->NRF1 activates PGC1b->NRF1 activates TFAM TFAM NRF1->TFAM activates MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis promotes propionylcarnitine_pathway Propionylcarnitine Propionylcarnitine (C3) AMPK AMPK Propionylcarnitine->AMPK activates Src Src AMPK->Src activates PI3K PI3K Src->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/activates NO Nitric Oxide (NO) eNOS->NO produces butyrylcarnitine_pathway Butyrylcarnitine Butyrylcarnitine (C4) OCTN2 OCTN2 Transporter Butyrylcarnitine->OCTN2 is a substrate for ATB0_plus ATB0,+ Transporter Butyrylcarnitine->ATB0_plus is a substrate for Cellular_Uptake Cellular Uptake/ Efflux OCTN2->Cellular_Uptake ATB0_plus->Cellular_Uptake Intestinal_Health Modulation of Intestinal Health Cellular_Uptake->Intestinal_Health valerylcarnitine_pathway This compound This compound (C5) Metabolic_Stress Indicator of Metabolic Stress This compound->Metabolic_Stress Proinflammatory_Signaling Proinflammatory Signaling (e.g., JNK, ERK activation) Metabolic_Stress->Proinflammatory_Signaling may lead to Mitochondrial_Dysfunction Associated with Mitochondrial Dysfunction Metabolic_Stress->Mitochondrial_Dysfunction may be a consequence of

References

Valerylcarnitine as a Disease Biomarker: A Comparative Diagnostic Accuracy Guide

Author: BenchChem Technical Support Team. Date: December 2025

Valerylcarnitine (C5), a short-chain acylcarnitine, has emerged as a crucial biomarker in the field of inborn errors of metabolism. Its presence and concentration in biological fluids, primarily blood, are pivotal in newborn screening programs for the early detection of specific genetic disorders. This guide provides a comprehensive assessment of the diagnostic accuracy of this compound, compares its performance with related biomarkers, and details the experimental protocols essential for its precise quantification.

The Challenge of C5 Isomers in Diagnostic Screening

The primary diagnostic utility of measuring C5 acylcarnitine is for screening disorders related to branched-chain amino acid and short-chain fatty acid metabolism. However, a significant challenge in its use is the existence of several isobaric forms (isomers) that are indistinguishable by standard first-tier screening methods.[1][2] Flow-injection tandem mass spectrometry (FIA-MS/MS), the workhorse of newborn screening, measures a composite C5 value, which includes this compound as well as its isomers:

  • Isothis compound: The key pathogenic biomarker for Isovaleric Acidemia (IVA).[1][3]

  • 2-Methylbutyrylcarnitine: A marker for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, also known as 2-Methylbutyryl-CoA Dehydrogenase deficiency.[4][5]

  • Pivaloylcarnitine: An exogenous compound resulting from the administration of pivalate-containing antibiotics to either the infant or the mother. It is a major cause of false-positive results in newborn screening for IVA.[2][6][7]

This "isomer problem" necessitates a two-tiered approach to screening, where an initial elevated C5 result is followed by more specific confirmatory testing.

Diagnostic Performance and Comparative Analysis

The diagnostic performance of C5 acylcarnitine as a primary screening marker is heavily influenced by the aforementioned isomer issue. While highly sensitive for detecting a potential underlying metabolic disorder, its specificity for a particular disease like IVA is low in the initial screening stage, leading to a high false-positive rate.

A study in Xuzhou, China, highlighted this challenge, reporting a positive predictive value (PPV) for IVA of only 0.038% and a high recall rate of 0.78% when relying solely on elevated C5 levels from initial screening.[7] This underscores the critical need for second-tier testing to differentiate the C5 isomers and confirm a diagnosis.

Data from a large-scale newborn screening program in Saudi Arabia also noted a high false-positive rate for isothis compound (C5), further emphasizing the limitations of using this marker without isomer-specific confirmation.[8][9] The introduction of second-tier testing using liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly improves diagnostic accuracy by separating and individually quantifying the C5 isomers.[10][11]

Table 1: C5 Acylcarnitine Isomers and Associated Conditions

C5 IsomerAssociated Inborn Error of MetabolismSignificance
Isothis compound Isovaleric Acidemia (IVA)Primary diagnostic marker. Accumulates due to deficiency of isovaleryl-CoA dehydrogenase in the leucine metabolism pathway.[3][12]
2-Methylbutyrylcarnitine Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) DeficiencyPrimary diagnostic marker. Accumulates due to defects in the isoleucine metabolism pathway.[4]
This compound (Usually low levels)May be slightly elevated in disorders of odd-chain fatty acid degradation. Not typically a primary marker for a specific common disorder.[3]
Pivaloylcarnitine Not a disease markerExogenous origin, from pivalate-containing antibiotics. A common cause of false-positive C5 results in newborn screening.[2]

Table 2: Performance of C5 Acylcarnitine in Newborn Screening for Isovaleric Acidemia (IVA)

MetricFirst-Tier Screening (FIA-MS/MS)Second-Tier Confirmatory Testing (LC-MS/MS)
Analyte Measured Total C5 Acylcarnitine (isomers not resolved)Specific quantification of Isothis compound
Sensitivity High (detects most potential cases)High
Specificity Low (cannot distinguish IVA from other conditions or interferences)High (differentiates between C5 isomers)
Positive Predictive Value Very Low (e.g., reported as low as 0.038%)[7]High
False Positive Rate High (largely due to pivaloylcarnitine)[2][8]Low
Primary Role ScreeningDiagnosis Confirmation

Metabolic Pathway of Leucine and Origin of Isothis compound

Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by the deficiency of the enzyme isovaleryl-CoA dehydrogenase. This enzyme is crucial for the normal metabolism of the branched-chain amino acid leucine. A blockage at this step leads to the accumulation of isovaleryl-CoA, which is then conjugated with carnitine to form isothis compound (a C5 isomer), the primary biomarker for the disease.

cluster_legend Legend Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA IVD Isovaleryl-CoA Dehydrogenase IsovalerylCoA->IVD Isothis compound Isothis compound (C5 Isomer) IsovalerylCoA->Isothis compound Conjugation Block Metabolism Further Metabolism IVD->Metabolism Accumulation Accumulation Block->Accumulation   Deficiency in IVA Carnitine Carnitine Carnitine->Isothis compound Metabolite Metabolite Enzyme Enzyme Biomarker Biomarker

Leucine metabolism pathway and biomarker origin in IVA.

Experimental Protocols

Accurate assessment of this compound and its isomers requires precise and validated analytical methods. The process typically involves a first-tier screening followed by a more specific second-tier analysis for confirmation.

First-Tier Screening: Flow-Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This method is used for high-throughput analysis of acylcarnitine profiles in dried blood spots (DBS) for newborn screening.

  • Sample Preparation: A 3 mm disc is punched from the DBS card and placed into a 96-well microplate.[6]

  • Extraction: An extraction solution, typically methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-C5 carnitine), is added to each well.[6]

  • Incubation: The plate is agitated at a controlled temperature (e.g., 45°C for 45 minutes) to ensure complete extraction of the analytes.[6]

  • Analysis: The extract is directly infused into the mass spectrometer. The instrument operates in positive electrospray ionization (ESI+) mode and uses Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transition specific to C5 acylcarnitine (e.g., m/z 246.2 -> m/z 85.0).[2] Quantification is based on the response ratio of the analyte to its corresponding internal standard.

Second-Tier Confirmatory Testing: UPLC-MS/MS

This method provides the chromatographic separation needed to distinguish and quantify C5 isomers.

  • Sample Preparation (Plasma or DBS): Samples (e.g., plasma, DBS extracts) are deproteinized, often with methanol containing internal standards.[10][13]

  • Derivatization (Butylation): To improve chromatographic properties and sensitivity, the extracted acylcarnitines are converted to their butyl esters. This is typically achieved by adding n-butanol with 5% acetyl chloride and incubating at 60-65°C for 15-20 minutes, followed by evaporation to dryness.[10][14]

  • Reconstitution: The dried, derivatized sample is reconstituted in a mobile phase solution (e.g., methanol/water mixture) before injection.[14]

  • Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a C18 column (e.g., C18 BEH, 1.7 µm) is used.[10] A gradient elution program with two mobile phases (A: aqueous, e.g., 0.1% formic acid in water; B: organic, e.g., 0.1% formic acid in acetonitrile or methanol) is employed to separate the C5 isomers over a short run time (typically <10 minutes).[10][13]

  • Mass Spectrometric Detection: The eluent from the UPLC is directed to a tandem mass spectrometer operating in positive ESI mode with MRM. Specific transitions for each isomer and their internal standards are monitored for accurate quantification.[10]

cluster_Screening First-Tier Newborn Screening cluster_Confirmation Second-Tier Confirmatory Analysis DBS Dried Blood Spot (DBS) Sample Punch Punch 3mm Disc DBS->Punch Extract Extraction with Internal Standards Punch->Extract FIAMS FIA-MS/MS Analysis (Total C5 Measurement) Extract->FIAMS Result Elevated Total C5? FIAMS->Result Sample Plasma or DBS Sample Prepare Sample Prep & Derivatization Sample->Prepare UPLC UPLC Separation (Isomer Resolution) Prepare->UPLC MSMS Tandem MS Detection (Isomer Quantification) UPLC->MSMS Diagnosis Definitive Diagnosis (e.g., IVA, SBCADD) or False Positive MSMS->Diagnosis Normal Normal Result Result->Normal No Confirm Confirm with Second-Tier Test Result->Confirm Yes Confirm->Sample

Workflow for C5 acylcarnitine analysis in metabolic screening.

Conclusion

This compound, as part of the C5 acylcarnitine group, is a vital first-line screening biomarker for several inborn errors of metabolism. Its diagnostic utility, however, is critically dependent on analytical methods that can overcome the challenge of isobaric interference, particularly from pivaloylcarnitine. While initial screening with FIA-MS/MS is effective for high-throughput detection of elevated total C5, it yields a high false-positive rate. The implementation of second-tier confirmatory testing using LC-MS/MS is essential to accurately differentiate C5 isomers, thereby achieving high specificity and positive predictive value. This two-step workflow ensures that the diagnostic power of C5 acylcarnitine is fully realized, enabling timely and accurate diagnosis, which is critical for preventing severe clinical outcomes in affected newborns.

References

Navigating the Landscape of Valerylcarnitine Measurement: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and consistent measurement of biomarkers is fundamental to advancing scientific knowledge and ensuring patient safety. Valerylcarnitine (C5), an acylcarnitine, is a crucial biomarker for diagnosing and monitoring certain inborn errors of metabolism. However, significant variability in measurement results can exist between laboratories, posing challenges for data comparison and interpretation in multi-center studies and clinical trials.

This guide provides an objective comparison of inter-laboratory performance for this compound measurement, supported by experimental data from proficiency testing programs. It details the common analytical methodologies, highlights potential sources of variability, and offers insights into best practices for ensuring accurate and reproducible results.

Inter-laboratory Performance Insights

Proficiency testing (PT) programs, such as the Newborn Screening Quality Assurance Program (NSQAP) offered by the Centers for Disease Control and Prevention (CDC) and schemes from the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inborn Errors of Metabolism (ERNDIM), are essential for assessing and improving the quality of laboratory measurements.[1][2] These programs distribute standardized samples to participating laboratories, allowing for a direct comparison of their analytical performance.

Analysis of data from these programs reveals the extent of inter-laboratory variation in this compound (C5 acylcarnitine) measurements. The following table summarizes representative quantitative data for a closely related C5 acylcarnitine, glutarylcarnitine (C5DC), from a CDC NSQAP proficiency test conducted in 2019. This data illustrates the typical range of results observed across multiple laboratories.[3][4][5]

Table 1: Inter-laboratory Comparison of Glutarylcarnitine (C5DC) Measurement in Dried Blood Spots (DBS) [3][4][5]

Proficiency Testing SampleNumber of LabsMean Concentration (µmol/L) - Raw DataMin-Max Range (µmol/L) - Raw DataMean Concentration (µmol/L) - Harmonized DataMin-Max Range (µmol/L) - Harmonized DataInter-laboratory CV (%) - All Labs
PT Sample A>509.85.5 - 15.29.77.2 - 12.513.1 - 48.5
PT Sample B>5015.18.9 - 23.614.911.5 - 18.313.1 - 48.5

*Note: The Inter-laboratory Coefficient of Variation (CV) range is based on data from the ERNDIM 2023 report for various acylcarnitines, as specific CV for C5 was not detailed in the public CDC report. This range is representative of the variability seen in acylcarnitine measurements.[6]

The Challenge of Isomeric Interference

A significant factor contributing to inter-laboratory variability in this compound measurements is the presence of isomers, which are molecules with the same mass but different structural arrangements. Standard flow-injection analysis tandem mass spectrometry (FIA-MS/MS), a common high-throughput screening method, cannot differentiate between this compound and its isomers, such as pivaloylcarnitine.[7]

Pivaloylcarnitine can be present in samples due to the administration of certain antibiotics (e.g., those containing pivalic acid), leading to falsely elevated C5 acylcarnitine results and potentially incorrect diagnoses of isovaleric acidemia.[7] This highlights the critical need for more specific analytical methods, particularly for confirmatory testing.

Experimental Protocols

To ensure accuracy and mitigate the impact of isomeric interference, laboratories are increasingly adopting second-tier testing methods that incorporate liquid chromatography to separate isomers before mass spectrometric detection.

Standard Operating Procedure: Quantification of this compound by LC-MS/MS

This protocol outlines a typical approach for the quantification of this compound in plasma or dried blood spots.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or a 3mm dried blood spot punch, add 300 µL of an internal standard solution (e.g., deuterated this compound, C5-d9) in methanol.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 15 minutes to form butyl esters.

    • Evaporate the butanolic-HCl to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

      • Flow Rate: 0.3 mL/min.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Positive ion electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored.

  • Quantification:

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizing the Workflow and Key Relationships

To better understand the processes involved in this compound analysis and the factors influencing inter-laboratory comparisons, the following diagrams are provided.

Experimental_Workflow This compound Measurement Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (DBS or Plasma) SampleStorage Sample Storage (-20°C or -80°C) SampleCollection->SampleStorage ProteinPrecipitation Protein Precipitation (Methanol + IS) SampleStorage->ProteinPrecipitation Derivatization Derivatization (Butylation) ProteinPrecipitation->Derivatization LC_Separation LC Separation (Isomer Resolution) Derivatization->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection DataAnalysis Data Analysis (Quantification) MSMS_Detection->DataAnalysis ResultReporting Result Reporting (µmol/L) DataAnalysis->ResultReporting

Caption: A typical experimental workflow for this compound measurement.

Interlab_Factors Factors Influencing Inter-laboratory Variability cluster_methods Analytical Methods cluster_lab_factors Laboratory Factors cluster_sample Sample Specific Variability Inter-laboratory Variability Method Methodology (FIA-MS/MS vs LC-MS/MS) Method->Variability Derivatization Derivatization (Butylation vs. None) Derivatization->Variability InternalStandard Internal Standard (Choice and Purity) InternalStandard->Variability Calibration Calibration (Material and Curve Fit) Calibration->Variability Instrumentation Instrumentation (Manufacturer, Model) Instrumentation->Variability Technician Technician Skill & Experience Technician->Variability QC_Procedures QC Procedures & Acceptance Criteria QC_Procedures->Variability Isomers Isomeric Interference (e.g., Pivaloylcarnitine) Isomers->Variability Matrix Matrix Effects (DBS vs. Plasma) Matrix->Variability

Caption: Key factors contributing to inter-laboratory result variability.

Conclusion and Recommendations

The accurate and reproducible measurement of this compound is crucial for its utility as a clinical and research biomarker. While inter-laboratory proficiency testing demonstrates a good overall agreement, significant variability can exist. This variability is often attributable to differences in analytical methodologies, particularly the ability to resolve isomeric interferences.

For researchers and drug development professionals, understanding these potential sources of variability is paramount when comparing data from different laboratories. To enhance data comparability and reliability, the following are recommended:

  • Harmonization of Methods: Whenever possible, utilizing harmonized analytical methods across all participating laboratories in a multi-center study is ideal.

  • Use of Certified Reference Materials: Employing certified reference materials for calibration and quality control can help to reduce systematic bias between laboratories.

  • Participation in Proficiency Testing: Continuous participation in external proficiency testing programs is essential for monitoring and improving laboratory performance.

  • Second-Tier Confirmatory Testing: For critical applications, especially in clinical diagnostics, employing a second-tier LC-MS/MS method capable of separating this compound from its isomers is strongly recommended to avoid false-positive results.

By acknowledging and addressing the factors that contribute to inter-laboratory variability, the scientific community can enhance the reliability and comparability of this compound measurements, ultimately leading to more robust and impactful research and clinical outcomes.

References

Comparative Metabolomics of Valerylcarnitine in Diverse Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Valerylcarnitine, also known as pentanoylcarnitine or C5-carnitine, is a short-chain acylcarnitine that plays a crucial role in cellular energy metabolism.[1][2] It is an ester of carnitine and valeric acid, involved in the transport of acyl groups from the cytoplasm into the mitochondria for beta-oxidation.[2] The quantification of this compound across different biological matrices is of significant interest to researchers and clinicians as its levels can be indicative of various metabolic states and inborn errors of metabolism.[1] This guide provides a comparative overview of this compound metabolomics, detailing quantitative data, experimental protocols, and its metabolic significance.

Quantitative Data of this compound in Biological Matrices

The concentration of this compound can vary significantly between different biological matrices. The following table summarizes reported concentrations in plasma, serum, and urine. Tissue-specific concentrations are less commonly reported in absolute terms but are crucial for understanding localized metabolic processes.

Biological MatrixReported Concentration RangeNotes
Plasma/Serum 0.14 µM (in blood)[2]Levels can be elevated in conditions like type 2 diabetes, obesity, and heart failure.[2]
Urine LLOQ: 3 ng/mL (in a specific UPLC-MS/MS method)Urinary excretion provides a non-invasive window into systemic acylcarnitine metabolism.[3]
Tissues (e.g., Liver, Muscle) Appreciable quantities found in rat tissues.[4]Tissue levels are important for studying organ-specific metabolic dysregulation.[5]

LLOQ: Lower Limit of Quantification

Experimental Protocols for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the accurate and sensitive quantification of this compound and other acylcarnitines.[6][7]

1. Sample Preparation

The goal of sample preparation is to extract acylcarnitines from the biological matrix and remove interfering substances.

  • Plasma/Serum:

    • To 100 µL of plasma or serum, add an internal standard solution (containing isotopically labeled this compound, e.g., d3-valerylcarnitine).[8]

    • Precipitate proteins by adding 300 µL of cold methanol or acetonitrile.[6][8]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[8]

    • The supernatant containing the acylcarnitines is collected for analysis.[8]

  • Urine:

    • Thaw frozen urine samples at 4°C.

    • Centrifuge a 30 µL aliquot of urine to remove sediment.[3]

    • Take 20 µL of the supernatant and dilute it with water, acetonitrile, and an internal standard mixture.[3]

  • Tissues:

    • Homogenize a known weight of the tissue (e.g., 40 mg) in ice-cold methanol.[5]

    • Add an internal standard to the homogenate.

    • Centrifuge to remove tissue debris.[5]

    • Collect the supernatant for further processing.[5]

2. Derivatization (Butylation)

To improve chromatographic separation and ionization efficiency, especially for distinguishing isomers, acylcarnitines are often derivatized to their butyl esters.[5][9]

  • Dry the extracted sample supernatant under a stream of nitrogen.[10]

  • Add a solution of 3 M HCl in n-butanol.[9]

  • Heat the mixture at 60-65°C for 15-30 minutes.[9][10]

  • Dry the sample again under nitrogen.

  • Reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., methanol/water).[5]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[5][8]

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate, is employed to separate the acylcarnitines.[5]

    • Flow Rate: Typically in the range of 0.5 mL/min.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard. A common fragmentation pattern for acylcarnitines produces a prominent product ion at m/z 85.[5][11]

Visualizing Metabolic and Experimental Pathways

Metabolic Origin of this compound

This compound is an intermediate in the metabolism of branched-chain amino acids (BCAAs) and odd-chain fatty acids.[12]

cluster_bcaa Branched-Chain Amino Acid Metabolism cluster_ocfa Odd-Chain Fatty Acid Oxidation Leucine Leucine Isoleucine Isoleucine Valeryl-CoA Valeryl-CoA Isoleucine->Valeryl-CoA Valine Valine Valine->Valeryl-CoA Odd-Chain Fatty Acids Odd-Chain Fatty Acids Odd-Chain Fatty Acids->Valeryl-CoA This compound This compound Valeryl-CoA->this compound CPT2 Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation This compound->Mitochondrial Beta-Oxidation Carnitine Carnitine Carnitine->this compound

Caption: Metabolic pathways leading to the formation of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound from biological samples.

cluster_0 Pre-analytical cluster_1 Analytical cluster_2 Post-analytical Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation (Plasma, Urine, Tissue) Derivatization (Butylation) Derivatization (Butylation) Sample Preparation->Derivatization (Butylation) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (Butylation)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis (Quantification)

Caption: General experimental workflow for this compound quantification.

Clinical Significance and Matrix Comparison

Alterations in this compound levels are associated with several pathological conditions. Elevated levels can be a marker for inborn errors of metabolism, such as isovaleric acidemia.[1] Furthermore, increased this compound has been linked to insulin resistance, obesity, type 2 diabetes, and cardiovascular disease.[2][13]

  • Plasma/Serum: This matrix is preferred for assessing the systemic circulating levels of this compound and is commonly used for diagnostic purposes.[9] Plasma concentrations are considered to reflect the acylcarnitine profile in tissues like the heart.[14]

  • Urine: As a non-invasive sample type, urine is valuable for monitoring the excretion of this compound and can indicate metabolic overload or renal dysfunction.[9] However, urinary concentrations can be more variable than plasma levels.

  • Tissues: Direct measurement in tissues like muscle, liver, or heart provides the most accurate assessment of localized metabolic function and dysfunction.[5] Tissue biopsies are invasive, limiting their use to specific research or diagnostic questions.

Conclusion

The comparative analysis of this compound in different biological matrices is a powerful tool for both clinical diagnostics and metabolic research. The choice of matrix depends on the specific research question, with plasma being the standard for systemic evaluation, urine for non-invasive screening, and tissues for organ-specific investigations. Standardized LC-MS/MS protocols ensure the reliable quantification of this important biomarker, aiding in the understanding and diagnosis of a range of metabolic disorders.

References

Safety Operating Guide

Valerylcarnitine: A Guide to Safe Disposal in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Valerylcarnitine, an acylcarnitine utilized in metabolic research, requires careful management and disposal to ensure laboratory safety and environmental protection. While not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal practices are essential for any laboratory chemical.[1][2] This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses with side shields and gloves. When handling solid this compound, precautions should be taken to avoid the formation of dust. In the event of a spill, the material should be carefully swept up or vacuumed to prevent dust generation and placed in a designated, labeled container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound should align with a waste management hierarchy that prioritizes waste minimization.

Step 1: Waste Characterization

  • Unused, Pure Product: For unopened, unexpired containers of this compound, consider redistribution to other research groups within your institution. This is the most effective way to minimize waste.

  • Contaminated Material: If this compound is mixed with other chemicals, the resulting mixture must be treated as hazardous waste if any of the contaminants are hazardous. It is crucial to avoid mixing incompatible waste streams.

  • Empty Containers: Containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and managed as chemical waste.

Step 2: Waste Segregation and Containment

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container made of a material compatible with the solvent used.

Step 3: Consultation and Labeling

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous chemical waste disposal. Local regulations and institutional policies may vary.

  • Proper Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any other components in the waste stream.

Step 4: Final Disposal

  • Landfill: Based on safety data sheets, this compound that is not mixed with hazardous materials is not classified as hazardous waste and may be suitable for landfill disposal.[1] However, this should only be done in accordance with your institution's EHS procedures and local regulations.

  • Avoid Drain Disposal: Do not discharge this compound or its solutions into the sewer system.[1] While it may be soluble in water, its potential environmental impact on aquatic life is a concern. Safety data sheets indicate it can be slightly hazardous for water, and large quantities should not be allowed to enter groundwater or water courses.[2]

  • Incineration: For contaminated this compound waste, or as a generally preferred method for chemical waste, incineration by a licensed waste disposal contractor is a common and effective disposal route.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol [3][4]
CAS Number 40225-14-7[4]
Appearance Solid
Water Solubility Soluble
pKa (Strongest Acidic) 4.34

This data is compiled from various sources and should be used for reference.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_start cluster_characterize cluster_decision cluster_non_haz cluster_haz start This compound Waste Generated char Characterize Waste Stream start->char decision Is the waste contaminated with hazardous material? char->decision consult_ehs Consult Institutional EHS for Non-Hazardous Waste Protocol decision->consult_ehs No package_haz Package and Label as Hazardous Waste decision->package_haz Yes package_non_haz Package and Label for Landfill/Incineration per EHS Guidance consult_ehs->package_non_haz dispose_non_haz Dispose via Approved Contractor package_non_haz->dispose_non_haz dispose_haz Dispose via Licensed Hazardous Waste Contractor package_haz->dispose_haz

This compound Disposal Workflow

cluster_initiation cluster_assessment cluster_reuse cluster_disposal_prep cluster_final_disposal start Identify this compound for Disposal assess_purity Assess Purity and Contamination Status start->assess_purity is_pure Is it Pure and Unused? assess_purity->is_pure redistribute Consider Redistribution to Another Lab is_pure->redistribute Yes characterize Characterize as Chemical Waste is_pure->characterize No segregate Segregate Solid and Liquid Waste characterize->segregate contain Place in Labeled, Sealed Containers segregate->contain consult Consult EHS and Local Regulations contain->consult dispose Arrange for Disposal via Approved Waste Vendor consult->dispose

This compound Disposal Decision Tree

References

Comprehensive Safety and Handling Guide for Valerylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides essential procedures for the safe handling, storage, and disposal of Valerylcarnitine in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1][2]

Hazard Assessment

This compound is an endogenous short-chain acylcarnitine.[3][4][5] According to its Safety Data Sheet (SDS), it is not classified as hazardous under the Globally Harmonized System (GHS).[1][2] However, as with any chemical, it should be handled with care to minimize exposure.

Hazard Ratings:

Rating SystemHealthFireReactivity
NFPA000
HMIS000
Data sourced from Valeryl-L-carnitine-d3 (chloride) SDS.[1]

Personal Protective Equipment (PPE)

While no special PPE is mandated, the following standard laboratory PPE is required to prevent contact and inhalation of the solid powder.

Recommended PPE for Handling this compound:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or airborne particles.
Skin Protection Gloves: Nitrile or latex gloves. Lab Coat: Standard, fully buttoned lab coat. Clothing: Long pants and closed-toe shoes.Prevents skin contact with the chemical. Although not classified as a skin irritant, good practice dictates avoiding direct contact.[1]
Respiratory Protection Not generally required for small quantities handled in well-ventilated areas.[1] If weighing out large quantities or if dust is generated, work in a chemical fume hood.Minimizes inhalation of airborne powder.

Handling and Storage

Operational Plan for Handling:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Weighing: When weighing the solid, perform the task in a chemical fume hood or a designated area that minimizes the generation of dust.

  • Solution Preparation: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[6] When preparing solutions, add the solid to the solvent slowly.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and surfaces that have come into contact with the chemical.

Storage Requirements:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C for long-term stability.[6]

  • Keep away from strong oxidizing agents.

Spill and Emergency Procedures

Spill Cleanup Protocol: In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[4]

  • Cleanup:

    • Place the spilled material into a labeled, sealable container for waste disposal.[4][7]

    • Wipe the spill area with a damp cloth or paper towel.

    • Place all cleanup materials (including contaminated gloves) into the waste container.

  • Decontaminate: Clean the spill area and any contaminated equipment with a suitable laboratory detergent and water.

First Aid Measures:

  • After Inhalation: Move to fresh air. If symptoms persist, consult a physician.[1]

  • After Skin Contact: Wash the affected area with soap and water. The product is generally not an irritant.[1]

  • After Eye Contact: Rinse the opened eye for several minutes under running water.[1]

  • After Swallowing: If symptoms persist, consult a physician.[1]

Disposal Plan

This compound is not classified as hazardous waste.[2] However, it should not be disposed of in the regular trash or down the drain without consulting institutional and local guidelines.

Disposal Workflow:

G cluster_start Start: this compound Waste cluster_characterize Step 1: Characterize Waste cluster_disposal Step 2: Segregate and Dispose cluster_final Step 3: Final Steps start This compound Waste (Solid, Solution, or Contaminated Materials) char_waste Is the waste mixed with a hazardous substance? start->char_waste haz_waste Dispose as Hazardous Waste (Follow institutional EHS protocol) char_waste->haz_waste  Yes non_haz_solid Dispose as Non-Hazardous Solid Chemical Waste (Place in a labeled, sealed container) char_waste->non_haz_solid No (Solid) non_haz_liquid Consult EHS for drain disposal approval. If not approved, collect as non-hazardous liquid chemical waste. char_waste->non_haz_liquid No (Liquid) final_disposal Arrange for pickup by Environmental Health & Safety (EHS) haz_waste->final_disposal non_haz_solid->final_disposal non_haz_liquid->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valerylcarnitine
Reactant of Route 2
Reactant of Route 2
Valerylcarnitine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。